3'-Cyano-4-fluoro-[1,1'-biphenyl]-3-carboxylic acid
Description
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Properties
IUPAC Name |
5-(3-cyanophenyl)-2-fluorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8FNO2/c15-13-5-4-11(7-12(13)14(17)18)10-3-1-2-9(6-10)8-16/h1-7H,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQWQJXPYAWCOFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC(=C(C=C2)F)C(=O)O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60681137 | |
| Record name | 3'-Cyano-4-fluoro[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60681137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1183926-58-0 | |
| Record name | 3'-Cyano-4-fluoro[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60681137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 3'-Cyano-4-fluoro-[1,1'-biphenyl]-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Fluorinated Biphenyls in Medicinal Chemistry
The biphenyl scaffold is a privileged structure in medicinal chemistry, offering a versatile and rigid framework for orienting functional groups to interact with biological targets. The strategic incorporation of fluorine atoms and cyano groups can profoundly influence a molecule's physicochemical and pharmacological properties. Fluorine, with its high electronegativity and small size, can alter metabolic stability, lipophilicity, and binding interactions.[1][2] The cyano group, a versatile functional group, can act as a hydrogen bond acceptor and is a bioisostere for other functionalities. This guide provides a comprehensive overview of 3'-Cyano-4-fluoro-[1,1'-biphenyl]-3-carboxylic acid (CAS No. 1393441-83-2), a molecule of significant interest in modern drug discovery.[3]
Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is fundamental to its application in drug development. The properties of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 1393441-83-2 | [3] |
| Molecular Formula | C₁₄H₈FNO₂ | [4] |
| Molecular Weight | 241.22 g/mol | [4] |
| IUPAC Name | 3-(4-Cyano-3-fluorophenyl)benzoic acid | |
| Appearance | Solid (predicted) | |
| Calculated LogP | 2.9 | [4] |
| Hydrogen Bond Donors | 1 | [4] |
| Hydrogen Bond Acceptors | 3 | [4] |
| Rotatable Bonds | 2 | [4] |
Synthesis and Mechanistic Considerations
The synthesis of this compound is most effectively achieved through a Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful C-C bond-forming reaction offers high yields and broad functional group tolerance.[5][6] The general strategy involves the coupling of an aryl halide with an arylboronic acid.
Synthetic Workflow: Suzuki-Miyaura Coupling
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A Comprehensive Technical Guide to the Physicochemical Properties of 3'-Cyano-4-fluoro-[1,1'-biphenyl]-3-carboxylic acid
Abstract: This document provides an in-depth technical examination of 3'-Cyano-4-fluoro-[1,1'-biphenyl]-3-carboxylic acid, a substituted biphenyl derivative of interest in medicinal chemistry and materials science. The guide delineates the core physicochemical properties, spectroscopic characteristics, and solubility profile of the compound. Furthermore, it furnishes detailed, field-proven experimental protocols for the determination of critical parameters such as the acid dissociation constant (pKa) and lipophilicity (LogP), designed for practical application by researchers, scientists, and drug development professionals. The narrative emphasizes the causal relationships behind experimental design, ensuring a blend of theoretical understanding and practical implementation.
Compound Identification and Structure
This compound is a complex organic molecule characterized by a biphenyl core. This core is functionalized with a carboxylic acid group, a nitrile (cyano) group, and a fluorine atom, which collectively dictate its chemical behavior and physical properties.
Molecular Structure: The structural arrangement of the functional groups on the biphenyl scaffold is crucial for its reactivity and interaction with biological systems.
Caption: Molecular structure of this compound.
| Identifier | Value | Reference |
| IUPAC Name | This compound | - |
| CAS Number | 1183926-58-0 | [1] |
| Molecular Formula | C₁₄H₈FNO₂ | [2] |
| Molecular Weight | 241.22 g/mol | [2] |
| Canonical SMILES | C1=CC(=CC(=C1)C2=CC(=C(C=C2)F)C#N)C(=O)O | - |
Core Physicochemical Properties
The physicochemical properties of a compound are fundamental to predicting its behavior in various environments, which is particularly critical in drug development for absorption, distribution, metabolism, and excretion (ADME) profiling.
| Property | Value (Predicted/Computed) | Rationale & Significance |
| pKa (Acid Dissociation Constant) | ~3-4 | The carboxylic acid group is the primary acidic center. Its acidity is enhanced by the electron-withdrawing effects of the fluorine and cyano groups, making it a stronger acid than benzoic acid (pKa ≈ 4.2). This value is critical for determining the ionization state at physiological pH (7.4), which impacts solubility and membrane permeability.[3][4] |
| LogP (Octanol-Water Partition Coefficient) | 2.5 - 3.5 | This value indicates moderate lipophilicity. The large biphenyl core is hydrophobic, while the carboxylic acid, nitrile, and fluorine groups add polarity. LogP is a key predictor of drug-likeness and membrane permeability, with values in this range often being favorable.[5][6] |
| Solubility | Poorly soluble in water; Soluble in bases (e.g., NaOH) and organic solvents (e.g., DMSO, DMF). | The predominantly non-polar structure limits aqueous solubility. However, in basic solutions, the carboxylic acid deprotonates to form a more polar and soluble carboxylate salt.[7][8] For research purposes, it is often dissolved in polar aprotic solvents like DMSO.[9] |
| Melting Point | Not experimentally determined in searched sources. Expected to be a high-melting solid (>150 °C). | Aromatic carboxylic acids with large, rigid structures, like biphenyls, tend to have high melting points due to efficient crystal lattice packing. For comparison, the related [1,1'-biphenyl]-4-carboxylic acid melts at 220-222 °C.[10][11] |
Spectroscopic Profile
Spectroscopic analysis is essential for structural confirmation and purity assessment. Based on the functional groups present, the following spectral characteristics are anticipated.
-
Infrared (IR) Spectroscopy : The IR spectrum provides a fingerprint of the molecule's functional groups.[12]
-
O-H Stretch (Carboxylic Acid): A very broad band from 3300-2500 cm⁻¹, indicative of strong hydrogen bonding.[13][14]
-
C-H Stretch (Aromatic): Peaks appearing just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹).[13]
-
C≡N Stretch (Nitrile): A sharp, medium-intensity peak in the 2260-2210 cm⁻¹ region.[14][15]
-
C=O Stretch (Carboxylic Acid): A very strong, sharp absorption between 1760-1690 cm⁻¹.[12][15]
-
C=C Stretch (Aromatic): Multiple medium to weak bands in the 1600-1400 cm⁻¹ range.[13]
-
C-O Stretch (Carboxylic Acid): A strong band located in the 1320-1210 cm⁻¹ region.[14]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR provides detailed information about the carbon-hydrogen framework.[16]
-
¹H NMR: The spectrum would show complex multiplets in the aromatic region (~7.0-8.5 ppm). The acidic proton of the carboxylic acid would appear as a very broad singlet significantly downfield, typically >10 ppm.[17]
-
¹³C NMR: Distinct signals would be expected for each unique carbon. Key signals include the carbonyl carbon (C=O) around 165-185 ppm, the nitrile carbon (C≡N) near 115-125 ppm, and the aromatic carbons in the 110-150 ppm range.[11][17]
-
-
Mass Spectrometry (MS) : Mass spectrometry is used to determine the molecular weight and fragmentation pattern.
-
The high-resolution mass spectrum should show a molecular ion peak [M]+ corresponding to the exact mass of C₁₄H₈FNO₂, which is 241.0539 Da.[6]
-
Experimental Determination of Key Parameters
To ensure scientific rigor, key physicochemical parameters must be determined experimentally. The following sections provide standardized, self-validating protocols.
Determination of pKa by Potentiometric Titration
Potentiometric titration is a highly precise and reliable method for determining the pKa of ionizable compounds.[18] The process involves monitoring pH changes as a titrant of known concentration is added to the sample solution.[19][20]
Caption: Workflow for pKa determination via potentiometric titration.
Detailed Protocol:
-
Instrument Calibration: Calibrate a high-precision pH meter using standard aqueous buffers (pH 4.0, 7.0, and 10.0) to ensure accurate pH measurements.[21]
-
Sample Preparation: Accurately weigh the compound and dissolve it in a suitable solvent to a concentration of approximately 1-10 mM.[19] If aqueous solubility is low, a co-solvent like methanol may be used, though this requires extrapolation to find the pKa in pure water.[18] Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl.[21]
-
Inert Atmosphere: Place the sample vessel on a magnetic stirrer and purge the solution with nitrogen gas for 5-10 minutes before and during the titration. This is a critical step to displace dissolved carbon dioxide, which can form carbonic acid and interfere with the accurate determination of the endpoint for weak acids.[18]
-
Titration: Immerse the calibrated pH electrode in the sample solution. Add standardized 0.1 M NaOH solution in small, precise increments (e.g., 0.05 mL).
-
Data Recording: After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added. Continue this process well past the expected equivalence point.
-
Data Analysis: Plot the recorded pH values against the volume of NaOH added. The equivalence point is identified as the inflection point of this sigmoid curve, which corresponds to the peak of the first derivative plot (ΔpH/ΔV).[22]
-
pKa Calculation: The pKa is the pH value at the half-equivalence point, where exactly half of the carboxylic acid has been neutralized to its conjugate base.[19][21]
Determination of LogP by Shake-Flask Method
The shake-flask method is the "gold standard" for experimentally determining the LogP value, representing the direct measurement of a compound's partitioning between n-octanol and water.[23][24]
Detailed Protocol:
-
Solvent Preparation: Prepare a mixture of n-octanol and water (or a pH 7.4 phosphate buffer for LogD determination). Shake the mixture vigorously for 24 hours to ensure mutual saturation of the phases. Allow the mixture to stand and separate completely.[24] This pre-saturation step is vital to prevent volume changes during the experiment that would alter the concentration.
-
Stock Solution: Prepare a stock solution of the test compound in the organic phase (n-octanol) at a known concentration.
-
Partitioning: In a suitable vessel, combine a precise volume of the n-octanol stock solution with a precise volume of the aqueous phase.
-
Equilibration: Seal the vessel and shake it gently for a sufficient period (e.g., 1-24 hours) to allow the compound to reach partitioning equilibrium between the two phases. The system should be maintained at a constant temperature.
-
Phase Separation: Centrifuge the vessel to ensure a clean and complete separation of the n-octanol and aqueous layers. Improper phase separation is a common source of error, especially for highly lipophilic compounds.[23]
-
Concentration Analysis: Carefully withdraw an aliquot from each phase. Determine the concentration of the compound in both the n-octanol ([solute]oct) and aqueous ([solute]water) phases using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.[5]
-
LogP Calculation: Calculate the partition coefficient (P) and its logarithm (LogP) using the following equation:
-
P = [solute]oct / [solute]water
-
LogP = log₁₀(P)
-
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from structurally related aromatic carboxylic acids and biphenyls suggest the following precautions.[25][26]
-
Hazard Classification (Anticipated):
-
Personal Protective Equipment (PPE):
-
Handling and Storage:
Conclusion
This compound possesses a set of physicochemical properties defined by its substituted biphenyl structure. Its moderate lipophilicity and acidic nature are key determinants of its behavior in chemical and biological systems. While many of its properties can be predicted computationally, the experimental protocols provided herein offer a robust framework for their empirical validation, a necessary step in rigorous scientific inquiry and drug development. The data and methods presented in this guide serve as a critical resource for researchers working with this compound and its structural analogs.
References
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Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]
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Cambridge MedChem Consulting. (n.d.). LogP/D. Retrieved from [Link]
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ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]
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De Witte, A. M., et al. (2013). Development of Methods for the Determination of pKa Values. PMC - NIH. Retrieved from [Link]
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Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. Retrieved from [Link]
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Takács-Novák, K., & Avdeef, A. (1996). Interlaboratory Study of Log P Determination by Shake-Flask and Potentiometric Methods. Journal of Pharmaceutical and Biomedical Analysis, 14(11), 1405-13. Retrieved from [Link]
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Protocols.io. (2024). LogP / LogD shake-flask method. Retrieved from [Link]
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DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]
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SciSpace. (n.d.). Using potentiometric acid-base titration to determine pKa from mangosteen pericarps extract. Retrieved from [Link]
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Semantic Scholar. (n.d.). Interlaboratory study of log P determination by shake-flask and potentiometric methods. Retrieved from [Link]
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Course Hero. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]
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Harper College. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]
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Greenbook.net. (2015). Safety Data Sheet. Retrieved from [Link]
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University of Colorado Boulder. (n.d.). IR handout.pdf. Retrieved from [Link]
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University of Puget Sound. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Retrieved from [Link]
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AWS. (n.d.). SAFETY DATA SHEET. Retrieved from [Link]
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PMC - NIH. (n.d.). Synthesis, crystal structure and Hirshfeld surface analysis of 4′-cyano-[1,1′-biphenyl]-4-yl 3-(benzyloxy)benzoate. Retrieved from [Link]
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University of Wisconsin-Madison. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
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Master Organic Chemistry. (n.d.). IR Absorption Table. Retrieved from [Link]
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An In-Depth Technical Guide to 3'-Cyano-4-fluoro-[1,1'-biphenyl]-3-carboxylic Acid and its Structural Analogs: A Compass for Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
The biphenyl scaffold represents a cornerstone in medicinal chemistry, offering a versatile platform for the design of therapeutic agents across a spectrum of diseases. Within this broad class, 3'-cyano-4-fluoro-[1,1'-biphenyl]-3-carboxylic acid and its structural analogs have emerged as a focal point of interest, demonstrating potential as modulators of key biological targets. This technical guide provides a comprehensive exploration of this chemical series, from its synthetic-chemical rationale to its pharmacological implications. We will delve into the nuances of its synthesis, principally through the Suzuki-Miyaura cross-coupling reaction, dissect the structure-activity relationships (SAR) that govern its biological efficacy, and provide detailed protocols for its evaluation. This document is intended to serve as a practical and insightful resource for researchers engaged in the discovery and development of novel therapeutics.
Introduction: The Biphenyl Carboxylic Acid Moiety in Drug Design
Biphenyl derivatives are integral to a multitude of commercialized pharmaceuticals and medicinally active compounds. Their utility as intermediates in the synthesis of a wide array of drugs is well-established, with applications ranging from anti-inflammatory and antihypertensive to anticancer and antimicrobial agents[1][2]. The carboxylic acid functional group plays a crucial role in drug design, often enhancing the polarity and hydrophilicity of a molecule, which can in turn influence its bioavailability.
The specific substitution pattern of a cyano group at the 3'-position and a fluorine atom at the 4-position of the biphenyl-3-carboxylic acid core imparts unique electronic and conformational properties to the molecule. The strategic placement of a fluorine atom is a common tactic in medicinal chemistry to enhance metabolic stability and binding affinity. This guide will explore the synthesis and potential therapeutic applications of this promising chemical scaffold.
Synthetic Strategies: Building the Biphenyl Core
The construction of the this compound scaffold and its analogs is most efficiently achieved through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction offers a versatile and high-yielding route to biaryl compounds under relatively mild conditions, and it is tolerant of a wide range of functional groups[3][4].
General Suzuki-Miyaura Coupling Protocol
The Suzuki-Miyaura coupling involves the reaction of an aryl boronic acid with an aryl halide in the presence of a palladium catalyst and a base. For the synthesis of the target scaffold, the key precursors are a substituted phenylboronic acid and a substituted aryl halide.
Core Reaction:
Typical Starting Materials:
-
3-Carboxyphenylboronic acid
-
3-Bromo-5-fluorobenzonitrile (or other appropriately substituted aryl halides)
A general protocol for the Suzuki-Miyaura coupling is provided below. It is important to note that reaction conditions, including the choice of catalyst, ligand, base, and solvent, may require optimization for specific substrates to achieve optimal yields.
Step-by-Step Protocol:
-
Reaction Setup: In a reaction vessel, combine the aryl halide (1.0 eq), the arylboronic acid (1.1-1.5 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 eq).
-
Inert Atmosphere: Purge the vessel with an inert gas (e.g., argon or nitrogen) to remove oxygen, which can deactivate the catalyst.
-
Solvent and Base Addition: Add a degassed solvent system (e.g., a mixture of toluene and water) and a base (e.g., an aqueous solution of Na₂CO₃ or K₂CO₃, 2.0-3.0 eq).
-
Reaction: Heat the mixture with vigorous stirring to a temperature between 80-110 °C. Monitor the reaction progress by a suitable analytical technique such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and an organic solvent (e.g., ethyl acetate). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biphenyl carboxylic acid.
Diagram of the Suzuki-Miyaura Catalytic Cycle:
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Structure-Activity Relationships (SAR): Decoding the Molecular Architecture
The biological activity of this compound analogs is highly dependent on the nature and position of substituents on the biphenyl core. While specific SAR data for this exact scaffold is not extensively published in peer-reviewed literature, we can infer key relationships from related compound classes, such as kinase inhibitors and anti-inflammatory agents.
Key Structural Features and Their Putative Roles:
-
Carboxylic Acid: This group is often crucial for binding to the target protein, typically through the formation of hydrogen bonds or salt bridges with key amino acid residues in the active site.
-
Cyano Group: The electron-withdrawing nature of the cyano group can influence the electronic properties of the aromatic ring system and may participate in dipole-dipole or hydrogen bonding interactions within the binding pocket.
-
Fluorine Atom: The introduction of a fluorine atom can modulate the pKa of nearby functional groups, improve metabolic stability by blocking sites of oxidation, and enhance binding affinity through favorable interactions with the protein.
-
Biphenyl Core: The biphenyl scaffold provides a rigid framework that orients the key functional groups in a specific spatial arrangement for optimal interaction with the biological target. The dihedral angle between the two phenyl rings can be influenced by the substitution pattern and can significantly impact binding.
Hypothetical SAR for a Kinase Inhibitor Analog:
| Position of Modification | Type of Modification | Expected Impact on Activity | Rationale |
| R1 (para to carboxylic acid) | Small, lipophilic group | Potential increase | May occupy a hydrophobic pocket in the kinase active site. |
| R2 (ortho to carboxylic acid) | Bulky group | Likely decrease | Steric hindrance may prevent optimal binding. |
| R3 (on the cyano-fluoro phenyl ring) | Hydrogen bond donor/acceptor | Variable | Could form additional interactions with the protein, potentially increasing potency and selectivity. |
Logical Relationship of SAR:
Caption: Logical relationship of SAR for analog design.
Biological Evaluation: Assessing Therapeutic Potential
The pharmacological profiling of this compound analogs is critical to understanding their therapeutic potential. Based on the activities of related biphenyl carboxylic acid derivatives, these compounds may be evaluated as inhibitors of various protein kinases or as anti-inflammatory agents.
In Vitro Kinase Inhibition Assay
A common method to assess the potency of a potential kinase inhibitor is through an in vitro kinase assay. This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase.
Step-by-Step Protocol (General):
-
Reaction Mixture Preparation: In a microplate well, combine the kinase, a suitable substrate (e.g., a peptide or protein), and the test compound at various concentrations.
-
Initiation of Reaction: Add a solution containing ATP (often radiolabeled, e.g., [γ-³²P]ATP) and MgCl₂ to initiate the phosphorylation reaction.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific period.
-
Termination of Reaction: Stop the reaction by adding a quenching solution (e.g., a strong acid or a solution containing EDTA).
-
Detection of Phosphorylation: The extent of phosphorylation is quantified. If a radiolabeled ATP is used, this can be done by separating the phosphorylated substrate from the unreacted ATP (e.g., by spotting the reaction mixture onto a phosphocellulose paper and washing away the excess ATP) and then measuring the radioactivity. Non-radioactive methods, such as those based on fluorescence or luminescence, are also widely used.
-
Data Analysis: The inhibitory activity of the compound is determined by plotting the percentage of kinase activity against the compound concentration and fitting the data to a suitable dose-response curve to calculate the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Experimental Workflow for Kinase Assay:
Caption: Experimental workflow for an in vitro kinase inhibition assay.
Conclusion and Future Directions
The this compound scaffold holds considerable promise for the development of novel therapeutic agents. The synthetic accessibility via the robust Suzuki-Miyaura coupling allows for the facile generation of a diverse library of analogs for SAR studies. While the precise therapeutic targets for this specific scaffold are still under active investigation, the broader class of biphenyl carboxylic acids has shown significant potential as kinase inhibitors and anti-inflammatory agents.
Future research in this area should focus on:
-
Target Identification and Validation: Elucidating the specific biological targets of these compounds is paramount for rational drug design and understanding their mechanism of action.
-
Comprehensive SAR Studies: Systematic modification of the biphenyl core will be essential to optimize potency, selectivity, and pharmacokinetic properties.
-
In Vivo Efficacy Studies: Promising candidates identified from in vitro screening should be advanced to relevant animal models of disease to assess their therapeutic efficacy and safety profiles.
This technical guide provides a foundational framework for researchers and drug development professionals to navigate the exploration of this exciting chemical space. The continued investigation of this compound and its analogs is poised to contribute to the discovery of next-generation therapeutics.
References
-
Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. (2022). PubMed Central. Retrieved from [Link]
-
Discovery of Novel Biphenyl Carboxylic Acid Derivatives as Potent URAT1 Inhibitors. (2023). MDPI. Retrieved from [Link]
-
El-Sayed, M. A., et al. (2022). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid as a novel and selective aurora A kinase inhibitory lead with apoptosis properties: design, synthesis, in vitro and in silico biological evaluation. University of Strathclyde. Retrieved from [Link]
-
Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst. (2021). ResearchGate. Retrieved from [Link]
- Hassan, A. S. (2018). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Journal of Applied Pharmaceutical Science, 8(11), 143-154.
-
In vitro kinase assay. (2023). Protocols.io. Retrieved from [Link]
-
Mastering Suzuki Coupling: The Role of 3-Carboxyphenylboronic Acid. (2026). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
-
Zhang, N., et al. (2002). 4-Anilino-3-cyanobenzo[g]quinolines as kinase inhibitors. PubMed. Retrieved from [Link]
-
Zhang, N., et al. (2000). Synthesis and structure-activity relationships of 3-cyano-4-(phenoxyanilino)quinolines as MEK (MAPKK) inhibitors. PubMed. Retrieved from [Link]
-
PubChem. (n.d.). 4'-Cyano-3'-fluorobiphenyl-4-carboxylic acid. Retrieved from [Link]
Sources
- 1. US3635968A - Production of cyanuric acid - Google Patents [patents.google.com]
- 2. US6160157A - Preparation of 4-cyano-4'-hydroxybiphenyl - Google Patents [patents.google.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. 4'-Cyano-3'-fluorobiphenyl-4-carboxylic acid | C14H8FNO2 | CID 56763829 - PubChem [pubchem.ncbi.nlm.nih.gov]
Synthesis of 3'-Cyano-4-fluoro-[1,1'-biphenyl]-3-carboxylic acid building block
An In-Depth Technical Guide to the Synthesis of 3'-Cyano-4-fluoro-[1,1'-biphenyl]-3-carboxylic acid
Introduction: The Significance of a Multifunctional Biphenyl Scaffold
In the landscape of modern drug discovery and materials science, the biphenyl moiety serves as a privileged scaffold. Its rigid, yet conformationally flexible, structure allows for precise spatial orientation of functional groups, making it a cornerstone in the design of targeted therapeutics and advanced organic materials. The specific building block, this compound, embodies this principle of multifunctional design. The presence of a carboxylic acid provides a handle for amide bond formation or other key conjugations; the cyano group acts as a potent hydrogen bond acceptor or a precursor for other functionalities; and the fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability.
This guide provides a comprehensive, field-tested methodology for the synthesis of this valuable building block. Moving beyond a simple recitation of steps, we will delve into the mechanistic underpinnings of the chosen synthetic strategy, the rationale behind critical experimental choices, and the self-validating protocols that ensure reproducibility and purity. The primary strategy detailed herein is the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method renowned for its reliability, functional group tolerance, and mild reaction conditions.[1]
Chapter 1: Strategic Disconnection and Retrosynthetic Analysis
The design of an efficient synthesis begins with a logical retrosynthetic analysis. The core of our target molecule is the C-C bond connecting the two phenyl rings. The Suzuki-Miyaura reaction is the ideal tool for forging this bond.[1][2] This leads to two primary retrosynthetic disconnections, each with its own merits regarding starting material availability and reactivity.
Retrosynthetic Pathways:
-
Pathway A: Disconnection between the carboxyl-bearing ring and the cyano/fluoro-bearing ring, suggesting the coupling of a (3-carboxyphenyl) organometallic species with a 3-bromo-4-fluorobenzonitrile derivative.
-
Pathway B: The alternative disconnection points to coupling a (3-cyano-4-fluorophenyl) organometallic species with a 3-bromo-4-fluorobenzoic acid derivative.
Author's Expertise: While both pathways are chemically sound, Pathway B is often preferred in practice. The key starting materials for this route, 3-bromo-4-fluorobenzoic acid and 3-cyanophenylboronic acid , are commercially available and generally more stable and cost-effective than the boronic acid derivative of 3-bromo-4-fluorobenzoic acid required for Pathway A. The presence of the electron-withdrawing carboxylic acid on the aryl halide component can sometimes slow the initial oxidative addition step, but this is easily overcome with modern catalyst systems.**
The chosen strategy is therefore the palladium-catalyzed Suzuki-Miyaura coupling of 3-bromo-4-fluorobenzoic acid with 3-cyanophenylboronic acid.
Caption: Retrosynthetic analysis via the Suzuki-Miyaura disconnection.
Chapter 2: The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Deep Dive
The success of the synthesis hinges on a nuanced understanding of the palladium-catalyzed cross-coupling mechanism. This cycle is a sequence of three fundamental organometallic transformations.
-
1. Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting itself into the carbon-bromine bond of 3-bromo-4-fluorobenzoic acid.[3] This forms a square planar Pd(II) complex. This is typically the rate-limiting step of the reaction.
-
2. Transmetalation: The aryl group from the boronic acid is transferred to the palladium center.[1][3] This step requires activation of the boronic acid by a base (e.g., potassium carbonate), which forms a more nucleophilic boronate species. This boronate then displaces the halide ligand on the Pd(II) complex.
-
3. Reductive Elimination: The two organic ligands on the palladium center—the carboxyphenyl and cyanophenyl groups—couple and are expelled as the final biphenyl product.[3] This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling.
Chapter 3: A Validated Experimental Protocol
This protocol is designed for robustness and scalability, incorporating best practices to ensure high yield and purity.
Materials and Equipment
| Reagent/Material | Grade | Supplier Example | Notes |
| 3-Bromo-4-fluorobenzoic acid | ≥98% | Sigma-Aldrich | The primary aryl halide. |
| 3-Cyanophenylboronic acid | ≥97% | Combi-Blocks | The organoboron coupling partner. |
| Tetrakis(triphenylphosphine)palladium(0) | 99% | Strem Chemicals | Pd(PPh₃)₄ is a reliable, air-sensitive catalyst. |
| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Fisher Scientific | Must be finely ground and anhydrous. |
| 1,4-Dioxane | Anhydrous, ≥99.8% | Acros Organics | Solvent. Should be degassed prior to use. |
| Deionized Water | 18 MΩ·cm | In-house | For the biphasic solvent system. Must be degassed. |
| Hydrochloric Acid (HCl) | Concentrated (37%) | J.T. Baker | For acidification during work-up. |
| Ethyl Acetate (EtOAc) | ACS Grade | VWR | Extraction solvent. |
| Brine (Saturated NaCl) | N/A | In-house | For washing during extraction. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | EMD Millipore | Drying agent. |
Equipment: Three-neck round-bottom flask, reflux condenser, magnetic stirrer/hotplate, nitrogen/argon inlet, septa, syringes, Buchner funnel, separatory funnel.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the synthesis.
Step-by-Step Methodology
-
Reaction Setup:
-
To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromo-4-fluorobenzoic acid (1.0 eq., e.g., 5.0 g), 3-cyanophenylboronic acid (1.2 eq.), and potassium carbonate (3.0 eq.).
-
Fit the flask with septa and a nitrogen inlet adapter connected to a bubbler.
-
Add 1,4-dioxane and deionized water in a 4:1 ratio (e.g., 80 mL dioxane, 20 mL water).
-
Causality Check: A slight excess of the boronic acid is used to drive the reaction to completion and account for any potential homocoupling or protodeboronation side reactions. The 4:1 dioxane/water solvent system ensures solubility for both the organic reactants and the inorganic base.[1][4]
-
-
Degassing:
-
Purge the stirred mixture with a gentle stream of nitrogen or argon for 20-30 minutes. This step is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.
-
-
Catalyst Addition and Reaction:
-
Under a positive pressure of nitrogen, add tetrakis(triphenylphosphine)palladium(0) (0.02 eq.).
-
Heat the reaction mixture to a gentle reflux (approx. 85-90 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 4-8 hours).
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst and any insoluble salts. Rinse the flask and filter cake with ethyl acetate.
-
Transfer the filtrate to a separatory funnel. Add 100 mL of water and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x 50 mL) to remove non-acidic organic impurities.
-
Combine the aqueous layers and cool in an ice bath. Slowly acidify the aqueous phase to pH ~2 by adding concentrated HCl dropwise. A white precipitate of the product will form.
-
Trustworthiness Check: This acid-base work-up is a self-validating purification step. By making the solution basic, the carboxylic acid product deprotonates and dissolves in the aqueous phase, while neutral impurities (like boronic acid homocoupling byproducts) remain in the organic phase and are discarded. Re-acidification selectively precipitates the desired acidic product.[5]
-
Stir the cold slurry for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration through a Buchner funnel.
-
-
Purification:
-
Wash the filter cake thoroughly with cold deionized water (3 x 50 mL) to remove any residual inorganic salts.
-
Dry the crude product in a vacuum oven at 50 °C overnight.
-
For highest purity, recrystallize the crude solid from a suitable solvent system, such as an ethanol/water mixture.
-
Chapter 4: Expected Results and Characterization
| Parameter | Expected Value |
| Yield | 85-95% |
| Appearance | Off-white to white crystalline solid |
| Molecular Formula | C₁₄H₈FNO₂ |
| Molecular Weight | 241.22 g/mol |
| ¹H NMR (400 MHz, DMSO-d₆) | δ ~13.5 (s, 1H, COOH), 7.6-8.2 (m, 7H, Ar-H) |
| ¹⁹F NMR (376 MHz, DMSO-d₆) | δ ~ -110 to -115 ppm |
| Mass Spec (ESI-) | m/z = 240.0 [M-H]⁻ |
Chapter 5: Troubleshooting and Field Insights
| Issue | Potential Cause | Recommended Solution |
| Reaction Stalls | 1. Catalyst deactivation (oxygen leak).2. Poor quality base or reagents. | 1. Ensure a leak-proof system and thorough degassing.2. Use freshly opened, anhydrous reagents. Grind the base to a fine powder to increase surface area. |
| Low Yield | 1. Incomplete reaction.2. Protodeboronation of the boronic acid. | 1. Increase reaction time or temperature slightly.2. Use a stronger, non-nucleophilic base like K₃PO₄. Ensure the boronic acid is not left in the basic solution for too long before heating. |
| Dark Color in Product | Residual palladium contamination. | Treat a solution of the crude product in an organic solvent with activated carbon or a palladium scavenger resin before the final recrystallization. |
| Homocoupling Byproduct | Excess boronic acid or presence of oxygen. | Use a precise stoichiometry (1.1-1.2 eq. of boronic acid). Maintain a strict inert atmosphere. This byproduct is non-acidic and should be removed during the basic wash in the work-up. |
Conclusion
The Suzuki-Miyaura cross-coupling provides a highly efficient and reliable pathway to this compound. By understanding the underlying mechanism, carefully selecting high-quality reagents, and executing a robust, validated protocol, researchers can confidently synthesize this valuable building block in high yield and purity. The principles and troubleshooting guidance provided in this document are born from practical application and are designed to empower scientists to achieve consistent and successful results in their synthetic endeavors.
References
-
Cee, V. J., et al. (2009). Multikilogram-scale synthesis of a biphenyl carboxylic acid derivative using a Pd/C-mediated Suzuki coupling approach. Organic Process Research & Development, 3(4), 248-252. [Link]
-
Cee, V. J., et al. (1999). Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach. ACS Publications. [Link]
-
Singh, R., et al. (2019). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Journal of Applied Pharmaceutical Science, 9(7), 127-135. [Link]
-
Manka, J. T., et al. (2003). Synthesis of Polyfunctionalized Biphenyls as Intermediates for a New Class of Liquid Crystals. The Journal of Organic Chemistry, 68(25), 9574-9588. [Link]
-
Manka, J. T., et al. (2003). Synthesis of Polyfunctionalized Biphenyls as Intermediates for a New Class of Liquid Crystals. PubMed. [Link]
-
Tomori, H., Fox, J. M., & Buchwald, S. L. (2000). An Improved Synthesis of Functionalized Biphenyl-Based Phosphine Ligands. The Journal of Organic Chemistry, 65(17), 5334-5341. [Link]
-
Unknown Author. (2015). Biphenyl carboxylic acids via Suzuki – Miyaura cross-coupling catalyzed... ResearchGate. [Link]
-
Clary, R., et al. (2013). A Green, One-Pot Route to the Biphenyldicarboxylic Acids: Useful Intermediates in Polymer Synthesis. International Journal of Organic Chemistry, 3, 143-147. [Link]
-
Unknown Author. (2017). Synthesis of Polyoxygenated Biphenyls. Ingenta Connect. [Link]
-
Wikipedia Contributors. (2024). Suzuki reaction. Wikipedia. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). Mastering Suzuki Coupling: The Role of 3-Carboxyphenylboronic Acid. PharmaChem. [Link]
-
Unknown Author. (2017). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. National Institutes of Health. [Link]
-
Dandia, A., et al. (2006). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. University of Windsor. [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Harvard University. [Link]
-
Various Authors. (2013). How can I purify carboxylic acid? ResearchGate. [Link]
-
Various Authors. (2015). Synthesis of Trifluoromethyl Ketones from Carboxylic Acids. Organic Syntheses. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
Sources
Technical Guide: Spectroscopic Analysis of 3'-Cyano-4-fluoro-[1,1'-biphenyl]-3-carboxylic acid
Introduction
3'-Cyano-4-fluoro-[1,1'-biphenyl]-3-carboxylic acid is a substituted biphenyl derivative. The biphenyl scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. The specific functional groups on this molecule—a carboxylic acid, a cyano group, and a fluorine atom—provide multiple points for hydrogen bonding, dipole-dipole interactions, and potential metabolic modulation, making it and its analogues compounds of significant interest for drug discovery and materials science.
Molecular Properties
A summary of the key molecular properties for the target compound is presented below.
| Property | Value | Source |
| Chemical Structure | ![]() | N/A |
| Molecular Formula | C₁₄H₈FNO₂ | PubChem[1] |
| Exact Mass | 241.05 g/mol | PubChem[1] |
| IUPAC Name | This compound | N/A |
Mass Spectrometry (MS) Analysis
Mass spectrometry is critical for confirming the molecular weight and elucidating the fragmentation pattern, which provides structural confirmation. Electrospray Ionization (ESI) is the preferred method for this analyte due to the presence of the ionizable carboxylic acid group.
Anticipated Fragmentation Pathway
In negative ion mode ESI-MS, the primary ion observed will be the deprotonated molecule, [M-H]⁻. In positive ion mode, the protonated molecule [M+H]⁺ would be expected. The intrinsic stability of the biphenyl system suggests that fragmentation will primarily be driven by the loss of the functional groups.
The most likely fragmentation pathways include:
-
Loss of H₂O: From the carboxylic acid group, particularly in positive ion mode.
-
Loss of CO₂: Decarboxylation is a common fragmentation pathway for carboxylic acids.
-
Loss of COOH: Cleavage of the entire carboxylic acid group.
A proposed workflow for MS data acquisition and analysis is outlined below.
Caption: Workflow for ESI-MS analysis.
Experimental Protocol: ESI-MS
-
Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a high-purity solvent mixture such as 50:50 acetonitrile:water or methanol:water. Further dilute this stock solution to a final concentration of 1-10 µg/mL.
-
Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.
-
Infusion: Infuse the sample solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.
-
Source Parameters (Negative Ion Mode):
-
Capillary Voltage: 2.5-3.5 kV
-
Nebulizing Gas (N₂): 1-2 Bar
-
Drying Gas (N₂): 6-8 L/min at 200-250 °C
-
-
Data Acquisition:
-
Full Scan (MS1): Acquire spectra over a mass range of m/z 50-500 to identify the [M-H]⁻ ion.
-
Tandem MS (MS/MS): Select the [M-H]⁻ ion (m/z 240.05) for collision-induced dissociation (CID) to generate fragment ions. Vary the collision energy (10-40 eV) to observe a range of fragments.
-
Predicted Mass Spectrometry Data
| Ion | Formula | Predicted m/z (Negative Mode) | Predicted m/z (Positive Mode) | Notes |
| [M-H]⁻ / [M+H]⁺ | C₁₄H₇FNO₂⁻ / C₁₄H₉FNO₂⁺ | 240.05 | 242.06 | Molecular Ion |
| [M-H-CO₂]⁻ | C₁₃H₇FN⁻ | 196.06 | - | Loss of carbon dioxide |
| [M+H-H₂O]⁺ | C₁₄H₇FNO⁺ | - | 224.05 | Loss of water |
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and chemical environment of atoms in a molecule. For this compound, ¹H and ¹³C NMR will provide definitive structural information. A deuterated solvent with high polarity, such as DMSO-d₆, is recommended due to the presence of the carboxylic acid proton.
¹H NMR Spectroscopy: Predicted Data
The ¹H NMR spectrum is expected to show a complex set of signals in the aromatic region (7.0-9.0 ppm). The acidic proton of the carboxylic acid will likely appear as a very broad singlet significantly downfield (>12 ppm).
-
Ring A (Carboxylic Acid-bearing): This ring has three protons. The carboxylic acid is a meta-director and deactivating, while the biphenyl linkage acts as an ortho/para director. The proton ortho to the carboxylic acid (H-2) will be the most downfield on this ring.
-
Ring B (Cyano/Fluoro-bearing): This ring also has three protons. The fluorine atom will cause characteristic splitting (J-coupling) with adjacent protons. The cyano group is strongly deactivating. The proton between the cyano and fluoro groups (H-2') will be significantly deshielded.
Predicted ¹H NMR Data (in DMSO-d₆)
| Proton | Predicted Shift (ppm) | Multiplicity | Coupling Constants (Hz) | Rationale |
| COOH | >12.0 | br s | - | Acidic proton, exchanges with water |
| H-2 | ~8.2 | d | J ≈ 2 | Ortho to COOH |
| H-4 | ~7.9 | dd | J ≈ 8, 2 | Ortho to biphenyl, meta to COOH |
| H-5, H-6 | ~7.6-7.8 | m | - | Overlapping multiplet |
| H-2' | ~8.1 | dd | J(H-F) ≈ 6, J(H-H) ≈ 2 | Ortho to CN and F |
| H-5' | ~8.0 | dd | J(H-H) ≈ 8, J(H-F) ≈ 2 | Para to F, meta to CN |
| H-6' | ~7.8 | t | J ≈ 8 | Ortho to biphenyl, meta to F |
¹³C NMR Spectroscopy: Predicted Data
The ¹³C NMR spectrum will show 14 distinct signals, assuming no accidental overlap. The carbons directly attached to electronegative atoms (F, N of CN) and the carbonyl carbon will be the most prominent.
-
Carbonyl Carbon: Expected far downfield (~165-170 ppm).
-
Cyano Carbon: Expected around 115-120 ppm.
-
Fluorine-Coupled Carbons: The carbon directly attached to fluorine (C-4) will show a large one-bond coupling constant (¹J(C-F) > 240 Hz). Adjacent carbons will show smaller two- and three-bond couplings.
Experimental Protocol: NMR
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: Use a 400 MHz or higher field NMR spectrometer.
-
¹H Acquisition:
-
Acquire a standard one-dimensional proton spectrum with 16-32 scans.
-
Optimize spectral width to cover 0-15 ppm.
-
-
¹³C Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. Due to the lower sensitivity of ¹³C, a higher number of scans (e.g., 1024 or more) will be required.
-
Consider running a DEPT-135 experiment to differentiate between CH, CH₂, and CH₃ signals (though only CH signals are expected in the aromatic region for this molecule).
-
The workflow for NMR analysis is a standardized process.
Caption: General workflow for NMR analysis.
Conclusion
This guide provides a predictive framework for the comprehensive spectroscopic analysis of this compound using mass spectrometry and nuclear magnetic resonance. The provided protocols are robust and widely applicable for the characterization of similar small molecules. While the presented data is theoretical, it is grounded in the fundamental principles of chemical analysis and serves as a reliable reference for researchers working with this compound or its structural analogues. The acquisition of experimental data following these guidelines will be essential for definitive structural confirmation.
References
-
PubChem. 4'-Cyano-3'-fluorobiphenyl-4-carboxylic acid. National Center for Biotechnology Information. [Link]
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A Technical Guide to the Solubility of 3'-Cyano-4-fluoro-[1,1'-biphenyl]-3-carboxylic acid in Organic Solvents
This in-depth technical guide provides a comprehensive overview of the solubility characteristics of 3'-Cyano-4-fluoro-[1,1'-biphenyl]-3-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing its solubility, practical experimental protocols for solubility determination, and the interpretation of these results. Our focus is on providing a foundational understanding coupled with actionable methodologies to empower researchers in their handling and application of this compound.
Introduction: The Importance of Solubility in a Research Context
This compound is a complex organic molecule with structural motifs that suggest its potential utility as a building block in medicinal chemistry and materials science. The presence of a carboxylic acid group, a biphenyl core, and electron-withdrawing nitrile and fluorine substituents creates a unique physicochemical profile. Understanding the solubility of this compound in various organic solvents is paramount for its effective use in synthesis, purification, formulation, and biological screening. Solubility dictates reaction kinetics, ease of handling, and ultimately, the bioavailability of any potential therapeutic agent derived from it. This guide will provide the theoretical framework and practical steps to characterize and leverage the solubility of this molecule.
Theoretical Framework: Predicting Solubility
The solubility of a compound is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be soluble in one another.[1] The structure of this compound presents several key features that influence its solubility profile:
-
The Carboxylic Acid Group (-COOH): This functional group is polar and capable of acting as both a hydrogen bond donor and acceptor.[2] This allows for strong interactions with polar protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., DMSO, DMF). In non-polar solvents, carboxylic acids can form dimers through hydrogen bonding, which can influence their solubility.[2]
-
The Biphenyl Core: This large, non-polar aromatic system contributes to the molecule's hydrophobicity and favors solubility in non-polar or moderately polar solvents that can engage in van der Waals interactions.[3]
-
The Cyano (-CN) and Fluoro (-F) Substituents: These electronegative groups introduce polarity and can participate in dipole-dipole interactions, potentially enhancing solubility in polar aprotic solvents.
Based on these structural features, a qualitative prediction of solubility in different classes of organic solvents can be made.
Table 1: Predicted Solubility of this compound in Common Organic Solvents
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High | The alcohol can form hydrogen bonds with the carboxylic acid group. |
| Polar Aprotic | DMSO, DMF, Acetonitrile, Acetone | High to Moderate | These solvents can act as hydrogen bond acceptors for the carboxylic acid and engage in dipole-dipole interactions. |
| Non-Polar | Hexane, Toluene | Low | The large, non-polar biphenyl core has some affinity for these solvents, but the polar functional groups will limit overall solubility. |
| Chlorinated | Dichloromethane, Chloroform | Moderate | These solvents offer a balance of polarity and ability to interact with the aromatic system. |
It is important to note that the presence of trace amounts of water can significantly increase the solubility of carboxylic acids in some organic solvents.[4][5]
Experimental Determination of Solubility
Accurate determination of solubility requires empirical testing. Below are protocols for both qualitative and quantitative assessment.
Qualitative Solubility Assessment
This method provides a rapid initial screening of suitable solvents.
Protocol:
-
Place approximately 1-2 mg of this compound into a small, clean, and dry test tube.
-
Add the chosen organic solvent dropwise (approximately 0.1 mL per addition) while agitating the mixture.
-
Continue adding the solvent up to a total volume of 1 mL.
-
Observe and record whether the compound fully dissolves, is partially soluble, or is insoluble.
This process can be systematically applied to a range of solvents to build a qualitative solubility profile.
Quantitative Solubility Determination (Shake-Flask Method)
The shake-flask method is a standard technique for determining the equilibrium solubility of a compound.
Protocol:
-
Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial or flask.
-
Agitate the mixture at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Allow the undissolved solid to settle.
-
Carefully extract a known volume of the supernatant, ensuring no solid particles are transferred. Centrifugation followed by filtration through a syringe filter is recommended.
-
Quantify the concentration of the dissolved compound in the supernatant using a suitable analytical technique (e.g., HPLC-UV, LC-MS).
-
The solubility is expressed in units such as mg/mL or mol/L.
Diagram 1: Workflow for Quantitative Solubility Determination
Caption: A stepwise workflow for the quantitative determination of solubility using the shake-flask method.
Factors Influencing Solubility Measurements
Several factors can affect the outcome of solubility experiments:
-
Temperature: The solubility of solids in liquids generally increases with temperature.[6] It is crucial to control and report the temperature at which solubility is measured.
-
Purity of the Compound and Solvent: Impurities can alter the measured solubility. Use high-purity materials for accurate results.
-
pH (for aqueous solutions): While this guide focuses on organic solvents, it's worth noting that the solubility of carboxylic acids in aqueous solutions is highly pH-dependent. At higher pH, the carboxylic acid deprotonates to form a more soluble carboxylate salt.[7]
-
Polymorphism: Different crystalline forms (polymorphs) of a compound can exhibit different solubilities.
Leveraging Solubility Data in Drug Development
A thorough understanding of the solubility of this compound is critical for:
-
Reaction Solvent Selection: Choosing a solvent in which reactants are sufficiently soluble is key to achieving optimal reaction rates and yields.
-
Crystallization and Purification: Knowledge of solubility in a range of solvents allows for the design of effective crystallization procedures for purification. A good crystallization solvent system will have high solubility at an elevated temperature and low solubility at a lower temperature.
-
Formulation Development: For a compound to be developed as a therapeutic, it must be formulated in a suitable vehicle for administration. Solubility data guides the selection of appropriate excipients and delivery systems.
-
In Vitro Biological Assays: Stock solutions for biological testing are typically prepared in solvents like DMSO. Knowing the solubility limit is essential to avoid precipitation in assay media.
Diagram 2: The Role of Solubility in the Drug Development Pipeline
Caption: The central role of solubility data in key stages of the drug development process.
Conclusion
References
- CK-12 Foundation. (2026, January 14). Physical Properties of Carboxylic Acids.
- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.
- ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent?
- Starr, J. N., & King, C. J. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. UNT Digital Library.
- Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
- Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
- Unknown. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
- PubChem. (n.d.). 4'-Cyano-3'-fluorobiphenyl-4-carboxylic acid.
- Chemistry LibreTexts. (2019, June 5). 4.4 Solubility.
- Chemguide. (n.d.). an introduction to carboxylic acids.
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A Researcher's Guide to 3'-Cyano-4-fluoro-[1,1'-biphenyl]-3-carboxylic acid: Sourcing, Synthesis, and Application
Abstract
This technical guide provides an in-depth analysis of 3'-Cyano-4-fluoro-[1,1'-biphenyl]-3-carboxylic acid (CAS No. 1183926-58-0), a key building block for researchers in drug discovery and materials science. We delve into its commercial availability, providing a comparative landscape of suppliers. For situations requiring custom preparation or analogue synthesis, a validated, step-by-step synthetic protocol via Suzuki coupling is detailed, explaining the rationale behind procedural choices. Furthermore, this guide discusses the molecule's critical role as a carboxylic acid bioisostere in medicinal chemistry, contextualizing its utility in the development of modern therapeutics. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive resource on this specific chemical entity.
Chapter 1: The Molecule of Interest: A Structural and Functional Profile
This compound is a highly functionalized aromatic compound. Its structure, featuring a biphenyl core, is decorated with three key functional groups: a carboxylic acid, a cyano group, and a fluorine atom. This specific arrangement of moieties imparts distinct physicochemical properties that are highly sought after in medicinal chemistry.
-
The Biphenyl Scaffold: Provides a rigid, well-defined three-dimensional structure that can effectively orient functional groups for interaction with biological targets.
-
The Carboxylic Acid Group: A crucial functional group, often acting as a hydrogen bond donor and acceptor or forming salt bridges with basic residues (like lysine or arginine) in protein active sites. However, its ionizable nature can negatively impact cell permeability and metabolic stability.[1]
-
The Cyano and Fluoro Groups: These electron-withdrawing groups significantly modulate the electronic properties of the aromatic rings. The fluorine atom can enhance binding affinity, block metabolic attack, and improve pharmacokinetic properties. The cyano group can act as a hydrogen bond acceptor and is a common feature in various bioactive molecules.
The strategic placement of these groups makes this compound a valuable intermediate for creating complex molecules, particularly as a bioisosteric replacement for less stable or permeable chemical motifs in drug candidates.[2][3]
Chapter 2: Sourcing the Starting Material: A Guide to Commercial Availability
For many research endeavors, direct procurement from a reliable chemical supplier is the most efficient starting point. This compound is available from several specialized chemical providers. When sourcing, researchers must prioritize purity, batch-to-batch consistency, and the availability of comprehensive analytical data (e.g., Certificate of Analysis).
Below is a summary of known commercial suppliers for CAS Number 1183926-58-0. Researchers are advised to contact suppliers directly for the most current information on stock, pricing, and available purity grades.
| Supplier | Product Name | CAS Number | Notes |
| BLDpharm | This compound | 1183926-58-0 | Listed as an organic building block, specifically under nitriles and carboxylic acids.[4] |
Note: The commercial landscape for specialty chemicals can change rapidly. This table represents a snapshot at the time of publication. It is crucial to verify the exact isomeric structure with the supplier, as numerous related biphenyl carboxylic acids exist.[5][6][7][8]
Chapter 3: The Synthetic Alternative: Laboratory-Scale Preparation
While commercial sourcing is often preferred, in-house synthesis may be necessary for analogue development, scalability studies, or when commercial stock is unavailable. The most logical and widely adopted method for constructing the biphenyl core is the Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning reaction provides a robust and high-yielding pathway to biaryl compounds.
The proposed retrosynthetic analysis involves disconnecting the biphenyl bond, leading to two key precursors: a boronic acid (or ester) derivative and an aryl halide.
Caption: Retrosynthesis of the target molecule via a Suzuki coupling disconnection.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol is a representative procedure. Optimization of catalyst, base, solvent, and temperature may be required based on laboratory-specific conditions and precursor reactivity.
Materials:
-
3-Brom-4-fluorobenzoic acid (Precursor A)
-
3-Cyanophenylboronic acid (Precursor B)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent System (e.g., 1,4-Dioxane/Water or Toluene/Ethanol/Water)
-
Inert Gas (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a reflux condenser and magnetic stir bar, add 3-brom-4-fluorobenzoic acid (1.0 eq), 3-cyanophenylboronic acid (1.2 eq), and the base (2.0-3.0 eq).
-
Rationale: Using a slight excess of the boronic acid ensures complete consumption of the more valuable aryl halide. The choice of base is critical; carbonates are commonly used and provide the necessary basicity to facilitate the catalytic cycle.
-
-
Inert Atmosphere: Seal the flask and purge with an inert gas (e.g., Argon) for 10-15 minutes. This is crucial to prevent the oxidation and deactivation of the palladium catalyst.
-
Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the degassed solvent system (e.g., Dioxane/Water 4:1). Stir the mixture to form a suspension, then add the palladium catalyst (0.01-0.05 eq).
-
Rationale: Degassing the solvent removes dissolved oxygen. A low catalyst loading is typically sufficient, highlighting the reaction's efficiency.
-
-
Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Workup: Cool the reaction mixture to room temperature. Dilute with water and transfer to a separatory funnel. Acidify the aqueous layer with 1M HCl to a pH of ~2-3. This protonates the carboxylic acid, making it insoluble in water.
-
Rationale: The acidification step is critical for isolating the product. The carboxylic acid product will precipitate or become extractable into an organic solvent.
-
-
Extraction: Extract the product with an organic solvent such as ethyl acetate (3x). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography or recrystallization to yield the final product.
Caption: General experimental workflow for the synthesis of the target molecule.
Chapter 4: The Role in Medicinal Chemistry: A Carboxylic Acid Bioisostere
In drug design, the carboxylic acid functional group is a double-edged sword. While it provides a potent anchoring point for binding to biological targets, its acidic nature (pKa ~4-5) means it is ionized at physiological pH. This charge can hinder a molecule's ability to cross cellular membranes, leading to poor absorption and bioavailability.[1]
This is where the concept of bioisosterism becomes critical. Bioisosteres are functional groups with similar physical or chemical properties that can be interchanged to improve a molecule's overall profile without losing its desired biological activity.[3] The structure of this compound makes it an excellent scaffold for exploring bioisosteric replacements. The carboxylic acid can be replaced with other acidic groups like tetrazoles or hydroxamic acids, which may have different pKa values and physicochemical properties, potentially leading to improved drug-like characteristics.[1][2]
Caption: Bioisosteric replacement strategy using the core scaffold.
By using this compound as a starting material, medicinal chemists can rapidly synthesize a library of compounds where the carboxylic acid is replaced, allowing for a systematic investigation of structure-activity relationships (SAR) and the optimization of pharmacokinetic profiles.
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Title: 4'-Cyano-3'-fluorobiphenyl-4-carboxylic acid | C14H8FNO2 | CID 56763829 Source: PubChem URL: [Link]
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Unlocking the Therapeutic Potential of Functionalized Biphenyl Carboxylic Acids: A Technical Guide for Drug Discovery
Introduction: The Biphenyl Carboxylic Acid Scaffold - A Privileged Structure in Medicinal Chemistry
Functionalized biphenyl carboxylic acids represent a cornerstone in modern medicinal chemistry, serving as a versatile scaffold for the development of novel therapeutic agents. Their inherent structural features, including the ability to adopt specific conformations and engage in various intermolecular interactions, make them ideal candidates for targeting a diverse array of biological macromolecules. This technical guide provides an in-depth exploration of the significant biological activities exhibited by this class of compounds, with a focus on their anti-inflammatory, anticancer, antimicrobial, and enzyme inhibitory properties. We will delve into the underlying mechanisms of action, provide detailed experimental protocols for their evaluation, and discuss the critical structure-activity relationships that govern their therapeutic potential. This guide is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals actively engaged in the pursuit of innovative therapeutics. Biphenyl derivatives are crucial intermediates in the production of a wide variety of drugs and are integral components of numerous pharmacologically active compounds.[1] The carboxylic acid functional group is pivotal in drug design, enhancing hydrophilicity and polarity, which in turn influences bioavailability.[1]
Anti-Inflammatory Activity: Targeting the Arachidonic Acid Cascade and Beyond
Inflammation is a complex biological response to harmful stimuli, and its dysregulation is a hallmark of numerous chronic diseases. Functionalized biphenyl carboxylic acids have emerged as potent anti-inflammatory agents, primarily through their ability to modulate the arachidonic acid cascade.
Mechanism of Action: Inhibition of Cyclooxygenase (COX) Enzymes
A primary mechanism by which many biphenyl carboxylic acids exert their anti-inflammatory effects is through the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins—potent inflammatory mediators.[2] The biphenyl scaffold can be tailored to selectively target either COX-1 or COX-2, with COX-2 selectivity being a desirable trait for reducing the gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs).[2]
Signaling Pathway: COX-Mediated Prostaglandin Synthesis
Caption: Inhibition of the COX pathway by biphenyl carboxylic acids.
Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay
This protocol outlines a common method for determining the inhibitory activity of test compounds against COX-1 and COX-2.
Principle: The assay measures the peroxidase activity of COX. The enzyme first converts arachidonic acid to prostaglandin G2 (PGG2), and the peroxidase component then reduces PGG2 to prostaglandin H2 (PGH2). This peroxidase activity can be monitored using a colorimetric or fluorometric probe.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Heme (cofactor)
-
Reaction buffer (e.g., Tris-HCl)
-
Fluorometric or colorimetric probe (e.g., ADHP)
-
Test compounds (functionalized biphenyl carboxylic acids)
-
Positive controls (e.g., celecoxib for COX-2, indomethacin for non-selective)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, heme, and the COX enzyme (either COX-1 or COX-2) in a 96-well plate.
-
Add the test compound at various concentrations to the wells. Include wells with a vehicle control (e.g., DMSO) and positive controls.
-
Pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.[3]
-
Initiate the reaction by adding arachidonic acid to each well.
-
Incubate for a defined period (e.g., 2 minutes) at 37°C.[3]
-
Stop the reaction by adding a stopping solution (e.g., a strong acid).
-
Add the detection probe and measure the fluorescence or absorbance using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
Anticancer Activity: A Multi-pronged Attack on Malignancy
The biphenyl carboxylic acid scaffold has demonstrated significant potential in the development of anticancer agents, with derivatives showing cytotoxicity against a range of cancer cell lines.[1] Their mechanisms of action are diverse, targeting key pathways involved in cell cycle progression and proliferation.
Mechanisms of Action:
-
Estrogen Receptor (ERα) Modulation: In hormone-dependent cancers like certain types of breast cancer, some biphenyl carboxylic acids can act as modulators of the estrogen receptor alpha (ERα), a key driver of tumor growth.[4]
-
Cyclin-Dependent Kinase (CDK) Inhibition: Biphenyl-4-carboxylic acid derivatives have been identified as inhibitors of Cdk4, a key regulator of the G1 phase of the cell cycle.[5] Inhibition of Cdk4 prevents the phosphorylation of the retinoblastoma protein (Rb), thereby blocking cell cycle progression and inducing cell cycle arrest.[6]
-
Tubulin Polymerization Inhibition: Some derivatives interfere with microtubule dynamics by inhibiting tubulin polymerization. This disruption of the cytoskeleton leads to G2/M phase cell cycle arrest and ultimately apoptosis.[5]
Experimental Workflow: Anticancer Activity Evaluation
Caption: Workflow for evaluating the anticancer activity of biphenyl carboxylic acids.
Experimental Protocol: MTT Assay for Cell Viability
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.[7][8] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.[7][8]
Materials:
-
Cancer cell lines (e.g., MCF-7, MDA-MB-231)
-
Cell culture medium and supplements
-
Test compounds
-
MTT solution (0.5 mg/mL in PBS)[8]
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well microplates
-
Multi-well spectrophotometer
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and incubate for 24 hours.[7]
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, add 10 µL of MTT solution to each well.[7]
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[9]
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[7]
-
Incubate for an additional period (e.g., 2 hours to overnight) at room temperature in the dark.[9]
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[7]
-
Calculate the percentage of cell viability for each concentration and determine the IC50 value.
Quantitative Data: In Vitro Anticancer Activity
| Compound ID | Substitution Pattern | Target Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 3a | Unsubstituted | MCF-7 | 10.14 ± 2.05 | Tamoxifen | - |
| MDA-MB-231 | 10.78 ± 2.58 | ||||
| 3j | Benzyloxy | MCF-7 | 9.92 ± 0.97 | Tamoxifen | - |
| MDA-MB-231 | 9.54 ± 0.85 | ||||
| CA224 | [2-(1H-Indol-3-yl)-ethyl]-methylamide | HCT-116 | Low micromolar | - | - |
| NCI-H460 | Low micromolar |
Data compiled from published research.[1][5]
Antimicrobial Activity: Combating Drug-Resistant Pathogens
The rise of antibiotic-resistant bacteria poses a significant global health threat, necessitating the discovery of novel antimicrobial agents. Functionalized biphenyl carboxylic acids have demonstrated promising antibacterial and antifungal activities.
Mechanism of Action:
The precise mechanisms of antimicrobial action for many biphenyl carboxylic acids are still under investigation. However, it is believed that they may disrupt bacterial cell membrane integrity, inhibit essential enzymes, or interfere with microbial metabolic pathways.[10] The presence of hydroxyl groups and strong electron-withdrawing groups on the biphenyl rings appears to be beneficial for their antibacterial activity.[4]
Experimental Protocol: Broth Microdilution Method for MIC Determination
Principle: The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[11]
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
Test compounds
-
Positive control antibiotic
-
96-well microplates
-
Spectrophotometer or visual inspection
Procedure:
-
Prepare serial two-fold dilutions of the test compounds in the broth medium in a 96-well microplate.
-
Prepare a standardized inoculum of the microorganism to be tested.
-
Inoculate each well with the microbial suspension. Include a growth control well (no compound) and a sterility control well (no inoculum).
-
Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
After incubation, determine the MIC by visually inspecting for turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration of the compound that shows no visible growth.
Enzyme Inhibition and Receptor Modulation: Expanding the Therapeutic Landscape
Beyond their well-established anti-inflammatory and anticancer effects, functionalized biphenyl carboxylic acids have been shown to modulate the activity of various other enzymes and receptors, opening up new avenues for therapeutic intervention.
URAT1 Inhibition for the Treatment of Gout
Urate transporter 1 (URAT1) is a key protein involved in the reabsorption of uric acid in the kidneys.[12] Inhibition of URAT1 is a validated strategy for the treatment of hyperuricemia and gout.[13] Several biphenyl carboxylic acid derivatives have been identified as potent URAT1 inhibitors.[13]
Signaling Pathway: URAT1-Mediated Uric Acid Reabsorption
Caption: Inhibition of URAT1-mediated uric acid reabsorption by biphenyl carboxylic acids.
Experimental Protocol: In Vitro URAT1 Inhibition Assay
Principle: This assay measures the uptake of radiolabeled uric acid into cells stably expressing human URAT1 (hURAT1). The inhibitory effect of a test compound is determined by its ability to reduce this uptake.[12][14]
Materials:
-
HEK293 cells stably expressing hURAT1
-
Control (mock-transfected) HEK293 cells
-
[¹⁴C]Uric acid
-
Uptake buffer (e.g., Hanks' Balanced Salt Solution)
-
Wash buffer (ice-cold PBS)
-
Lysis buffer
-
Scintillation counter
-
Test compounds
-
Positive controls (e.g., benzbromarone, lesinurad)
-
24-well cell culture plates
Procedure:
-
Seed hURAT1-expressing and control cells in 24-well plates.
-
Wash the cells with pre-warmed uptake buffer.
-
Pre-incubate the cells with various concentrations of the test compound or controls for 10-30 minutes at 37°C.[14]
-
Initiate the uptake by adding [¹⁴C]uric acid to each well.[14]
-
Incubate for a short period (e.g., 2-5 minutes) at 37°C.[14]
-
Terminate the uptake by rapidly aspirating the solution and washing the cells with ice-cold wash buffer.[14]
-
Lyse the cells and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition and determine the IC50 value.
Quantitative Data: In Vitro URAT1 Inhibitory Activity
| Compound | IC50 (µM) |
| Benzbromarone | ~0.280 |
| Lesinurad | ~7.180 |
| Biphenyl Carboxylic Acid Derivative A1 | 0.93 |
| Biphenyl Carboxylic Acid Derivative B21 | 0.17 |
Data compiled from published research.[12][13]
Peroxisome Proliferator-Activated Receptor (PPAR) Modulation
Peroxisome proliferator-activated receptors (PPARs) are nuclear hormone receptors that regulate gene expression involved in metabolism and inflammation.[15][16] Biphenyl carboxylic acids have been shown to act as modulators of PPARs, particularly PPARδ.[13][17] The activation of PPARδ is implicated in fatty acid metabolism and has therapeutic potential for metabolic disorders.[15]
Signaling Pathway: PPARδ Activation
Caption: Activation of the PPARδ signaling pathway by biphenyl carboxylic acid ligands.
Structure-Activity Relationships (SAR): Guiding Rational Drug Design
The biological activity of functionalized biphenyl carboxylic acids is highly dependent on the nature and position of substituents on the biphenyl scaffold. Understanding these structure-activity relationships is crucial for the rational design of more potent and selective therapeutic agents.
-
Anti-Inflammatory Activity: For COX inhibition, the substitution pattern on the biphenyl rings influences both potency and selectivity. The presence of specific groups can enhance binding to the active site of COX-2 over COX-1.
-
Anticancer Activity: The presence of a benzyloxy group has been shown to enhance anticancer activity against breast cancer cell lines.[1] The planarity of the biphenyl system, influenced by ortho-substituents, can also affect biological activity by altering the molecule's ability to fit into a receptor's binding site.
-
Antimicrobial Activity: As mentioned earlier, hydroxyl and electron-withdrawing groups are generally favorable for antibacterial activity.[4]
-
URAT1 Inhibition: The nature of the substituents on both phenyl rings plays a critical role in the potency of URAT1 inhibition.
-
PPARδ Modulation: Introduction of substituents at the 2-position of the biphenyl moiety can disrupt molecular planarity and symmetry, which has been shown to improve aqueous solubility and enhance PPARδ agonistic activity.[13]
Synthesis of Functionalized Biphenyl Carboxylic Acids: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the synthesis of unsymmetrical biaryls, including functionalized biphenyl carboxylic acids.[1] This palladium-catalyzed reaction involves the coupling of an aryl boronic acid with an aryl halide.
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: General workflow for the synthesis of biphenyl carboxylic acids via Suzuki-Miyaura coupling.
Conclusion and Future Perspectives
Functionalized biphenyl carboxylic acids have proven to be a remarkably fruitful scaffold in the quest for novel therapeutics. Their diverse biological activities, coupled with the synthetic accessibility afforded by methods like the Suzuki-Miyaura coupling, ensure their continued relevance in drug discovery. Future research will likely focus on the development of derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles. The exploration of novel biological targets and the application of advanced computational methods for rational drug design will undoubtedly unlock the full therapeutic potential of this privileged chemical class.
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Recent Updates of Natural and Synthetic URAT1 Inhibitors and Novel Screening Methods. (URL: [Link])
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Biphenyl-4-carboxylic Acid [2-(1H-Indol-3-yl)-ethyl]-methylamide (CA224), a Nonplanar Analogue of Fascaplysin, Inhibits Cdk4 and Tubulin Polymerization: Evaluation of in Vitro and in Vivo Anticancer Activity. Journal of Medicinal Chemistry. (URL: [Link])
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Novel biphenylcarboxylic acid peroxisome proliferator-activated receptor (PPAR) delta selective antagonists. PubMed. (URL: [Link])
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ABTS Radical Scavenging Assay Method. Scribd. (URL: [Link])
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Synthesis and anti-inflammatory activity of some novel biphenyl-4-carboxylic acid 5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl a. SciSpace. (URL: [Link])
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Antioxidant activity: DPPH assay. Bio-protocol. (URL: [Link])
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Discovery of Novel Biphenyl Carboxylic Acid Derivatives as Potent URAT1 Inhibitors. PubMed. (URL: [Link])
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DPPH Radical Scavenging Assay. MDPI. (URL: [Link])
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Structure-activity relationships and pharmacokinetic analysis for a series of potent, systemically available biphenylsulfonamide matrix metalloproteinase inhibitors. PubMed. (URL: [Link])
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Understanding biocatalyst inhibition by carboxylic acids. PMC. (URL: [Link])
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Components and signaling pathways of the PPAR system. (a) Schematic... ResearchGate. (URL: [Link])
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Schematic representation of the PPAR signalling pathways.a | Endogenous... ResearchGate. (URL: [Link])
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The Design, Synthesis, and Biological Activities of Pyrrole-Based Carboxamides: The Novel Tubulin Inhibitors Targeting the Colchicine-Binding Site. MDPI. (URL: [Link])
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Structure Activity Relationships. Drug Design Org. (URL: [Link])
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Detailed protocol for MTT Cell Viability and Proliferation Assay. ResearchHub. (URL: [Link])
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Evaluation of a Colorimetric Broth Microdilution Method for Antimicrobial Susceptibility Testing Using 2,3,5-Triphenyltetrazolium Chloride. (URL: [Link])
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MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. (URL: [Link])
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Isothiocyanates as Tubulin Polymerization Inhibitors—Synthesis and Structure–Activity Relationship Studies. PMC. (URL: [Link])
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Discovery of Novel Biphenyl Carboxylic Acid Derivatives as Potent URAT1 Inhibitors. PMC. (URL: [Link])
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Design, Synthesis, and Structure–Activity Relationships of Biaryl Anilines as Subtype-Selective PPAR-alpha Agonists. PMC. (URL: [Link])
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Linker Variation and Structure–Activity Relationship Analyses of Carboxylic Acid-based Small Molecule STAT3 Inhibitors. ACS Medicinal Chemistry Letters. (URL: [Link])
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Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay. PMC. (URL: [Link])
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Antioxidant activity assays: a ABTS, b DPPH, c FRAP, d total phenolic... ResearchGate. (URL: [Link])
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Broth microdilution for antibacterial testing as recommended by CLSI protocol. (URL: [Link])
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A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Publishing. (URL: [Link])
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An ELISA method to measure inhibition of the COX enzymes. Springer Nature Experiments. (URL: [Link])
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The Biphenyl Carboxylic Acid Scaffold: A Privileged Motif in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The biphenyl carboxylic acid moiety is a cornerstone of contemporary medicinal chemistry, serving as a privileged scaffold in a diverse array of therapeutic agents. Its unique structural and physicochemical properties, characterized by a semi-rigid backbone and the ionizable carboxylic acid group, enable potent and selective interactions with a multitude of biological targets. This guide provides a comprehensive technical overview of the synthesis, structure-activity relationships (SAR), and therapeutic applications of biphenyl carboxylic acids. We will delve into key mechanistic insights, provide detailed experimental protocols for synthesis and biological evaluation, and explore the critical aspects of metabolic stability and potential toxicological liabilities. This document is intended to be a valuable resource for researchers and drug development professionals engaged in the design and optimization of novel therapeutics based on this versatile chemical scaffold.
Introduction: The Enduring Appeal of the Biphenyl Carboxylic Acid Scaffold
The biphenyl unit, consisting of two interconnected phenyl rings, offers a unique combination of rigidity and conformational flexibility. This allows for the precise spatial orientation of substituents to engage with biological targets effectively. The addition of a carboxylic acid group introduces a critical anchor for electrostatic interactions and hydrogen bonding, often mimicking the binding of endogenous ligands.[1] This combination of a hydrophobic biphenyl core and a polar carboxylic acid functional group provides a powerful platform for modulating a wide range of biological processes.
Historically, the therapeutic potential of biphenyl carboxylic acids was recognized in the development of non-steroidal anti-inflammatory drugs (NSAIDs) like Flurbiprofen and Fenbufen.[2] However, the true versatility of this scaffold was unveiled with the discovery of the angiotensin II receptor antagonists, the "sartans," which revolutionized the treatment of hypertension.[3] Since then, biphenyl carboxylic acids and their bioisosteres have been successfully incorporated into inhibitors of various enzymes and modulators of numerous receptors, demonstrating their broad applicability in drug discovery.[1][4]
This guide will explore the fundamental aspects of biphenyl carboxylic acid chemistry and pharmacology, providing both foundational knowledge and practical insights for their application in medicinal chemistry projects.
Synthetic Strategies: Accessing the Biphenyl Carboxylic Acid Core
The construction of the biphenyl scaffold is a critical step in the synthesis of this class of compounds. The Suzuki-Miyaura cross-coupling reaction has emerged as the most robust and versatile method for this purpose, offering high yields and broad functional group tolerance.[5][6]
The Suzuki-Miyaura Cross-Coupling: A Powerful Tool for Biphenyl Synthesis
The Suzuki-Miyaura reaction involves the palladium-catalyzed cross-coupling of an aryl halide with an arylboronic acid or ester.[5][6] This reaction is highly efficient for the formation of carbon-carbon bonds between sp2-hybridized carbon atoms.
A general workflow for the synthesis of a biphenyl carboxylic acid via Suzuki-Miyaura coupling is depicted below:
Caption: General workflow for biphenyl carboxylic acid synthesis via Suzuki-Miyaura coupling.
Experimental Protocol: Synthesis of 1-([1,1'-biphenyl]-4-yl)cyclopropane-1-carboxylic acid [5]
This protocol describes a one-step synthesis utilizing a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
1-(4-bromophenyl)cyclopropane-1-carboxylic acid
-
Substituted boronic acids
-
Potassium carbonate (K2CO3)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]
-
1,4-Dioxane
-
Water
-
Ethyl acetate (EtOAc)
Procedure:
-
To a solution of 1-(4-bromophenyl)cyclopropane-1-carboxylic acid (1.5 g, 12.18 mmol) in a 4:1 mixture of 1,4-dioxane and water (20 mL), add the desired substituted boronic acid (12.18 mmol) and K2CO3 (1.21 g, 12.18 mmol).
-
Add Pd(PPh3)4 (0.14 mL, 2.44 mmol) to the mixture.
-
Stir the resulting reaction mixture at 80°C for 16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water (10 mL) and extract with EtOAc (2 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 1-([1,1'-biphenyl]-4-yl)cyclopropane-1-carboxylic acid derivatives.
Purification and Characterization
Purification of the synthesized biphenyl carboxylic acids is typically achieved by recrystallization or column chromatography.[5] High-Performance Liquid Chromatography (HPLC) is a powerful tool for assessing purity and can also be used for preparative separations.[1][7]
Characterization of the final products is essential to confirm their identity and purity. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR provide detailed information about the molecular structure.[5][8]
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.[5]
-
Infrared (IR) Spectroscopy: Identifies the presence of key functional groups, such as the carboxylic acid C=O and O-H stretches.[5]
Therapeutic Applications and Structure-Activity Relationships
The biphenyl carboxylic acid scaffold has been successfully employed to target a wide range of biological systems. The following sections will highlight some of the most significant therapeutic areas and discuss the key structure-activity relationships that govern their biological activity.
Angiotensin II Receptor Antagonists: The "Sartans"
The development of angiotensin II receptor blockers (ARBs), commonly known as "sartans," represents a landmark achievement in the therapeutic application of biphenyl carboxylic acids. These drugs are potent and selective antagonists of the angiotensin II type 1 (AT1) receptor, a key regulator of blood pressure.[3]
Mechanism of Action: Angiotensin II is a potent vasoconstrictor that binds to the AT1 receptor, leading to an increase in blood pressure. ARBs competitively inhibit the binding of angiotensin II to the AT1 receptor, thereby blocking its hypertensive effects.[3][9] A crucial feature of many sartans is the replacement of the carboxylic acid with a tetrazole ring, which acts as a bioisostere with improved metabolic stability and pharmacokinetic properties.[10]
Caption: Mechanism of action of Angiotensin II Receptor Blockers (ARBs).
Structure-Activity Relationships (SAR):
-
The biphenyl scaffold is essential for orienting the acidic moiety (carboxylic acid or tetrazole) to interact with the AT1 receptor.[3]
-
The acidic group at the ortho position of one of the phenyl rings is critical for antagonist activity.[11]
-
Substituents on the imidazole or other heterocyclic ring system modulate potency and pharmacokinetic properties.[3]
Fatty Acid Amide Hydrolase (FAAH) Inhibitors
Fatty acid amide hydrolase (FAAH) is a serine hydrolase responsible for the degradation of endocannabinoids, such as anandamide. Inhibition of FAAH leads to elevated endocannabinoid levels, producing analgesic, anxiolytic, and anti-inflammatory effects without the psychotropic side effects of direct cannabinoid receptor agonists.[12][13] Biphenyl-based carbamates have emerged as potent FAAH inhibitors.[12][14]
Mechanism of Action: Carbamate-based FAAH inhibitors act as irreversible or slowly reversible inhibitors by carbamylating the catalytic serine residue (Ser241) in the active site of the enzyme.[13]
Structure-Activity Relationships (SAR):
-
The biphenyl ester moiety plays a crucial role in inhibitor recognition and binding within the FAAH active site.[12]
-
Substituents on the distal phenyl ring can significantly impact potency. Small polar groups at the para position have been shown to enhance inhibitory activity.[12]
-
The carbamate functional group is essential for the covalent modification of the catalytic serine.[13]
Anticancer Agents
Biphenyl carboxylic acids have demonstrated promising anticancer activity through various mechanisms, including the modulation of hormone receptors and inhibition of key signaling pathways.[4][15]
Mechanism of Action:
-
Estrogen Receptor Modulation: Some biphenyl carboxylic acid derivatives have been shown to exhibit cytotoxic activity against estrogen receptor-positive (ER+) breast cancer cell lines, such as MCF-7. Molecular docking studies suggest that these compounds can bind to the estrogen receptor alpha (ERα), potentially disrupting its function and inhibiting cancer cell proliferation.[2][4]
-
EGFR Allosteric Inhibition: Certain 4'-hydroxybiphenyl-4-carboxylic acid derivatives have been designed as allosteric inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase. This approach aims to overcome the drug resistance associated with ATP-competitive EGFR inhibitors.[16][17]
Quantitative Data: In Vitro Anticancer Activity [4][15]
| Compound ID | Substitution Pattern | Target Cell Line | IC50 (µM) |
| 3a | Unsubstituted | MCF-7 | 10.14 ± 2.05 |
| MDA-MB-231 | 10.78 ± 2.58 | ||
| 3j | Benzyloxy | MCF-7 | 9.92 ± 0.97 |
| MDA-MB-231 | 9.54 ± 0.85 | ||
| 11 | Hydroxylated | Melanoma Cells | 1.7 ± 0.5 |
In Vitro Evaluation: Key Experimental Protocols
The biological evaluation of biphenyl carboxylic acid derivatives is crucial for determining their therapeutic potential. This section provides detailed protocols for common in vitro assays used to assess their activity.
Cytotoxicity Assays: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of a compound.[16][18]
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[16]
Experimental Protocol: MTT Cytotoxicity Assay [16]
Materials:
-
Cancer cell lines (e.g., MCF-7, MDA-MB-231)
-
Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)
-
96-well plates
-
Test compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compound in cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
FAAH Inhibition Assay: A Fluorometric Approach
The activity of FAAH inhibitors can be determined using a fluorometric assay that measures the enzymatic cleavage of a synthetic substrate.[3][19]
Principle: FAAH hydrolyzes a non-fluorescent substrate, such as arachidonyl-7-amino-4-methylcoumarin amide (AAMCA), to release the highly fluorescent molecule 7-amino-4-methylcoumarin (AMC). The rate of fluorescence increase is directly proportional to FAAH activity.[3][20]
Experimental Protocol: Fluorometric FAAH Inhibition Assay [19]
Materials:
-
Recombinant human FAAH enzyme
-
FAAH assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA)
-
FAAH substrate (AAMCA)
-
Test inhibitor compound
-
Known FAAH inhibitor (positive control, e.g., JZL 195)
-
96-well black microplates
-
Fluorometric plate reader
Procedure:
-
Prepare serial dilutions of the test inhibitor in the assay buffer.
-
In a 96-well plate, add the assay buffer, the diluted inhibitor solutions, and the FAAH enzyme.
-
Include wells for 100% initial activity (enzyme, buffer, and solvent), and background (buffer and solvent only).
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding the FAAH substrate to all wells.
-
Immediately monitor the increase in fluorescence in a kinetic mode for 10-60 minutes at 37°C, with an excitation wavelength of 340-360 nm and an emission wavelength of 450-465 nm.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Determine the percent inhibition relative to the 100% initial activity control and calculate the IC50 value for the inhibitor.
Metabolic Stability and Toxicological Considerations
The successful development of a drug candidate requires a thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its potential for toxicity. The biphenyl carboxylic acid moiety can present both advantages and challenges in this regard.
Metabolic Stability
The metabolic stability of a compound is a measure of its susceptibility to biotransformation by drug-metabolizing enzymes, primarily in the liver.[11][21] Poor metabolic stability can lead to rapid clearance and low bioavailability.
In Vitro Assessment: Metabolic stability is commonly assessed in vitro using liver microsomes or hepatocytes.[4][21]
-
Liver Microsomal Stability Assay: This assay primarily evaluates metabolism by Phase I enzymes, such as cytochrome P450s (CYPs). The disappearance of the parent compound over time is monitored by LC-MS/MS.[11][22]
-
Hepatocyte Stability Assay: This assay provides a more comprehensive assessment of metabolism, including both Phase I and Phase II (conjugation) pathways.[4]
Toxicological Liabilities of the Carboxylic Acid Group
While the carboxylic acid group is often essential for pharmacological activity, it can also be associated with toxicity. One mechanism of toxicity involves the formation of reactive acyl glucuronide metabolites.[2][15] These metabolites can undergo acyl migration and covalently bind to proteins, potentially leading to idiosyncratic drug toxicity (IDT).[15]
The formation of acyl Coenzyme A (CoA) conjugates is another potential liability of carboxylic acid-containing drugs, which can also lead to the formation of reactive metabolites and cellular toxicity.[2][15]
Strategies to Mitigate Toxicity:
-
Bioisosteric Replacement: Replacing the carboxylic acid with a bioisostere, such as a tetrazole, can maintain the desired acidity and binding interactions while avoiding the formation of reactive acyl glucuronides.[10]
-
Structural Modification: Modifying the structure of the molecule to hinder the formation of reactive metabolites or to promote detoxification pathways can also be an effective strategy.
Conclusion and Future Perspectives
The biphenyl carboxylic acid scaffold continues to be a highly valuable and versatile platform in medicinal chemistry. Its proven success in targeting a wide range of biological systems, from G-protein coupled receptors to enzymes, underscores its enduring importance in drug discovery. The development of robust synthetic methodologies, particularly the Suzuki-Miyaura cross-coupling, has made this scaffold readily accessible for the generation of diverse chemical libraries.
Future research in this area will likely focus on several key aspects:
-
Novel Target Identification: Exploring the application of the biphenyl carboxylic acid scaffold to new and challenging biological targets.
-
Improving Drug-like Properties: Further optimization of ADME and toxicity profiles through rational design and the application of advanced in vitro and in silico predictive models.
-
Bioisosteric Innovation: The development of novel bioisosteres for the carboxylic acid group to enhance efficacy and safety.
By leveraging the foundational knowledge and experimental approaches outlined in this guide, researchers can continue to unlock the full therapeutic potential of the biphenyl carboxylic acid scaffold in the development of the next generation of innovative medicines.
References
-
PubMed. (n.d.). Synthesis and structure-activity relationships of FAAH inhibitors: cyclohexylcarbamic acid biphenyl esters with chemical modulation at the proximal phenyl ring. [Link]
-
PubMed. (1991, November). Angiotensin II receptor antagonists. From discovery to antihypertensive drugs. [Link]
-
ACS Publications. (n.d.). Cyclohexylcarbamic Acid 3'- or 4'-Substituted Biphenyl-3-yl Esters as Fatty Acid Amide Hydrolase Inhibitors: Synthesis, Quantitative Structure−Activity Relationships, and Molecular Modeling Studies. [Link]
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MDPI. (2021, March 11). From Angiotensin II to Cyclic Peptides and Angiotensin Receptor Blockers (ARBs): Perspectives of ARBs in COVID-19 Therapy. [Link]
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ACS Publications. (n.d.). Toxicity of Carboxylic Acid-Containing Drugs: The Role of Acyl Migration and CoA Conjugation Investigated. [Link]
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ResearchGate. (n.d.). Structure of some angiotensin receptor blockers (ARB) containing biphenyl-tetrazole moiety. [Link]
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Bio-Techne. (n.d.). Fatty Acid Amide Hydrolase (FAAH) Activity Assay Kit (Fluorometric). [Link]
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ResearchGate. (n.d.). Biphenyl carboxylic acids via Suzuki – Miyaura cross-coupling catalyzed.... [Link]
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PubMed. (2015, December 21). Toxicity of Carboxylic Acid-Containing Drugs: The Role of Acyl Migration and CoA Conjugation Investigated. [Link]
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NIH. (2013, November 10). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. [Link]
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Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]
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SIELC Technologies. (n.d.). Separation of [1,1'-Biphenyl]-4-carboxylic acid on Newcrom R1 HPLC column. [Link]
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Ataman Kimya. (n.d.). BIPHENYL CARBOXYLIC ACID. [Link]
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Bentham Science. (n.d.). Synthesis, In Silico Prediction, and In Vitro Evaluation of Anti-tumor Activities of Novel 4'-Hydroxybiphenyl-4-carboxylic Acid Derivatives as EGFR Allosteric Site Inhibitors. [Link]
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PMC - NIH. (n.d.). FAAH Modulators from Natural Sources: A Collection of New Potential Drugs. [Link]
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The Royal Society of Chemistry. (n.d.). Spectra and physical data of (A2) :. [Link]
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Diva-portal.org. (n.d.). Testing novel Angiotensin II receptor compounds to evaluate their vascular effects in vitro. [Link]
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MDPI. (2023, November 3). Discovery of Novel Biphenyl Carboxylic Acid Derivatives as Potent URAT1 Inhibitors. [Link]
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ResearchGate. (2025, August 7). Uncovering the toxicity mechanisms of a series of carboxylic acids in liver cells through computational and experimental approaches. [Link]
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PMC - PubMed Central. (n.d.). Discovery of a new generation of angiotensin receptor blocking drugs: Receptor mechanisms and in silico binding to enzymes relevant to SARS-CoV-2. [Link]
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PubMed Central. (n.d.). Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography. [Link]
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-
SIELC Technologies. (n.d.). HPLC Separation of Carboxylic Acids. [Link]
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Methodological & Application
Suzuki-Miyaura coupling protocol for 3'-Cyano-4-fluoro-[1,1'-biphenyl]-3-carboxylic acid synthesis
An Application Note for the Synthesis of 3'-Cyano-4-fluoro-[1,1'-biphenyl]-3-carboxylic acid via Suzuki-Miyaura Coupling
Introduction: The Strategic Importance of Substituted Biphenyls
In the landscape of modern drug discovery, the substituted biphenyl moiety stands as a privileged scaffold, forming the core of numerous therapeutic agents. Its rigid, well-defined geometry allows for precise spatial orientation of functional groups, facilitating optimal interactions with biological targets. The specific molecule, This compound , is a valuable building block in medicinal chemistry, combining features known to enhance metabolic stability (fluorine), modulate binding affinity (cyano group), and provide a key anchor point for further elaboration (carboxylic acid).
The Suzuki-Miyaura cross-coupling reaction is an exceptionally powerful and versatile method for the formation of carbon-carbon bonds, particularly for constructing biaryl systems.[1][2] Its high functional group tolerance, relatively mild reaction conditions, and the commercial availability of a vast array of boronic acids and aryl halides make it a cornerstone of modern organic synthesis.[1] This application note provides a detailed, field-proven protocol for the synthesis of this compound, grounded in mechanistic understanding and practical insights for researchers in pharmaceutical and chemical development.
Reaction Principle: A Palladium-Catalyzed Cross-Coupling
The synthesis is achieved by the palladium-catalyzed cross-coupling of two key fragments: an aryl halide and an arylboronic acid. For this specific target, the most logical synthetic route involves the coupling of 3-bromo-5-cyanobenzoic acid with (4-fluoro-3-carboxyphenyl)boronic acid .
Overall Reaction Scheme:
The reaction proceeds via a well-established catalytic cycle, which is fundamental to understanding reaction optimization and troubleshooting.
The Catalytic Cycle: A Mechanistic Deep Dive
The Suzuki-Miyaura coupling mechanism involves three primary steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[3][4] The entire process is a cycle where the active Pd(0) catalyst is regenerated.
-
Oxidative Addition : The cycle begins with the insertion of a low-valent palladium(0) complex into the carbon-halogen bond (C-Br) of the aryl halide. This forms a new organopalladium(II) complex. This step is often the rate-determining step in the cycle.[3]
-
Transmetalation : For this step to occur, the organoboron compound must be activated by a base. The base coordinates to the boron atom, forming a more nucleophilic "ate" complex, which facilitates the transfer of the aryl group from boron to the palladium(II) center, displacing the halide.[5]
-
Reductive Elimination : The two organic groups on the palladium(II) complex couple and are expelled from the coordination sphere, forming the new C-C bond of the biphenyl product. This step regenerates the active palladium(0) catalyst, which can then re-enter the catalytic cycle.[3][6]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol
This protocol is designed to be a self-validating system, providing clear justifications for each step to ensure reproducibility and success.
Materials and Reagents
| Reagent | CAS No. | Molecular Weight | Suggested Grade | Notes |
| 3-Bromo-5-cyanobenzoic acid | 90480-51-2 | 226.02 | >97% | Aryl halide coupling partner. |
| (4-Fluoro-3-carboxyphenyl)boronic acid | 874219-41-9 | 183.94 | >97% | Boronic acid coupling partner. |
| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | 1155.56 | >98% | Pd(0) catalyst source. Air and moisture sensitive. |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | Anhydrous, >99% | Base for activating the boronic acid. |
| 1,4-Dioxane | 123-91-1 | 88.11 | Anhydrous, >99% | Organic solvent. |
| Deionized Water | 7732-18-5 | 18.02 | HPLC Grade | Co-solvent. |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | ACS Grade | Extraction solvent. |
| Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 | 2 M solution | For acidification during work-up. |
| Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 | 2 M solution | For acid-base extraction. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | Granular | Drying agent. |
| Nitrogen (N₂) or Argon (Ar) | 7727-37-9 | 28.01 | High Purity | Inert gas for the reaction atmosphere. |
Step-by-Step Synthesis Procedure
-
Reaction Setup (Inert Atmosphere is Critical):
-
Assemble a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen/argon inlet.
-
Causality: The Pd(0) catalyst is readily oxidized to an inactive Pd(II) state by atmospheric oxygen. Maintaining an inert atmosphere throughout the setup and reaction is paramount for catalytic activity.
-
Flame-dry the glassware under vacuum and backfill with inert gas to remove any adsorbed moisture.
-
-
Reagent Addition and Degassing:
-
To the flask, add 3-bromo-5-cyanobenzoic acid (1.0 eq, e.g., 2.26 g, 10.0 mmol), (4-fluoro-3-carboxyphenyl)boronic acid (1.1 eq, 2.02 g, 11.0 mmol), and anhydrous potassium carbonate (3.0 eq, 4.15 g, 30.0 mmol).
-
Causality: A slight excess of the boronic acid is used to drive the reaction to completion. A strong inorganic base like K₂CO₃ is required to form the boronate "ate" complex, which is the active species in the transmetalation step.[5][7]
-
Add the solvent system, a 4:1 mixture of 1,4-dioxane and water (e.g., 40 mL dioxane, 10 mL water).
-
Degas the resulting slurry by bubbling nitrogen or argon through it for 20-30 minutes while stirring. This removes dissolved oxygen from the solvent, which is crucial for catalyst longevity.
-
-
Catalyst Addition and Reaction Execution:
-
Under a positive flow of inert gas, add the tetrakis(triphenylphosphine)palladium(0) catalyst (0.03 eq, 347 mg, 0.3 mmol).
-
Causality: The catalyst loading is typically between 1-5 mol%. A 3 mol% loading is a robust starting point for ensuring efficient conversion without excessive cost or palladium contamination in the final product.
-
Heat the reaction mixture to 85-90 °C using a thermostatically controlled heating mantle.
-
Maintain stirring at this temperature for 8-16 hours.
-
-
Reaction Monitoring:
-
Monitor the reaction progress by thin-layer chromatography (TLC) using a mobile phase such as 50% ethyl acetate in hexanes with 1% acetic acid. The disappearance of the starting aryl bromide indicates reaction completion. Alternatively, LC-MS can be used for more precise monitoring.
-
-
Reaction Work-up and Product Isolation:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with 100 mL of water and transfer it to a separatory funnel.
-
Wash the aqueous mixture with ethyl acetate (2 x 50 mL) to remove non-polar impurities, including the triphenylphosphine oxide byproduct. Discard the organic layers.
-
Causality: This initial wash is crucial. The desired product, being a dicarboxylic acid, will exist as a carboxylate salt in the basic aqueous phase and will not be extracted into the ethyl acetate.
-
Carefully acidify the aqueous layer to pH ~2 by the slow addition of 2 M HCl while stirring. A white precipitate of the crude product should form.
-
Causality: Protonation of the carboxylate groups renders the product insoluble in the aqueous media, causing it to precipitate.
-
Collect the solid product by vacuum filtration, washing the filter cake with cold deionized water (2 x 30 mL) to remove inorganic salts.
-
Dry the crude product under vacuum.
-
-
Purification:
-
For higher purity, the crude solid can be recrystallized from an ethanol/water mixture or purified via column chromatography on silica gel using a gradient elution of ethyl acetate in hexanes containing 1% acetic acid.
-
Causality: The addition of acetic acid to the mobile phase is necessary to keep the carboxylic acid groups protonated and prevent streaking on the silica gel column.
-
Characterization
Confirm the identity and purity of the final product, this compound, using standard analytical techniques:
-
¹H & ¹³C NMR: To confirm the chemical structure.
-
LC-MS: To confirm the molecular weight and assess purity.
-
Melting Point: As an indicator of purity.
Optimization and Data Summary
The choice of catalyst, base, and solvent can significantly impact reaction yield and time. The following table summarizes common variables for consideration in optimization.
| Parameter | Condition 1 (Recommended) | Condition 2 | Condition 3 | Rationale and Expected Outcome |
| Catalyst | Pd(PPh₃)₄ | Pd(dppf)Cl₂ | Pd₂(dba)₃ / SPhos | Pd(PPh₃)₄ is a reliable choice.[8] Pd(dppf)Cl₂ is often more robust and air-stable. Buchwald-type ligands like SPhos can accelerate the reaction and allow for lower catalyst loadings. |
| Base | K₂CO₃ | K₃PO₄ | Cs₂CO₃ | K₂CO₃ is effective and economical.[7] K₃PO₄ is a stronger base that can be beneficial for less reactive substrates. Cs₂CO₃ is highly effective but more expensive. |
| Solvent | 1,4-Dioxane / H₂O (4:1) | Toluene / EtOH / H₂O (2:1:1) | DMF | Dioxane/water is a standard, effective system. Toluene-based systems are also common. DMF is a polar aprotic solvent that can aid in solubility but may require higher temperatures. |
| Temperature | 85-90 °C | 100 °C | 70 °C | Higher temperatures generally increase the reaction rate but can also lead to catalyst decomposition or side reactions. The optimal temperature balances rate and stability. |
Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis and purification.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxidized).2. Insufficiently degassed solvent.3. Base is not strong enough or is hydrated.4. Low reaction temperature. | 1. Use a fresh bottle of catalyst or a more air-stable precatalyst like Pd(dppf)Cl₂.2. Ensure thorough degassing for at least 30 minutes.3. Use anhydrous base; consider switching to a stronger base like K₃PO₄.4. Increase temperature to 100 °C. |
| Significant Homo-coupling | 1. Presence of oxygen.2. Boronic acid decomposition at high temperature. | 1. Improve inert atmosphere technique and degassing.2. Use a milder base (e.g., KF) or slightly lower the reaction temperature. |
| Incomplete Reaction | 1. Insufficient reaction time.2. Deactivated catalyst over time.3. Stoichiometry imbalance. | 1. Extend reaction time and continue monitoring.2. Add a second small portion of catalyst (e.g., 0.5 mol%) after 8 hours.3. Re-verify the mass and purity of starting materials. |
| Difficult Purification | 1. Product is soluble in acidic water.2. Emulsion during extraction. | 1. Extract the acidified aqueous layer with a more polar solvent like THF/EtOAc mixture.2. Add brine (saturated NaCl solution) to break the emulsion. |
Conclusion
The Suzuki-Miyaura cross-coupling provides a highly efficient and reliable pathway for the synthesis of this compound. By carefully controlling the reaction atmosphere, selecting appropriate reagents, and following a systematic work-up procedure, this valuable building block can be produced in high yield and purity. This protocol serves as a robust starting point for laboratory synthesis and can be adapted for scale-up with appropriate optimization, empowering researchers in the rapid development of novel chemical entities.
References
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Talebi, M., et al. (2016). Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst. ResearchGate. Retrieved from [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
El-Mekabaty, A., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Publishing. Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
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- 4. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]
- 5. Suzuki Coupling [organic-chemistry.org]
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Application Notes & Protocols: A Guide to the Strategic Incorporation of 3'-Cyano-4-fluoro-[1,1'-biphenyl]-3-carboxylic acid into Novel Kinase Inhibitors
Introduction: The Rationale for a Privileged Fragment in Kinase Inhibitor Design
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes.[1] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them premier targets for therapeutic intervention.[1] The development of small molecule kinase inhibitors has subsequently become a cornerstone of modern drug discovery.[1][2]
The design of these inhibitors is a meticulous process of chemical architecture, where specific molecular fragments are chosen to optimize interactions with the target kinase. The 3'-Cyano-4-fluoro-[1,1'-biphenyl]-3-carboxylic acid moiety represents a strategic building block for this purpose. Its biphenyl core is a well-established scaffold in kinase inhibitors, capable of forming key hydrophobic and aromatic interactions within the ATP-binding pocket. The strategic placement of electron-withdrawing groups—the cyano (C≡N) and fluoro (F) substituents—serves to modulate the electronic properties of the molecule, which can enhance binding affinity, improve metabolic stability, and fine-tune selectivity against off-target kinases.[3][4]
This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the synthetic incorporation of this valuable fragment into potential kinase inhibitor scaffolds. We will detail the step-by-step protocols for its synthesis and conjugation, explain the critical rationale behind methodological choices, and outline the subsequent biochemical and cellular assays required to validate the efficacy of the final compounds.
Part 1: Synthesis of the Core Building Block
The most efficient and modular method for constructing the biphenyl core of this compound is the Suzuki-Miyaura cross-coupling reaction.[5] This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron species and an organohalide, offering high tolerance for a wide range of functional groups.[5][6]
Workflow for Synthesis via Suzuki-Miyaura Coupling
Caption: Synthetic workflow for the core biphenyl carboxylic acid via Suzuki coupling.
Protocol 1: Synthesis of this compound
This protocol outlines a standard Suzuki-Miyaura coupling procedure.[7][8] The choice of a palladium catalyst and base is crucial; Pd(PPh₃)₄ is a common choice, and an aqueous base like sodium or potassium carbonate is effective and economical.[5][7]
Materials:
-
3-bromo-5-fluorobenzonitrile
-
(3-carboxyphenyl)boronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Sodium Carbonate (Na₂CO₃)
-
Toluene
-
Ethanol
-
Deionized Water
-
Hydrochloric Acid (2M)
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Nitrogen or Argon gas supply
Procedure:
-
Vessel Preparation: To an appropriately sized round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-bromo-5-fluorobenzonitrile (1.0 eq) and (3-carboxyphenyl)boronic acid (1.1 eq).
-
Inert Atmosphere: Purge the flask with an inert gas (Nitrogen or Argon) for 10-15 minutes. This is critical as the Palladium(0) catalyst is sensitive to oxygen.
-
Solvent and Base Addition: Add Toluene and Ethanol in a 3:1 ratio, followed by a 2M aqueous solution of Sodium Carbonate (3.0 eq). Stir the biphasic mixture vigorously for 10 minutes.
-
Catalyst Addition: Under a positive flow of inert gas, add the Pd(PPh₃)₄ catalyst (0.03 eq).
-
Reaction: Heat the reaction mixture to 85-90 °C and maintain for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup - Quenching and Extraction: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel.
-
Acidification: Carefully acidify the aqueous layer with 2M HCl until the pH is ~2-3. This protonates the carboxylate salt, making the product soluble in the organic phase.
-
Extraction: Separate the layers. Extract the aqueous layer twice more with ethyl acetate. Combine all organic layers.
-
Washing: Wash the combined organic phase sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure product.
Part 2: Incorporation via Amide Bond Formation
With the carboxylic acid in hand, the most direct and versatile method for its incorporation into a kinase inhibitor scaffold is through amide bond formation with a primary or secondary amine on the partner molecule.[9][10] This requires the activation of the carboxylic acid to make it susceptible to nucleophilic attack by the amine.[9]
Workflow for Amide Coupling
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. Synthesis and structure-activity relationships of 3-cyano-4-(phenoxyanilino)quinolines as MEK (MAPKK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-Anilino-3-cyanobenzo[g]quinolines as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. A Green, One-Pot Route to the Biphenyldicarboxylic Acids: Useful Intermediates in Polymer Synthesis [scirp.org]
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- 8. researchgate.net [researchgate.net]
- 9. hepatochem.com [hepatochem.com]
- 10. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: A Framework for Characterizing Novel 3'-Cyano-4-fluoro-[1,1'-biphenyl]-3-carboxylic Acid Derivatives in Cell-Based Assays
Authored by: Senior Application Scientist
Introduction
The [1,1'-biphenyl]-3-carboxylic acid scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities. The introduction of specific substitutions, such as the 3'-cyano and 4-fluoro groups, can significantly influence the pharmacological properties of these compounds, leading to the discovery of novel modulators of various cellular pathways. For instance, derivatives of biphenyl carboxylic acids have been identified as inhibitors of targets such as Anoctamin 1 (ANO1), Aurora A kinase, and urate transporter 1 (URAT1).[1][2][3][4] This application note provides a comprehensive, tiered approach for researchers and drug development professionals to characterize the biological activity of novel compounds derived from 3'-Cyano-4-fluoro-[1,1'-biphenyl]-3-carboxylic acid using a suite of robust cell-based assays.
The proposed workflow is designed to first assess the general effects of the compounds on cell health and viability, followed by a more focused investigation into their impact on specific signaling pathways implicated in diseases such as cancer and inflammation. This systematic approach allows for the efficient identification of promising lead compounds and the generation of initial hypotheses regarding their mechanism of action.
Experimental Workflow: A Tiered Screening Approach
A logical progression of assays is crucial for the efficient characterization of novel compounds. We propose a two-tiered screening cascade. Tier 1 focuses on broad cytotoxic effects, while Tier 2 delves into specific cellular signaling pathways.
Caption: Tiered screening workflow for novel compounds.
Tier 1: Primary Screening for Cell Health and Viability
The initial assessment of any new chemical entity should involve determining its impact on cell viability and its potential to induce cytotoxicity. These assays are fundamental for establishing a therapeutic window and for distinguishing targeted pathway modulation from non-specific toxic effects.
Cell Viability Assessment using MTS Assay
The MTS assay is a colorimetric method for assessing cell viability. It measures the reduction of a tetrazolium compound (MTS) by metabolically active cells to form a colored formazan product, which is soluble in cell culture media.[5][6] The amount of formazan produced is directly proportional to the number of viable cells.
Protocol: MTS Cell Proliferation Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only controls.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ humidified incubator.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.[5]
-
Incubation with Reagent: Incubate for 1-4 hours at 37°C. The incubation time should be optimized for the specific cell line being used.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.[6]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curves to determine the IC₅₀ values.
Apoptosis Induction Assessment using Caspase-Glo® 3/7 Assay
To investigate if a reduction in cell viability is due to the induction of apoptosis, a specific assay measuring the activity of key executioner caspases, caspase-3 and caspase-7, is recommended. The Caspase-Glo® 3/7 Assay is a sensitive, luminescent assay that measures the activity of these caspases.[7][8]
Protocol: Caspase-Glo® 3/7 Assay
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTS assay protocol.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.[9]
-
Reagent Addition: Add 100 µL of the prepared reagent to each well.[8]
-
Incubation with Reagent: Incubate at room temperature for 1-2 hours, protected from light.
-
Luminescence Reading: Measure the luminescence using a microplate reader.
-
Data Analysis: Normalize the luminescence signal to the number of cells (if performing a parallel viability assay) and express the results as fold-change relative to the vehicle control.
| Compound ID | Cell Viability (IC₅₀, µM) | Caspase-3/7 Activation (EC₅₀, µM) |
| CFBC-001 | > 50 | > 50 |
| CFBC-002 | 12.5 | 15.2 |
| CFBC-003 | 2.8 | 3.1 |
| CFBC-004 | > 50 | > 50 |
Table 1: Hypothetical primary screening data for a set of this compound derivatives.
Tier 2: Secondary Screening for Pathway-Specific Effects
Compounds that demonstrate interesting activity in the primary screens, particularly those that are non-cytotoxic at lower concentrations, should be advanced to secondary, more specific assays to elucidate their mechanism of action. Based on the known activities of related biphenyl carboxylic acid compounds, we propose investigating the Wnt/β-catenin signaling pathway and conducting a broad kinase profiling.
Wnt/β-catenin Signaling Pathway Analysis
The Wnt/β-catenin signaling pathway is a critical regulator of cell fate, proliferation, and differentiation, and its dysregulation is implicated in various cancers.[10] A common method to assess the activity of this pathway is through a TCF/LEF reporter assay.[11][12]
Caption: Simplified Wnt/β-catenin signaling pathway.
Protocol: TCF/LEF Luciferase Reporter Assay
-
Cell Transfection/Transduction: Use a HEK293 cell line stably expressing a TCF/LEF luciferase reporter construct.[10] Alternatively, transiently transfect cells with a TCF/LEF reporter plasmid and a constitutively expressing Renilla luciferase plasmid (for normalization) 24 hours prior to compound treatment.[11]
-
Cell Seeding: Seed the transfected/transduced cells in a 96-well white, clear-bottom plate at a suitable density.
-
Compound Treatment and Pathway Activation: Treat the cells with the test compounds in the presence of a Wnt pathway agonist (e.g., Wnt3a conditioned media or LiCl) to stimulate the pathway. Include controls with the agonist alone and vehicle alone.
-
Incubation: Incubate for 16-24 hours.
-
Luciferase Assay: Perform a dual-luciferase assay according to the manufacturer's protocol.
-
Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal. Calculate the percentage of inhibition or activation relative to the agonist-only control.
Kinase Activity Profiling
Given that some biphenyl derivatives exhibit kinase inhibitory activity, a broad kinase screen is a valuable secondary assay.[2] This can be performed through various commercial services that offer panels of hundreds of kinases. The output of these screens provides a comprehensive overview of the compound's selectivity profile.
General Approach for Kinase Profiling:
-
Compound Submission: Submit the compound of interest to a contract research organization (CRO) offering kinase profiling services.
-
Assay Format: Typically, these are biochemical assays using purified recombinant kinases and a substrate. The activity is often measured via ATP consumption or substrate phosphorylation.
-
Data Interpretation: The results are usually provided as a percentage of inhibition at a fixed compound concentration (e.g., 1 or 10 µM). Potent hits can then be followed up with IC₅₀ determinations.
| Compound ID | Wnt Signaling (IC₅₀, µM) | Top Kinase Hit (Inhibition @ 1 µM) |
| CFBC-001 | > 50 | Aurora A (85%) |
| CFBC-004 | 1.5 | No significant hits (<50%) |
Table 2: Hypothetical secondary screening data for selected non-cytotoxic compounds.
Data Interpretation and Hit Prioritization
The tiered screening approach provides a wealth of data to guide the next steps in the drug discovery process.
-
Cytotoxic Compounds: Compounds like CFBC-002 and CFBC-003 that show cytotoxicity at low micromolar concentrations could be prioritized for further investigation as potential anti-cancer agents, especially since their cytotoxicity is correlated with apoptosis induction.
-
Pathway-Specific Inhibitors: A compound like CFBC-004 , which is non-cytotoxic but inhibits the Wnt signaling pathway, represents a promising lead for indications where this pathway is aberrantly activated.
-
Kinase Inhibitors: A compound such as CFBC-001 , being non-cytotoxic and showing potent inhibition of a specific kinase like Aurora A, warrants further investigation into its potential as a selective kinase inhibitor.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The systematic, cell-based assay cascade detailed in this application note provides a robust framework for the initial characterization of new derivatives. By employing this tiered approach, researchers can efficiently identify compounds with desired biological activities, gain insights into their potential mechanisms of action, and make informed decisions for lead optimization and further preclinical development.
References
-
PubChem. (n.d.). 4'-Cyano-3'-fluorobiphenyl-4-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Discovery of 4-arylthiophene-3-carboxylic acid as inhibitor of ANO1 and its effect as analgesic agent. Retrieved from [Link]
-
Abdel-Maksoud, M. S., et al. (2022). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. Life (Basel), 12(6), 876. [Link]
-
PubMed. (2021). Discovery of 4-arylthiophene-3-carboxylic acid as inhibitor of ANO1 and its effect as analgesic agent. Acta Pharmaceutica Sinica B, 11(7), 1947–1964. [Link]
-
MDPI. (2023). Discovery of Novel Biphenyl Carboxylic Acid Derivatives as Potent URAT1 Inhibitors. Molecules, 28(21), 7431. [Link]
-
Vipergen. (n.d.). Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. Retrieved from [Link]
-
BPS Bioscience. (n.d.). TCF/LEF Reporter Kit (Wnt/ β-catenin Signaling Pathway). Retrieved from [Link]
-
PubMed Central. (n.d.). Connecting Small Molecules with Similar Assay Performance Profiles Leads to New Biological Hypotheses. Retrieved from [Link]
-
PubMed Central. (n.d.). Carboxylic Acid (Bio)Isosteres in Drug Design. Retrieved from [Link]
-
BPS Bioscience. (n.d.). TCF/LEF Reporter – HEK293 Cell Line (Wnt Signaling Pathway). Retrieved from [Link]
-
Bio-Rad. (n.d.). MTS Cell Proliferation Assay Kit User Manual. Retrieved from [Link]
-
PubMed Central. (n.d.). Carboxylic Acid Bioisosteres Boost Nurr1 Agonist Selectivity. Retrieved from [Link]
-
BioAgilytix. (n.d.). The Use of Cell-Based Assays for Translational Medicine Studies. Retrieved from [Link]
-
protocols.io. (2025). Caspase 3/7 Activity. Retrieved from [Link]
-
Creative Bioarray. (n.d.). MTS Tetrazolium Assay Protocol. Retrieved from [Link]
-
MDPI. (2022). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. Life, 12(6), 876. [Link]
- Google Patents. (n.d.). EP0278977B1 - Prodrug derivatives of carboxylic acid drugs.
-
Nuvisan. (n.d.). Therapeutically relevant cell-based assays for drug discovery. Retrieved from [Link]
-
BPS Bioscience. (n.d.). TCF/LEF Luciferase Reporter Lentivirus (Wnt/β-catenin Signaling Pathway). Retrieved from [Link]
-
NCBI Bookshelf. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]
-
protocols.io. (2025). Caspase 3/7 Activity. Retrieved from [Link]
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CiteAb. (n.d.). (60500) TCF/LEF Reporter Kit (Wnt Signaling Pathway) - BPS Bioscience. Retrieved from [Link]
-
PubMed. (2009). Preclinical characterization of a (S)-N-(4-cyano-3-trifluoromethyl-phenyl)-3-(3-fluoro, 4-chlorophenoxy)-2-hydroxy-2-methyl-propanamide: a selective androgen receptor modulator for hormonal male contraception. Endocrinology, 150(1), 385–395. [Link]
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Application of 3'-Cyano-4-fluoro-[1,1'-biphenyl]-3-carboxylic acid in Targeted Protein Degradation: A Guide for Researchers
This technical guide provides a comprehensive overview of the potential applications and detailed experimental protocols for utilizing 3'-Cyano-4-fluoro-[1,1'-biphenyl]-3-carboxylic acid in the rapidly evolving field of targeted protein degradation (TPD). This document is intended for researchers, scientists, and drug development professionals seeking to explore novel chemical matter for the development of proteolysis-targeting chimeras (PROTACs) and other protein degraders.
Introduction: The Dawn of a New Therapeutic Modality
Targeted protein degradation is a revolutionary therapeutic strategy that is shifting the paradigm of drug discovery.[1][2][3] Unlike traditional small-molecule inhibitors that block the function of a target protein, TPD co-opts the cell's natural waste disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate disease-causing proteins.[4][5][6] This approach offers the potential to target proteins previously considered "undruggable" due to the lack of a well-defined active site.[2][3]
At the heart of this technology are bifunctional molecules, most notably PROTACs, which act as a bridge between a target protein of interest (POI) and an E3 ubiquitin ligase.[4][7][8] This proximity induces the ubiquitination of the POI, marking it for degradation by the proteasome.[4][5] The design of a successful PROTAC hinges on three key components: a ligand for the POI, a ligand for an E3 ligase, and a linker connecting the two.[7][8][9]
While ligands for E3 ligases such as Von Hippel-Lindau (VHL) and Cereblon (CRBN) are well-established, the discovery and validation of novel E3 ligase ligands are critical for expanding the scope and selectivity of TPD.[10][11][12] this compound represents a unique chemical scaffold with the potential to serve as a novel E3 ligase ligand or as a versatile building block in the synthesis of innovative PROTACs. Its biphenyl structure offers a rigid core for precise spatial orientation of functional groups, while the cyano, fluoro, and carboxylic acid moieties provide opportunities for diverse chemical modifications and interactions with protein targets.
This guide will delve into the mechanistic underpinnings of TPD, present a strategic workflow for evaluating the utility of this compound in this context, and provide detailed, field-proven protocols for the synthesis and characterization of novel protein degraders.
Part 1: Mechanistic Framework and Strategic Workflow
The efficacy of a PROTAC is not solely dependent on its binding affinity to the POI and the E3 ligase but is also governed by the stability and conformation of the resulting ternary complex (POI-PROTAC-E3 ligase).[11] The linker plays a crucial role in orchestrating this complex, influencing its geometry and, consequently, the efficiency of ubiquitin transfer.
The journey of a PROTAC from initial design to a validated protein degrader involves a multi-step experimental cascade. The following workflow outlines the key stages for assessing a novel chemical entity like this compound as a component of a PROTAC.
Figure 1: A strategic workflow for the evaluation of novel PROTACs.
Part 2: Detailed Experimental Protocols
This section provides detailed, step-by-step methodologies for the key experiments outlined in the workflow.
Protocol 1: Synthesis of a PROTAC Incorporating this compound
The synthesis of a PROTAC is a multi-step process that requires careful planning and execution.[9][13][14][15][16] The following is a generalized protocol for the amide coupling of this compound to a linker appended with an amine, which is subsequently conjugated to a POI ligand.
Materials:
-
This compound
-
Amine-functionalized linker (e.g., PEG-based linkers of varying lengths)
-
POI ligand with a suitable reactive handle (e.g., a carboxylic acid)
-
Coupling agents (e.g., HATU, HBTU)
-
Base (e.g., DIPEA)
-
Anhydrous solvents (e.g., DMF, DMSO)
-
Reaction vials, magnetic stir bars
-
Purification system (e.g., HPLC)
-
Analytical instruments (e.g., LC-MS, NMR)
Procedure:
-
Step 1: Activation of the Carboxylic Acid.
-
Dissolve this compound (1 equivalent) in anhydrous DMF.
-
Add HATU (1.1 equivalents) and DIPEA (2 equivalents) to the solution.
-
Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
-
Step 2: Coupling to the Linker.
-
In a separate vial, dissolve the amine-functionalized linker (1 equivalent) in anhydrous DMF.
-
Add the linker solution dropwise to the activated carboxylic acid mixture.
-
Stir the reaction at room temperature for 4-12 hours, monitoring progress by LC-MS.
-
-
Step 3: Purification of the E3 Ligand-Linker Conjugate.
-
Once the reaction is complete, quench with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purify the crude product by reverse-phase HPLC to obtain the pure E3 ligand-linker conjugate.
-
Confirm the identity and purity of the product by LC-MS and NMR.
-
-
Step 4: Conjugation to the POI Ligand.
-
Repeat the activation and coupling steps (1 and 2) using the purified E3 ligand-linker conjugate (which now has a terminal reactive group from the linker) and the POI ligand.
-
The choice of coupling chemistry will depend on the reactive handles on the linker and the POI ligand.
-
-
Step 5: Final Purification and Characterization.
-
Purify the final PROTAC molecule using reverse-phase HPLC.
-
Thoroughly characterize the final product by high-resolution mass spectrometry and NMR to confirm its identity, purity, and structural integrity.
-
Protocol 2: Biophysical Assays for Binding and Ternary Complex Formation
A suite of biophysical assays is essential for characterizing the binding interactions of the PROTAC with its target proteins and for confirming the formation of the ternary complex.[7][17][18]
A. Surface Plasmon Resonance (SPR) for Binary Binding Kinetics
SPR measures the binding affinity and kinetics of the PROTAC to the POI and the E3 ligase independently.[7][18]
Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
Purified recombinant POI and E3 ligase
-
Synthesized PROTAC
-
Immobilization reagents (EDC, NHS)
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Immobilize the POI or E3 ligase onto the sensor chip surface via amine coupling.
-
Prepare a dilution series of the PROTAC in running buffer.
-
Inject the PROTAC solutions over the immobilized protein surface and a reference surface.
-
Monitor the binding response in real-time.
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD).
B. Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling
ITC directly measures the heat changes associated with binding, providing a complete thermodynamic profile of the interaction.[17][18]
Materials:
-
ITC instrument
-
Purified recombinant POI and E3 ligase
-
Synthesized PROTAC
-
Dialysis buffer
Procedure:
-
Dialyze the protein and dissolve the PROTAC in the same buffer to minimize buffer mismatch effects.
-
Load the protein solution into the sample cell and the PROTAC solution into the injection syringe.
-
Perform a series of injections of the PROTAC into the protein solution.
-
Integrate the heat-change peaks and fit the data to a binding isotherm to determine the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.
C. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for Ternary Complex Formation
TR-FRET is a robust, high-throughput assay to detect and quantify the formation of the ternary complex in solution.
Materials:
-
TR-FRET compatible plate reader
-
Tagged POI and E3 ligase (e.g., His-tagged POI and GST-tagged E3 ligase)
-
Lanthanide-labeled anti-tag antibody (donor, e.g., anti-His-Tb)
-
Fluorescently labeled anti-tag antibody (acceptor, e.g., anti-GST-d2)
-
Synthesized PROTAC
-
Assay buffer
Procedure:
-
In a microplate, combine the tagged POI, tagged E3 ligase, and the donor and acceptor antibodies.
-
Add a dilution series of the PROTAC.
-
Incubate at room temperature to allow for complex formation.
-
Measure the TR-FRET signal (emission at two wavelengths) and calculate the FRET ratio.
-
Plot the FRET ratio against the PROTAC concentration to determine the concentration at which half-maximal complex formation occurs (TC50).
Protocol 3: Cellular Assays for Protein Degradation
Ultimately, the success of a PROTAC is determined by its ability to induce the degradation of the target protein in a cellular environment.[19][20][21]
A. Western Blotting for Target Protein Degradation
Western blotting is a standard and widely used technique to visualize and semi-quantify the reduction in target protein levels.
Materials:
-
Cell line expressing the POI
-
Synthesized PROTAC
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer system (e.g., wet or semi-dry)
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific to the POI
-
Loading control antibody (e.g., anti-GAPDH, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with a dilution series of the PROTAC for a specified time (e.g., 24 hours).
-
Lyse the cells and quantify the total protein concentration.
-
Separate equal amounts of protein lysate by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane and incubate with the primary antibodies overnight.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize the POI signal to the loading control.
-
Plot the normalized POI levels against the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).
B. Mass Spectrometry-Based Proteomics for Global Selectivity Profiling
Mass spectrometry provides an unbiased, proteome-wide view of the effects of the PROTAC, enabling the assessment of its selectivity.[1][22][23][24]
Materials:
-
Cell line expressing the POI
-
Synthesized PROTAC
-
Lysis buffer compatible with mass spectrometry
-
Reagents for protein digestion (e.g., trypsin)
-
Sample clean-up cartridges (e.g., C18)
-
High-resolution mass spectrometer coupled to a liquid chromatography system
-
Data analysis software
Procedure:
-
Treat cells with the PROTAC at a concentration that induces significant degradation of the POI.
-
Lyse the cells and digest the proteins into peptides.
-
Label the peptides with isobaric tags (e.g., TMT) for multiplexed quantification (optional but recommended).
-
Analyze the peptide mixture by LC-MS/MS.
-
Process the raw data to identify and quantify proteins across the different treatment conditions.
-
Perform statistical analysis to identify proteins that are significantly up- or down-regulated upon PROTAC treatment.
-
Generate a volcano plot to visualize the changes in the proteome and assess the selectivity of the PROTAC.
Part 3: Data Interpretation and Troubleshooting
Quantitative Data Summary
| Parameter | Assay | Description | Desired Outcome |
| KD | SPR, ITC | Equilibrium dissociation constant for binary binding. | Low nM to µM affinity for both POI and E3 ligase. |
| TC50 | TR-FRET | Concentration for half-maximal ternary complex formation. | Potent TC50 value, ideally in the nM range. |
| DC50 | Western Blot, Proteomics | Concentration for 50% degradation of the POI. | Low nM DC50 for potent degradation. |
| Dmax | Western Blot, Proteomics | Maximum percentage of POI degradation. | High Dmax (>80%) for efficient degradation. |
Troubleshooting Common Issues
-
No degradation observed:
-
Confirm binary binding to both POI and E3 ligase.
-
Assess ternary complex formation; the linker may be suboptimal.
-
Verify cell permeability of the PROTAC.
-
Check for proteasome-dependent degradation by co-treating with a proteasome inhibitor (e.g., MG132).
-
-
"Hook" effect (reduced degradation at high concentrations):
-
This is often due to the formation of non-productive binary complexes. This is a known phenomenon for PROTACs and does not necessarily indicate a poor degrader.
-
-
Off-target degradation:
-
This can be identified through proteomic profiling.
-
Redesign the POI ligand for improved selectivity.
-
Consider using a different E3 ligase.
-
Conclusion
The field of targeted protein degradation offers immense therapeutic potential, and the discovery of novel chemical matter is a key driver of innovation. This compound presents an intriguing scaffold for the development of new protein degraders. By following the systematic workflow and detailed protocols outlined in this guide, researchers can rigorously evaluate its potential and contribute to the expansion of the TPD toolbox. The successful application of these methodologies will not only advance our understanding of the structure-activity relationships governing PROTAC efficacy but also accelerate the development of the next generation of targeted therapeutics.
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Arvinas. (n.d.). PROTAC® biophysical characterization fuels the discovery of target and E3 ligase ligands for the discovery of optimized PROTAC protein degrader molecules. American Chemical Society. Retrieved from [Link]
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Bio-Techne. (n.d.). Assays for Targeted Protein Degradation. Retrieved from [Link]
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Oxford Global. (2023, October 19). Biophysical Tools for the Design and Development of PROTACs. Retrieved from [Link]
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BMG Labtech. (2024, May 22). Cell-based protein degrader assays for microplates. Retrieved from [Link]
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Reaction Biology. (n.d.). Protein Degradation Assay – PROTAC Screening. Retrieved from [Link]
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Biognosys. (n.d.). Why is Targeted Protein Degradation a Hot Topic in Drug Development?. Retrieved from [Link]
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Proteome Sciences. (n.d.). Protein Degrader/PROTAC assays. Retrieved from [Link]
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ResearchGate. (n.d.). General mechanism of action of PROTACs. PROTACs are drug-like compounds.... Retrieved from [Link]
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Baylor College of Medicine. (2020, September 3). Novel PROTAC has a two-front improvement. BCM blog. Retrieved from [Link]
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XVIVO Scientific Animation. (2020, May 12). Targeted Protein Degradation | MOA Animation [Video]. YouTube. [Link]
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LifeArc. (n.d.). Targeted protein degradation. Retrieved from [Link]
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Discovery On Target. (2020). PROTACs and Targeted Protein Degradation - Part 1. Retrieved from [Link]
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Application Note & Protocols: Synthesis and Evaluation of 3'-Cyano-4-fluoro-[1,1'-biphenyl]-3-carboxylic Acid Derivatives as Potential Anticancer Agents
An in-depth guide for researchers, scientists, and drug development professionals.
Authored by: A Senior Application Scientist
Abstract
The biphenyl scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Its derivatives, particularly those incorporating carboxylic acid and cyano functionalities, have demonstrated significant potential as anticancer agents by targeting various mechanisms, including cell cycle regulation and apoptosis.[2][3][4] This guide provides a comprehensive framework for the synthesis, purification, characterization, and in vitro anticancer evaluation of a specific class of these compounds: 3'-Cyano-4-fluoro-[1,1'-biphenyl]-3-carboxylic acid derivatives. We detail a robust protocol centered on the Suzuki-Miyaura cross-coupling reaction and provide established methodologies for assessing cytotoxic and apoptotic activity in cancer cell lines.
Introduction: The Rationale for Biphenyl Carboxylic Acids in Oncology
Biphenyl derivatives are integral to modern drug discovery, with applications ranging from anti-inflammatory to antihypertensive medications.[1][5] The structural rigidity and tunable electronic properties of the biphenyl core allow for precise spatial orientation of functional groups, facilitating strong interactions with biological targets. The carboxylic acid group, in particular, is crucial in drug design, often serving as a key binding motif or improving the pharmacokinetic profile of a molecule.[1][5]
The strategic incorporation of a cyano (-CN) group and a fluorine (-F) atom into the biphenyl scaffold is based on established medicinal chemistry principles. The cyano group can act as a hydrogen bond acceptor and introduce polarity, while fluorine substitution can enhance metabolic stability and binding affinity. The target scaffold, this compound, combines these features to create a promising candidate for anticancer drug development. Recent studies on similar structures have shown potent activity against various cancer cell lines, suggesting mechanisms that may involve the inhibition of critical cell signaling pathways or the induction of programmed cell death (apoptosis).[2][3][6]
This document serves as a practical guide, explaining the causality behind experimental choices, from the selection of reagents for synthesis to the implementation of specific bioassays for efficacy testing.
Synthesis and Characterization
The cornerstone of this synthesis is the Palladium-catalyzed Suzuki-Miyaura coupling reaction, a powerful and versatile method for constructing C-C bonds between aryl halides and arylboronic acids.[7][8][9][10]
General Synthetic Workflow
The synthesis involves the coupling of two key building blocks: an appropriately substituted aryl halide and an arylboronic acid.
Caption: General workflow for the synthesis of the target biphenyl derivative.
Detailed Synthesis Protocol: this compound
This protocol describes a representative synthesis. Molar equivalents and reaction times may require optimization for specific derivatives.
Materials:
-
3-Bromo-4-fluorobenzoic acid
-
3-Cyanophenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium Carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Deionized Water
-
Ethyl Acetate
-
Hydrochloric Acid (2M)
-
Brine (saturated NaCl solution)
-
Magnesium Sulfate (anhydrous)
Protocol:
-
Reaction Setup: To a flame-dried 250 mL round-bottom flask, add 3-Bromo-4-fluorobenzoic acid (1.0 eq), 3-Cyanophenylboronic acid (1.2 eq), and Potassium Carbonate (3.0 eq).
-
Causality: The excess boronic acid ensures complete consumption of the more expensive aryl halide. The base (K₂CO₃) is crucial for the transmetalation step in the Suzuki catalytic cycle by forming a more nucleophilic boronate species.[10]
-
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. This is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.
-
Catalyst Addition: Add the Tetrakis(triphenylphosphine)palladium(0) catalyst (0.03 eq) to the flask.
-
Causality: A catalytic amount is sufficient. Pd(0) is the active species that undergoes oxidative addition with the aryl halide to initiate the catalytic cycle.[9]
-
-
Solvent Addition: Add anhydrous 1,4-Dioxane and deionized water in a 4:1 ratio. The solvent system is chosen to dissolve both the organic substrates and the inorganic base.
-
Reaction: Heat the mixture to reflux (approximately 90-100°C) with vigorous stirring for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup - Quenching and Acidification: After cooling to room temperature, filter the mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure. Re-dissolve the residue in ethyl acetate and water. Carefully acidify the aqueous layer with 2M HCl to a pH of ~2-3. This protonates the carboxylate salt to yield the desired carboxylic acid, causing it to precipitate or move into the organic layer.[11]
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with water, then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel to obtain the pure this compound.
Characterization
The identity and purity of the synthesized compounds must be rigorously confirmed.[1][5]
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and assess purity.
-
Mass Spectrometry (MS): To verify the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: To identify key functional groups, such as the carboxylic acid C=O and O-H stretches, and the nitrile C≡N stretch.
Protocols for Anticancer Studies
In vitro assays are the first step in evaluating the anticancer potential of newly synthesized compounds.[12] They provide crucial data on cytotoxicity and the mechanism of action.[13][14]
Cell Culture and Maintenance
Protocol:
-
Cell Lines: Use relevant human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) and a non-cancerous control cell line (e.g., HEK-293) to assess selectivity.[1][5]
-
Culture Medium: Culture cells in the recommended medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[15]
-
Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO₂.[15]
-
Passaging: Subculture cells upon reaching 80-90% confluency to ensure they remain in the exponential growth phase.[15]
Cytotoxicity Assessment: MTT Assay
The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[14]
Protocol:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000–10,000 cells/well and allow them to attach overnight.
-
Drug Treatment: Prepare stock solutions of the synthesized biphenyl derivatives in DMSO. Serially dilute the compounds in culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM). Treat the cells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).[15]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Live cells with active dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[15]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the drug concentration to determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).
| Compound | Cell Line | IC₅₀ (µM) |
| Derivative 1 | MCF-7 | Value |
| Derivative 1 | HCT-116 | Value |
| Derivative 1 | HEK-293 | Value |
| Doxorubicin | MCF-7 | Value |
Table 1: Example data table for summarizing IC₅₀ values from cytotoxicity assays.
Mechanism of Action: Apoptosis Detection by Annexin V/PI Staining
Apoptosis (programmed cell death) is a primary mechanism by which anticancer drugs eliminate cancer cells.[15][16] This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Caption: Simplified intrinsic apoptosis signaling pathway often targeted by anticancer agents.[15]
Protocol:
-
Cell Treatment: Treat cells in 6-well plates with the biphenyl derivative at its predetermined IC₅₀ concentration for 24 or 48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells by trypsinization, then wash with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).[15]
-
Causality: In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane, where it is bound by Annexin V-FITC (green fluorescence). Propidium Iodide (PI) is a nuclear stain that cannot cross the membrane of live or early apoptotic cells, but stains the nucleus of late apoptotic or necrotic cells (red fluorescence) where membrane integrity is lost.
-
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V(-) / PI(-)
-
Early apoptotic cells: Annexin V(+) / PI(-)
-
Late apoptotic/necrotic cells: Annexin V(+) / PI(+)
-
Conclusion and Future Directions
This guide outlines a robust and reproducible methodology for the synthesis of this compound derivatives and the evaluation of their anticancer properties. The Suzuki-Miyaura coupling provides an efficient route to the core scaffold, while standard in vitro assays like MTT and Annexin V staining offer critical insights into cytotoxicity and the mechanism of cell death. Promising compounds identified through this workflow can be advanced to further mechanistic studies, such as cell cycle analysis, western blotting for key apoptotic proteins, or in vivo animal models to validate their therapeutic potential.
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- 16. Cyanobacteria as Natural Therapeutics and Pharmaceutical Potential: Role in Antitumor Activity and as Nanovectors - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocols: High-Throughput Screening with a 3'-Cyano-4-fluoro-[1,1'-biphenyl]-3-carboxylic acid-based Library
For Researchers, Scientists, and Drug Development Professionals
Introduction & Scientific Background
The Significance of the Biphenyl Carboxylic Acid Scaffold in Medicinal Chemistry
The biphenyl moiety is a privileged scaffold in drug discovery, forming the structural core of numerous pharmacologically active compounds.[1][2][3] Its rigid, planar structure allows for precise orientation of substituents into protein binding pockets, while the carboxylic acid group often serves as a key interaction point, for instance, by forming salt bridges or hydrogen bonds with amino acid residues.[1] Derivatives of this scaffold have demonstrated a wide array of biological activities, including anti-inflammatory, antihypertensive, and anticancer effects.[1][3][4] The specific scaffold, 3'-Cyano-4-fluoro-[1,1'-biphenyl]-3-carboxylic acid, incorporates a cyano group and a fluorine atom—substitutions known to modulate metabolic stability, binding affinity, and pharmacokinetic properties.
The JAK-STAT Pathway: A Key Target in Immunology and Oncology
The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade that translates extracellular cytokine signals into transcriptional responses.[5][6][7] This pathway is fundamental to regulating immune responses, cell proliferation, and differentiation.[8][9] The JAK family comprises four tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) that associate with cytokine receptors.[6][10] Upon cytokine binding, JAKs become activated, phosphorylate each other, and then phosphorylate the receptor, creating docking sites for STAT proteins. Once recruited, STATs are themselves phosphorylated, dimerize, and translocate to the nucleus to regulate gene expression.[6]
Dysregulation of the JAK-STAT pathway is a hallmark of numerous autoimmune diseases, myeloproliferative neoplasms, and cancers.[5][8][9] This makes JAK kinases highly attractive targets for therapeutic intervention. Several JAK inhibitors have been successfully developed and approved for clinical use, validating this strategy.[10][11]
Rationale for Screening a this compound Library against JAKs
The structural characteristics of the this compound scaffold make it an excellent candidate for targeting the ATP-binding pocket of kinases like JAKs. High-throughput screening (HTS) of a focused library built around this core structure allows for the rapid identification of potent and selective inhibitors.[12][13] By systematically modifying peripheral substituents on this scaffold, a chemical library can be generated to explore the structure-activity relationship (SAR) and identify compounds with optimal inhibitory profiles against specific JAK family members. This application note provides a comprehensive guide to developing and executing an HTS campaign for this purpose.
Library Preparation and Management
Synthesis and Quality Control of the Core Scaffold
The generation of a high-quality screening library is foundational to any successful HTS campaign.[14][15] The core scaffold, this compound, can be synthesized via established methods such as the Suzuki coupling reaction.[3]
Quality Control (QC) is paramount:
-
Purity: Each compound in the library must be analyzed for purity, typically by LC-MS and/or NMR, to ensure a purity level of >90-95%.[][17]
-
Identity: The chemical structure of each compound must be confirmed to match the intended design.
-
Solubility: Compounds are typically dissolved in 100% DMSO at a stock concentration of 10-20 mM. Any precipitation or insolubility should be noted, as it can lead to artifacts in the screening assay.[18]
-
Integrity: Long-term storage requires conditions that prevent degradation, such as storage in a controlled, low-humidity environment.[17]
Library Plating and Storage for HTS Campaigns
For HTS, the compound library is typically formatted into 384-well microplates.[13][19]
Table 1: Compound Library Plating Specifications
| Parameter | Specification | Rationale |
|---|---|---|
| Source Plate Format | 384-well polypropylene plate | Compatible with automated liquid handling systems and minimizes solvent evaporation. |
| Stock Concentration | 10 mM in 100% DMSO | Standard concentration for HTS, allowing for serial dilutions. |
| Storage | -20°C to -80°C, desiccated | Prevents compound degradation and water absorption by DMSO. |
| Plate Sealing | Foil or pierceable seals | Protects against contamination and evaporation while allowing automated access. |
HTS Assay Development & Validation
Principle of the LanthaScreen™ Eu Kinase Binding Assay
To identify inhibitors from the library, a robust, sensitive, and miniaturizable assay is required. The LanthaScreen™ Eu Kinase Binding Assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that meets these criteria.[20][21] It is based on the binding and displacement of an Alexa Fluor™ 647-labeled ATP-competitive kinase inhibitor (tracer) from the kinase of interest.[21]
The assay has three main components:[22]
-
GST-tagged JAK Kinase: The target protein.
-
Europium (Eu)-labeled Anti-GST Antibody: The FRET donor, which binds to the kinase.
-
Alexa Fluor™ 647-labeled Tracer: The FRET acceptor, which binds to the kinase's ATP pocket.
When the tracer and antibody are both bound to the kinase, the Eu donor and Alexa Fluor™ acceptor are brought into close proximity, resulting in a high FRET signal. A compound from the library that binds to the ATP pocket will displace the tracer, leading to a loss of FRET.[23] This decrease in signal is proportional to the inhibitory activity of the compound.
Protocol: Assay Miniaturization to 384-Well Format
Miniaturizing the assay reduces reagent costs and increases throughput.[19] This protocol is optimized for a final assay volume of 15 µL in a 384-well plate.
Step-by-Step Protocol:
-
Prepare 1X Kinase Buffer: Dilute the 5X Kinase Buffer A stock (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35) to 1X with distilled water.[21]
-
Compound Plating: Using an acoustic liquid handler or pintool, transfer 15 nL of library compounds (10 mM in DMSO) to the assay plate. This results in a final screening concentration of 10 µM. For controls, add 15 nL of DMSO.
-
Prepare 3X Kinase/Antibody Solution: Dilute the JAK kinase and Eu-anti-GST antibody in 1X Kinase Buffer to a 3X final concentration (e.g., 15 nM kinase and 6 nM antibody).[24]
-
Prepare 3X Tracer Solution: Dilute the Kinase Tracer in 1X Kinase Buffer to a 3X final concentration (e.g., 3X the tracer's Kd for the kinase).[24]
-
Reagent Addition:
-
Add 5 µL of the 3X Kinase/Antibody solution to each well.
-
Add 5 µL of the 3X Tracer solution to each well.
-
-
Incubation: Centrifuge the plate briefly (1 min at 1000 rpm) to mix. Cover the plate to protect it from light and incubate at room temperature for 60 minutes.
-
Plate Reading: Read the plate on a TR-FRET enabled plate reader, measuring the emission at both 665 nm (acceptor) and 615 nm (donor). The TR-FRET ratio (665/615) is calculated.
Assay Validation: Determining Z'-Factor and Signal Window
Before starting the full screen, the assay must be validated to ensure its robustness and reliability.[25][26][27] The primary metric for this is the Z'-factor.[28][29]
Protocol for Z'-Factor Determination:
-
Prepare a 384-well plate with alternating columns of positive and negative controls.
-
Negative Control (High Signal): Wells containing kinase, tracer, antibody, and DMSO (n=192). This represents 0% inhibition.
-
Positive Control (Low Signal): Wells containing kinase, tracer, antibody, and a known potent JAK inhibitor at a saturating concentration (e.g., 10 µM Staurosporine) (n=192). This represents 100% inhibition.
-
-
Run the assay as described in section 3.2.
-
Calculate the Z'-factor using the following formula:[28]
-
Z' = 1 - [ (3σ_p + 3σ_n) / |μ_p - μ_n| ]
-
Where σ is the standard deviation, μ is the mean, p is the positive control, and n is the negative control.
-
Table 2: Z'-Factor Interpretation
| Z'-Factor Value | Assay Quality | Suitability for HTS |
|---|---|---|
| > 0.5 | Excellent | The assay is robust and suitable for HTS.[30] |
| 0 to 0.5 | Marginal | The assay may require optimization before proceeding.[30][31] |
| < 0 | Poor | The assay is not suitable for HTS.[30] |
A consistent Z'-factor > 0.5 over a multi-day validation study indicates the assay is ready for the primary screen.[19]
High-Throughput Screening Workflow
Diagram: The HTS Funnel
Caption: The High-Throughput Screening (HTS) funnel from primary screen to lead candidate.
Protocol: Primary Screen for Hit Identification
The primary screen involves testing every compound in the library at a single concentration to identify "hits."
Step-by-Step Protocol:
-
Prepare library plates and control plates (containing only DMSO for negative controls and a reference inhibitor for positive controls).
-
Using the validated protocol from section 3.2, run the entire library through the LanthaScreen™ assay.
-
For each plate, ensure the Z'-factor remains > 0.5 to confirm data quality.
-
Calculate the percent inhibition for each compound using the formula:
-
% Inhibition = 100 * [ 1 - (Signal_compound - μ_positive) / (μ_negative - μ_positive) ]
-
Data Analysis: Hit Selection and Prioritization
A "hit" is a compound that meets a predefined activity threshold. A common threshold is >50% inhibition or >3 standard deviations from the mean of the negative controls. Data from the primary screen is analyzed to select these initial hits for further study. It is crucial to flag and potentially remove compounds that are known pan-assay interference compounds (PAINS) or those that exhibit assay artifacts.
Hit Confirmation and Secondary Assays
Protocol: Dose-Response Analysis for IC50 Determination
Hits from the primary screen must be confirmed. This involves re-testing the compounds over a range of concentrations to determine their potency (IC50 value).
Step-by-Step Protocol:
-
"Cherry-pick" the selected hits from the master library plates.
-
Create a serial dilution series for each hit, typically an 8- to 12-point curve (e.g., from 30 µM down to 1 nM).
-
Test these dilution series in the LanthaScreen™ assay in triplicate.
-
Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to calculate the IC50 value.
Protocol: Orthogonal Assay - Cellular Phospho-STAT Assay
An orthogonal assay confirms that the compound's activity is not an artifact of the primary assay format. A cell-based assay is ideal as it measures activity in a more physiologically relevant context.[12] A phospho-STAT (pSTAT) assay measures the compound's ability to inhibit JAK-mediated STAT phosphorylation in cells.
Step-by-Step Protocol (ELISA-based):
-
Cell Plating: Seed a relevant cell line (e.g., human T-cells or a cell line overexpressing a specific JAK) into a 96-well cell culture plate and incubate overnight.[32]
-
Compound Treatment: Pre-incubate the cells with various concentrations of the hit compound (or DMSO vehicle) for 1-2 hours.
-
Stimulation: Stimulate the cells with a relevant cytokine (e.g., IL-2 or IFN-γ) for a short period (15-30 minutes) to activate the JAK-STAT pathway.[33]
-
Fixing and Permeabilization: Fix the cells with formaldehyde and permeabilize them with methanol or a mild detergent to allow antibody access to intracellular proteins.[34][35]
-
ELISA:
-
Add a primary antibody specific for the phosphorylated form of a STAT protein (e.g., anti-pSTAT5).[36]
-
Wash and add an HRP-conjugated secondary antibody.[32]
-
Wash again and add a TMB substrate. The color development is proportional to the amount of pSTAT.[32]
-
Stop the reaction and measure the absorbance at 450 nm.
-
-
Data Analysis: Calculate the IC50 value for the inhibition of STAT phosphorylation.
Data Interpretation and Candidate Selection
Compounds that are potent in both the biochemical binding assay and the cellular orthogonal assay are considered validated hits. These compounds form the basis for structure-activity relationship (SAR) studies and lead optimization.
Table 3: Criteria for Hit-to-Lead Candidate Selection
| Parameter | Desired Profile | Rationale |
|---|---|---|
| Biochemical IC50 | < 1 µM | Demonstrates potent binding to the target kinase. |
| Cellular IC50 | < 5 µM | Confirms cell permeability and activity in a biological context. |
| Selectivity | >10-fold selective vs. other JAKs/kinases | Reduces the potential for off-target side effects. |
| Ligand Efficiency | > 0.3 | Indicates efficient binding relative to the size of the molecule. |
| SAR Tractability | Clear SAR trends observed | Suggests that the scaffold is amenable to chemical optimization. |
Summary and Future Directions
This application note outlines a comprehensive and robust workflow for identifying novel JAK inhibitors using a focused library based on the this compound scaffold. By integrating a high-quality compound library, a validated biochemical HTS assay, and a relevant cellular orthogonal assay, researchers can efficiently progress from a large screening collection to a set of validated, cell-active hits. These hits provide a strong foundation for subsequent lead optimization programs aimed at developing next-generation therapeutics for immune-related diseases and cancer.
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Iversen, P. W., et al. (2012). HTS Assay Validation. In Assay Guidance Manual. National Center for Biotechnology Information (US). Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 4'-Cyano-3'-fluorobiphenyl-4-carboxylic acid. PubChem. Retrieved from [Link]
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Lin, X., et al. (2022). Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate. PMC - NIH. Retrieved from [Link]
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Li, Y., et al. (2023). Discovery of Novel Biphenyl Carboxylic Acid Derivatives as Potent URAT1 Inhibitors. MDPI. Retrieved from [Link]
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Schwartz, D. M., et al. (2017). The JAK-STAT Pathway: Impact on Human Disease and Therapeutic Intervention. PMC - NIH. Retrieved from [Link]
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Wikipedia. (n.d.). Z-factor. Retrieved from [Link]
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Wang, W., et al. (2022). JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens. Frontiers in Cell and Developmental Biology. Retrieved from [Link]
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Torres-Molina, F., et al. (2022). Consensus Virtual Screening and Ex Vivo Evaluation of Novel JAK2/STAT1,3 Inhibitors. ACS Omega. Retrieved from [Link]
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Lazo, J. S., et al. (2014). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. PMC - NIH. Retrieved from [Link]
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Eli Lilly & Company and the National Institutes of Health Chemical Genomics Center. (2007). Guidance for Assay Development & HTS. Retrieved from [Link]
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BMG LABTECH. (2023). The Z prime value (Z´). Retrieved from [Link]
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Reed, S. M., et al. (2020). High throughput screening to identify inhibitors of the type I interferon – major histocompatibility complex class I pathway in skeletal muscle. bioRxiv. Retrieved from [Link]
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Agilent. (n.d.). Analysis of Phosphorylated STAT Protein Signaling in Lymphocytes Using Flow Cytometry. Retrieved from [Link]
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MSU Drug Discovery. (n.d.). Resources for Assay Development and High Throughput Screening. Retrieved from [Link]
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Ghorab, M. M., et al. (2022). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. MDPI. Retrieved from [Link]
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Wikipedia. (n.d.). JAK-STAT signaling pathway. Retrieved from [Link]
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Lloyd, M. (2023). Assay performance and the Z'-factor in HTS. Drug Target Review. Retrieved from [Link]
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Curia. (n.d.). Creating Compound Screening Libraries that Address the Challenges of Drug Discovery. Retrieved from [Link]
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Liu, K. D., et al. (2016). Role of the JAK/STAT signaling pathway in regulation of innate immunity in neuroinflammatory diseases. PMC - NIH. Retrieved from [Link]
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GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. Retrieved from [Link]
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NIH Chemical Genomics Center. (2008). Compound Management for Quantitative High-Throughput Screening. PubMed Central. Retrieved from [Link]
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Datar, P. A. (2023). QSAR studies on a series of biphenyl carboxamide analogues for analgesic activity. MedCrave online. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Assay Guidance Manual. Retrieved from [Link]
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Reed, S. M., et al. (2021). High throughput screening to identify inhibitors of the type I interferon – major histocompatibility complex class I pathway in skeletal muscle. Skeletal Muscle. Retrieved from [Link]
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protocols.io. (2022). Flow cytometric measurement of STAT5 phosphorylation to assess the activity of common γ chain cytokines in T cells. Retrieved from [Link]
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El-Sayed, N. N. E., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Publishing. Retrieved from [Link]
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Zhang, N., et al. (2000). Synthesis and structure-activity relationships of 3-cyano-4-(phenoxyanilino)quinolines as MEK (MAPKK) inhibitors. PubMed. Retrieved from [Link]
- Inglese, J., et al. (2007). Reporting data from high-throughput screening of small-molecule libraries.
-
HTS Explained. (2020). HIGH THROUGHPUT SCREENING: Z PRIME and Z FACTOR CALCULATION. YouTube. Retrieved from [Link]
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Cusabio. (n.d.). Phospho-Flow Cytometry Protocol for Analysis of Kinase Signaling in Samples. Retrieved from [Link]
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Sygnature Discovery. (n.d.). High Throughput Drug Screening. Retrieved from [Link]
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Taylor & Francis. (n.d.). JAK-STAT signaling pathway – Knowledge and References. Retrieved from [Link]
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Wicha, J., & Sanecka, B. (2021). Biological Activity of Selected Natural and Synthetic Terpenoid Lactones. MDPI. Retrieved from [Link]
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National Center for Biotechnology Information. (2008). 8-((E)-4-Fluoro-but-2-enyl)-3β-p-tolyl-8-aza-bicyclo[3.2.1]octane-2β-carboxylic acid [11C]methyl ester. Retrieved from [Link]
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Application Note: A Validated Reversed-Phase HPLC Method for Purity Determination of 3'-Cyano-4-fluoro-[1,1'-biphenyl]-3-carboxylic acid
Abstract
This application note presents a robust, accurate, and precise analytical method for the determination of purity and the separation of potential impurities of 3'-Cyano-4-fluoro-[1,1'-biphenyl]-3-carboxylic acid. This compound is a complex biphenyl derivative, and ensuring its purity is critical for its application in research and pharmaceutical development. The method utilizes reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection, a technique widely available in analytical laboratories. The described protocol is designed to be self-validating by incorporating system suitability tests and is developed in accordance with established regulatory guidelines to ensure trustworthiness and scientific integrity.
Introduction
This compound is a substituted biphenyl carboxylic acid. Compounds with this structural motif are significant in medicinal chemistry and materials science.[1] The purity of such active pharmaceutical ingredients (APIs) or key intermediates is a critical quality attribute that can directly impact efficacy and safety. Therefore, a reliable and validated analytical method for purity assessment is essential for quality control throughout the drug development lifecycle.[2][3]
High-performance liquid chromatography (HPLC) is the premier technique for purity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and accuracy.[4] This note provides a comprehensive guide to a specific RP-HPLC method, explaining the rationale behind the selection of chromatographic parameters and offering a step-by-step protocol for its implementation and validation.
Chemical Structure:
-
IUPAC Name: this compound
-
Molecular Formula: C₁₄H₈FNO₂
-
Molecular Weight: 241.22 g/mol
Principle of the Method
The method is based on reversed-phase chromatography, where the stationary phase is nonpolar (C18) and the mobile phase is a more polar aqueous-organic mixture.[5] The separation of the main compound from its potential impurities is achieved based on their differential partitioning between the stationary and mobile phases. The analyte, being a carboxylic acid, requires a mobile phase with an acidic pH to suppress the ionization of the carboxyl group. This ensures that the analyte is in its neutral, more hydrophobic form, leading to better retention, improved peak shape, and reproducible results. The biphenyl core of the molecule contains a strong chromophore, allowing for sensitive detection using a standard UV detector.
Method Development and Optimization
The development of a robust HPLC method involves a systematic approach to selecting and optimizing key parameters. The rationale for the choices made in this protocol is detailed below.
-
Column Selection: A C18 (octadecylsilyl) column was chosen as it is the most versatile and widely used stationary phase for separating moderately polar to nonpolar small molecules. The end-capping on modern C18 columns minimizes peak tailing for acidic compounds like the target analyte. A standard dimension of 150 mm x 4.6 mm with a 5 µm particle size offers a good balance between resolution, efficiency, and backpressure.
-
Mobile Phase Selection:
-
Organic Modifier: Acetonitrile (ACN) was selected over methanol due to its lower viscosity (resulting in lower backpressure) and better UV transparency.
-
Aqueous Phase: An acidified aqueous phase is critical. Phosphoric acid was chosen to buffer the mobile phase to a pH of approximately 2.5-3.0. At this pH, the carboxylic acid functional group (pKa typically 4-5) is fully protonated, preventing peak tailing and shifting retention times.
-
Gradient Elution: A gradient elution, where the proportion of acetonitrile is increased over time, was implemented. This approach is superior for purity analysis as it allows for the elution of both early-eluting polar impurities and late-eluting nonpolar impurities within a reasonable runtime, while maintaining sharp peaks for all components.
-
-
Detection Wavelength: A photodiode array (PDA) detector was used to scan the UV spectrum of the analyte. The maximum absorbance (λmax) was observed around 254 nm, which provides excellent sensitivity for the biphenyl chromophore. A PDA detector also allows for peak purity analysis by comparing spectra across the peak.
-
Flow Rate and Temperature: A flow rate of 1.0 mL/min is standard for a 4.6 mm ID column and provides good efficiency. The column temperature was maintained at 30 °C to ensure consistent retention times and improve peak shape by reducing mobile phase viscosity.
Below is a diagram illustrating the logical workflow for the method development process.
Caption: Logical workflow for HPLC method development and validation.
Optimized HPLC Method Parameters
All quantitative data and method parameters are summarized in the table below for clarity.
| Parameter | Condition |
| Instrumentation | High-Performance Liquid Chromatograph with Gradient Pump, Autosampler, Column Oven, and PDA/UV Detector |
| Column | C18, 150 mm x 4.6 mm, 5 µm particle size (e.g., Waters Symmetry, Agilent Zorbax, Phenomenex Luna) |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile (ACN) |
| Gradient Program | Time (min) |
| 0.0 | |
| 20.0 | |
| 25.0 | |
| 25.1 | |
| 30.0 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Run Time | 30 minutes |
| Diluent | Acetonitrile / Water (50:50, v/v) |
Experimental Protocol
Materials and Reagents
-
This compound reference standard (known purity)
-
Acetonitrile (HPLC grade or higher)
-
Phosphoric Acid (85%, analytical grade)
-
Deionized water (18.2 MΩ·cm)
-
Samples for purity analysis
Preparation of Solutions
-
Mobile Phase A (0.1% H₃PO₄ in Water): Add 1.0 mL of 85% phosphoric acid to 1 L of deionized water. Mix thoroughly and degas before use.
-
Mobile Phase B (Acetonitrile): Use HPLC grade acetonitrile directly. Degas before use.
-
Diluent (ACN/Water, 50:50): Mix equal volumes of acetonitrile and deionized water.
-
Reference Standard Stock Solution (approx. 1.0 mg/mL): Accurately weigh about 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solution (approx. 0.1 mg/mL): Pipette 2.5 mL of the Stock Solution into a 25 mL volumetric flask and dilute to volume with the diluent.
-
Sample Solution (approx. 0.1 mg/mL): Accurately weigh about 10 mg of the sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.
HPLC System Setup and Operation
-
Set up the HPLC system according to the parameters in the table above.
-
Purge the pump lines with the respective mobile phases to remove air bubbles.
-
Equilibrate the column with the initial mobile phase composition (40% B) for at least 30 minutes or until a stable baseline is achieved.
System Suitability Testing (SST)
Before analyzing any samples, the system's performance must be verified. This is a core principle of a self-validating protocol, as mandated by pharmacopeias.[5][6][7]
-
Inject the diluent (blank) once to ensure no interfering peaks are present.
-
Inject the Working Standard Solution five times consecutively.
-
Calculate the system suitability parameters from the five replicate injections. The system is deemed ready for analysis if it meets the criteria below.
| SST Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | ≤ 2.0 | Ensures peak symmetry and good chromatography. |
| Theoretical Plates (N) | ≥ 2000 | Indicates column efficiency. |
| % RSD of Peak Area | ≤ 2.0% | Demonstrates injection and system precision. |
| % RSD of Retention Time | ≤ 1.0% | Confirms pumping stability and reproducibility. |
Sample Analysis Sequence
-
Blank (Diluent)
-
Working Standard Solution (five replicates for SST)
-
Working Standard Solution (for bracketing)
-
Sample Solution(s) (inject each once or twice)
-
Working Standard Solution (at the end of the sequence to check for drift)
Data Analysis and Purity Calculation
The purity of the sample is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Ensure that any peaks from the blank injection are disregarded. Set an appropriate integration threshold to avoid including baseline noise in the calculation.
Method Validation Summary
To ensure the method is fit for its intended purpose, it must be validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[2][8][9] The validation should demonstrate the method's specificity, linearity, range, accuracy, precision, and robustness.
| Validation Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the method can unequivocally assess the analyte in the presence of impurities and degradants. | The main peak should be free from interference from blank and placebo. Peak purity should pass if a PDA detector is used. |
| Linearity | To demonstrate a proportional relationship between concentration and detector response. | Correlation coefficient (r²) ≥ 0.999 over a range of 50% to 150% of the working concentration. |
| Accuracy | To show the closeness of the test results to the true value. | 98.0% to 102.0% recovery of spiked analyte in a sample matrix at three concentration levels. |
| Precision | To measure the method's repeatability and intermediate precision. | Repeatability (Intra-day): %RSD ≤ 2.0% for six sample preparations. Intermediate Precision (Inter-day): %RSD ≤ 2.0% between two analysts, on two days, or on two instruments. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of ~10:1. Precision (%RSD) should be acceptable at this concentration. |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in parameters. | System suitability parameters should be met when varying parameters like flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase pH (±0.2 units). |
Conclusion
The RP-HPLC method detailed in this application note is a reliable and robust procedure for determining the purity of this compound. By explaining the scientific rationale for parameter selection and grounding the protocol in established USP and ICH guidelines, this document provides researchers and quality control analysts with a trustworthy, scientifically sound, and immediately applicable method. The inclusion of system suitability criteria ensures that the system is performing correctly before any sample analysis, making the protocol inherently self-validating.
References
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National Center for Biotechnology Information (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. PubChem. Available at: [Link]
-
U.S. Pharmacopeia. General Chapter <621> Chromatography. USP. Available at: [Link]
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Poboży, E., Król, E., & Wójcik, L. (2010). HPLC determination of perfluorinated carboxylic acids with fluorescence detection. SpringerLink. Available at: [Link]
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European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. EMA. Available at: [Link]
-
National Center for Biotechnology Information. 4'-Cyano-3'-fluorobiphenyl-4-carboxylic acid. PubChem. Available at: [Link]
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National Center for Biotechnology Information. 3'-Fluoro[1,1'-biphenyl]-3-carboxylic acid. PubChem. Available at: [Link]
-
ResearchGate. Development and Validation of a New HPLC Method for the Determination of Biphenyl and Dibenzofuran Phytoalexins in Rosaceae. ResearchGate. Available at: [Link]
-
International Council for Harmonisation. Validation of Analytical Procedures Q2(R2). ICH. Available at: [Link]
-
SIELC Technologies. Separation of [1,1'-Biphenyl]-4-carboxylic acid, 4'-pentyl-, 2-cyano-4-heptylphenyl ester on Newcrom R1 HPLC column. SIELC. Available at: [Link]
-
International Council for Harmonisation. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. Available at: [Link]
-
LCGC International. Are You Sure You Understand USP <621>?. LCGC International. Available at: [Link]
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AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Available at: [Link]
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Application Note: A Comprehensive Guide to the Characterization of PROTACs Featuring a Rigid Biphenyl Linker
Abstract
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that leverages the cell's own ubiquitin-proteasome system to achieve targeted protein degradation.[1][2] A PROTAC is a heterobifunctional molecule comprising a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting them.[3][4] The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and ability to facilitate a productive ternary complex between the POI and the E3 ligase.[4][][6] This guide provides a detailed framework and experimental protocols for the comprehensive characterization of PROTACs that incorporate a rigid 3'-Cyano-4-fluoro-[1,1'-biphenyl]-3-carboxylic acid linker. The inherent rigidity of this biphenyl structure can enforce specific vector and orientation in the ternary complex, making its thorough evaluation essential for successful PROTAC development. We will proceed through a logical cascade of assays, from initial binding events to cellular degradation and mechanism of action validation, providing the scientific rationale behind each step.
Introduction: The Central Role of the PROTAC Linker
The PROTAC mechanism is a catalytic process initiated by the formation of a key ternary complex (POI-PROTAC-E3 ligase).[2][7] This proximity induces the E3 ligase to poly-ubiquitinate the POI, marking it for recognition and degradation by the 26S proteasome.[2][8] While the two ligands provide the binding anchors, the linker orchestrates the interaction. Its length, rigidity, and chemical composition dictate the geometry of the ternary complex, which in turn affects the efficiency of the ubiquitination process.[9]
The this compound moiety represents a class of linkers with significant structural rigidity. Unlike flexible alkyl or PEG linkers, which allow for multiple binding conformations, a rigid biphenyl linker pre-organizes the orientation of the POI and E3 ligase.[10] This can be highly advantageous, potentially leading to high cooperativity and potent degradation, but it also poses a significant design challenge, as an incorrect orientation can completely abrogate activity. Therefore, a rigorous, multi-parametric characterization is imperative.
Caption: The PROTAC Mechanism of Action.
The Characterization Cascade: A Step-by-Step Approach
A successful PROTAC characterization workflow is a systematic process of building evidence, from fundamental molecular interactions to complex cellular outcomes. Each step informs the next and helps to diagnose potential failure points in the PROTAC's design.
Sources
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Application Notes and Protocols for the In Vitro Pharmacological Characterization of Novel 3'-Cyano-4-fluoro-[1,1'-biphenyl]-3-carboxylic Acid Analogs
Introduction: Unveiling the Therapeutic Potential of a Novel Chemical Scaffold
The compound 3'-Cyano-4-fluoro-[1,1'-biphenyl]-3-carboxylic acid represents a novel chemical scaffold with potential for modulation of various biological targets. The biphenyl moiety is a privileged structure in medicinal chemistry, known to interact with a range of protein classes, while the carboxylic acid group can be critical for target engagement, often through hydrogen bonding interactions.[1] However, the presence of a carboxylic acid can also present challenges in drug development, such as poor membrane permeability and metabolic instability.[2][3] This document provides a comprehensive guide for the initial in vitro pharmacological characterization of molecules synthesized from this scaffold. The following protocols are designed as a tiered screening cascade to efficiently identify biological activity, elucidate the mechanism of action, and assess potential liabilities of novel analogs.
The proposed workflow is designed to be a self-validating system, incorporating orthogonal assays to confirm primary findings and build confidence in the generated data.[4] This approach enables rapid and informed decision-making in the early stages of drug discovery.[5][6]
Physicochemical Properties and Compound Handling
Biphenyl carboxylic acids are typically crystalline solids with moderate to poor aqueous solubility.[7] It is crucial to determine the aqueous solubility of each test compound to avoid artifacts from precipitation in aqueous assay buffers.
Protocol 1: Stock Solution Preparation
-
Prepare a high-concentration stock solution (e.g., 10-50 mM) of the test compound in 100% dimethyl sulfoxide (DMSO).
-
Sonicate or vortex to ensure complete dissolution.
-
Store stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
-
For aqueous assays, perform serial dilutions from the DMSO stock. The final DMSO concentration in the assay should be kept constant across all wells and typically should not exceed 0.5% to avoid solvent-induced artifacts.
Tier 1: Primary Screening for Biological Activity
The initial tier of the screening cascade is designed to cast a wide net and identify any potential biological activity of the novel compounds. A combination of a broad, unbiased phenotypic screen and a targeted screen against a panel of common drug targets is recommended.
Phenotypic Screening: Unbiased Discovery of Cellular Effects
A high-content imaging-based phenotypic screen can reveal unexpected cellular effects of the compounds and provide initial clues about their mechanism of action.
Protocol 2: High-Content Imaging Phenotypic Screen
-
Cell Plating: Seed a relevant human cell line (e.g., U2OS, A549) in 96- or 384-well imaging plates at a density that results in a sub-confluent monolayer after 24 hours.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compounds (e.g., 0.1 to 100 µM) for 24-72 hours. Include appropriate vehicle (DMSO) and positive controls.
-
Staining: Stain the cells with a cocktail of fluorescent dyes to visualize key cellular features. A common combination includes:
-
Hoechst 33342: Stains the nucleus.
-
MitoTracker Red CMXRos: Stains mitochondria.
-
Phalloidin-Alexa Fluor 488: Stains the actin cytoskeleton.
-
CellMask Deep Red: Stains the whole cell.
-
-
Imaging: Acquire images using a high-content imaging system.
-
Image Analysis: Use image analysis software to quantify a wide range of cellular features, such as cell number, nuclear size and shape, mitochondrial morphology, and cytoskeletal organization.
-
Data Analysis: Compare the phenotypic profiles of compound-treated cells to control cells to identify compounds that induce significant changes.
Targeted Screening: Profiling Against Key Protein Families
Simultaneously, screen the compounds against a panel of common drug target classes, such as G-protein coupled receptors (GPCRs), kinases, and nuclear receptors.
Workflow for Tier 1 Screening
Caption: Tier 1 screening workflow.
Tier 2: Hit Confirmation and Initial Mechanistic Studies
Compounds that show activity in Tier 1 ("hits") are further investigated in Tier 2 to confirm their activity and begin to elucidate their mechanism of action.
Dose-Response and Cytotoxicity Assessment
A critical step is to determine the potency of the hit compounds and assess their general cytotoxicity.
Protocol 3: MTT Assay for Cell Viability
The MTT assay is a colorimetric assay that measures cellular metabolic activity as an indicator of cell viability.[2][8]
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound (typically 8-12 concentrations) for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[2]
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Plot the percentage of cell viability against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 4: LDH Release Assay for Cytotoxicity
The lactate dehydrogenase (LDH) assay measures the release of LDH from damaged cells, providing a measure of cytotoxicity.[9][10][11]
-
Cell Plating and Treatment: Follow the same procedure as for the MTT assay.
-
Supernatant Collection: After the treatment period, centrifuge the plate and carefully collect the supernatant from each well.
-
LDH Reaction: Add the collected supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature, protected from light, for up to 30 minutes.
-
Absorbance Reading: Measure the absorbance at 490 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control (cells lysed with a detergent).
Table 1: Example Data from Tier 2 Cytotoxicity Assays
| Compound ID | Cell Line | MTT IC50 (µM) | LDH EC50 (µM) |
| Analog-001 | HEK293 | 12.5 | > 100 |
| Analog-002 | HeLa | 5.2 | 8.9 |
| Analog-003 | HepG2 | > 100 | > 100 |
Target-Specific Assays
Based on the results from the targeted screen in Tier 1, specific assays are employed to confirm the interaction of the hit compounds with their putative targets.
Protocol 5: Enzyme Inhibition Assay (Kinetic)
This protocol is for determining the inhibitory activity of a compound against a purified enzyme.[12][13]
-
Reagent Preparation: Prepare assay buffer, enzyme solution, substrate solution, and a serial dilution of the inhibitor.
-
Assay Setup: In a 96- or 384-well plate, add the enzyme and the inhibitor and pre-incubate for a defined period (e.g., 15-30 minutes) at the assay temperature.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.
-
Kinetic Reading: Immediately begin monitoring the reaction progress by measuring the change in absorbance or fluorescence over time using a plate reader.
-
Data Analysis: Calculate the initial reaction velocity (V₀) for each inhibitor concentration. Plot V₀ against the inhibitor concentration and fit the data to determine the IC50 value. Further kinetic studies can be performed to determine the mechanism of inhibition (e.g., competitive, non-competitive).[14]
Protocol 6: Fluorescent Ligand Binding Assay
This assay measures the ability of a test compound to displace a fluorescently labeled ligand from its receptor.[15][16][17]
-
Reagent Preparation: Prepare cell membranes or purified receptors, a fluorescently labeled ligand, and a serial dilution of the test compound.
-
Binding Reaction: In a low-binding microplate, incubate the receptor, fluorescent ligand, and test compound until binding equilibrium is reached.
-
Detection: Measure the fluorescence signal using a plate reader. Common detection methods include fluorescence polarization (FP) or time-resolved fluorescence resonance energy transfer (TR-FRET).
-
Data Analysis: Plot the fluorescence signal against the concentration of the test compound to generate a displacement curve and calculate the Ki (inhibition constant).
Protocol 7: Cell-Based Reporter Gene Assay
Reporter gene assays are used to measure the activation or inhibition of a specific signaling pathway in a cellular context.[18][19][20]
-
Cell Transfection: Transfect a suitable cell line with a reporter construct containing a promoter responsive to the signaling pathway of interest, driving the expression of a reporter gene (e.g., luciferase or β-galactosidase).
-
Cell Plating and Treatment: Plate the transfected cells and treat them with the test compound.
-
Cell Lysis: After incubation, lyse the cells to release the reporter enzyme.
-
Enzymatic Reaction: Add the appropriate substrate for the reporter enzyme.
-
Signal Detection: Measure the light output (for luciferase) or absorbance (for β-galactosidase) using a plate reader.
-
Data Analysis: Normalize the reporter signal to a co-transfected control reporter or to total protein concentration. Plot the normalized signal against the compound concentration to determine the EC50 or IC50.
Protocol 8: Calcium Mobilization Assay
This assay is used to measure changes in intracellular calcium concentration, often downstream of GPCR activation.[21][22][23]
-
Cell Plating: Seed cells expressing the GPCR of interest in a 96- or 384-well plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or a no-wash calcium assay kit).
-
Compound Addition: Use an instrument with automated liquid handling (e.g., a FLIPR or FlexStation) to add the test compound to the cells.
-
Fluorescence Monitoring: Immediately and continuously monitor the fluorescence intensity over time to detect changes in intracellular calcium.
-
Data Analysis: Quantify the peak fluorescence response and plot it against the compound concentration to determine the EC50.
Caption: Hypothetical signaling pathway inhibited by a lead compound.
Conclusion
The in vitro pharmacology workflow described in these application notes provides a robust framework for the initial characterization of novel molecules derived from the this compound scaffold. By following a tiered approach, researchers can efficiently identify and validate hits, elucidate their mechanism of action, and assess their potential for further development as therapeutic agents.
References
-
Bio-protocol. (2017). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Retrieved from [Link]
- Chan, F. K. M., Moriwaki, K., & De Rosa, M. J. (2013). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. Bio-protocol, 3(1), e328.
- van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in molecular biology (Clifton, N.J.), 731, 237–245.
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CLYTE Technologies. (2023). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
- Ballatore, C., Huryn, D. M., & Smith, A. B., 3rd. (2013). Carboxylic acid (bio)isosteres in drug design. ChemMedChem, 8(3), 385–395.
-
Cell Biologics Inc. (n.d.). LDH Assay. Retrieved from [Link]
-
Abbexa. (n.d.). MTT Cell Proliferation and Cytotoxicity Assay Kit. Retrieved from [Link]
- Gherbi, K., Briddon, S. J., & Hill, S. J. (2014). A FLIPR assay for evaluating agonists and antagonists of GPCR heterodimers. Methods in molecular biology (Clifton, N.J.), 1175, 137–151.
-
INDIGO Biosciences. (n.d.). What are the Steps of a Reporter Gene Assay?. Retrieved from [Link]
-
International Biopharmaceutical Industry. (n.d.). How to Develop a Successful in vitro Screening Strategy. Retrieved from [Link]
-
Sygnature Discovery. (n.d.). How to Develop a Successful in vitro Screening Strategy. Retrieved from [Link]
-
Assay Genie. (n.d.). Dual Luciferase Reporter Assay Protocol. Retrieved from [Link]
- Tiwary, A. K. (2015). FLIPR Calcium Mobilization Assays in GPCR Drug Discovery. Methods in molecular biology (Clifton, N.J.), 1272, 97–110.
-
Celtarys Research. (2023). Radioligands vs. Fluorescent Ligands: Binding Assays. Retrieved from [Link]
- Lomenick, B., & Jung, M. E. (2019). Small molecule target identification using photo-affinity chromatography. Methods in enzymology, 628, 39–55.
-
Molecular Devices. (n.d.). FLIPR Calcium 3 Assay Kit. Retrieved from [Link]
-
ResearchGate. (n.d.). A screening cascade designed to make maximum use of in vitro systems to eliminate compounds that may have DMPK liabilities prior to initiating in vivo studies. Retrieved from [Link]
-
Molecular Devices. (n.d.). FLIPR Calcium 4 Assay Kit Guide. Retrieved from [Link]
-
Vipergen. (n.d.). From Target to Therapy: A Comprehensive Overview of the Drug Discovery Workflow. Retrieved from [Link]
-
QIMA Life Sciences. (n.d.). In Vitro Pharmacology - Drug Discovery & Development. Retrieved from [Link]
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ResearchGate. (2019). Protocol for Receptor- Fluorescent tag labelled ligand binding assay in HEK293 cells?. Retrieved from [Link]
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University College London. (n.d.). Target Identification and Validation (Small Molecules). Retrieved from [Link]
-
Biobide. (n.d.). The Drug Discovery Process: What Is It and Its Major Steps. Retrieved from [Link]
-
Ataman Kimya. (n.d.). BIPHENYL CARBOXYLIC ACID. Retrieved from [Link]
- Matulis, D. (2021). A standard operating procedure for an enzymatic activity inhibition assay. Journal of molecular recognition : JMR, 34(6), e2905.
-
ResearchGate. (n.d.). An example of a representative screening cascade used for the discovery.... Retrieved from [Link]
- Al-Abdouh, A., & Al-Tannak, N. F. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Future medicinal chemistry, 15(21), 1655–1675.
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PPD. (n.d.). The Drug Discovery and Development Process. Retrieved from [Link]
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Creative Bioarray. (n.d.). Fluorescent Ligand Binding Assay. Retrieved from [Link]
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Broad Institute. (n.d.). Small-molecule Target and Pathway Identification. Retrieved from [Link]
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ResearchGate. (2015). How should I start with Enzyme-Inhibitor kinetics assay?. Retrieved from [Link]
-
Drug Target Review. (2014). Building GPCR screening cascades for lead generation. Retrieved from [Link]
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Patheon. (2023). The 5 Drug Development Phases. Retrieved from [Link]
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ResearchGate. (2017). Can someone provide me with protocols for enzyme inhibition assay and their kinetics?. Retrieved from [Link]
- Sittampalam, G. S., Gal-Edd, N., Arkin, M., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual.
- Lomenick, B., Olsen, R. W., & Huang, J. (2011). Identification of direct protein targets of small molecules. ACS chemical biology, 6(1), 34–46.
- Deshmukh, R., & Jha, A. (2014). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. International Journal of Pharmaceutical Sciences and Research, 5(10), 4156.
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G-Biosciences. (n.d.). Enzyme Analysis. Retrieved from [Link]
-
PubChem. (n.d.). (1,1'-Biphenyl)-4-carboxylic acid. Retrieved from [Link]
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-
NIST. (n.d.). Biphenyl-4-carboxylic acid. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling for Electron-Deficient Aryl Halides
From the Desk of the Senior Application Scientist
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, chemists, and drug development professionals who are working with electron-deficient aryl halides and seeking to optimize their reaction conditions for maximal yield and purity.
The Suzuki coupling is a cornerstone of modern synthetic chemistry, but its success hinges on a delicate interplay of catalyst, ligand, base, and solvent. This is particularly true when dealing with challenging substrates. Here, we move beyond simple protocols to explore the causality behind experimental choices, providing you with the expert insights needed to troubleshoot and perfect your reactions.
Section 1: Troubleshooting Guide
This section addresses the most common issues encountered during the Suzuki coupling of electron-deficient aryl halides.
Q1: My reaction shows low or no conversion, and I'm recovering my starting aryl halide. What are the primary factors to investigate?
A1: This is a classic symptom of a stalled catalytic cycle. For electron-deficient aryl halides, the oxidative addition step is typically fast, so the bottleneck often lies elsewhere.[1][2] Here is a systematic approach to diagnosing the problem:
-
Catalyst Activity and Integrity: The first and most critical parameter is the health of your palladium catalyst. The active species is Pd(0), and if it's not being generated efficiently or is decomposing, the reaction will fail.[3]
-
Precatalyst Choice: Are you using a modern, air-stable precatalyst (e.g., a Buchwald G3 or G4 palladacycle)? These are designed for the reliable and rapid generation of the active LPd(0) catalyst.[3][4] Older sources like Pd(OAc)₂ require in-situ reduction, which can be inefficient, while Pd₂(dba)₃ can degrade over time, forming inactive palladium black.[1][4]
-
Visual Cues: While not always definitive, a reaction that rapidly turns into a suspension of black precipitate (palladium black) instead of remaining a homogeneous dark solution can indicate catalyst death.[5]
-
-
Inefficient Transmetalation: This is the most likely culprit after catalyst issues. The base activates the organoboron species to facilitate the transfer of the organic group to the palladium center.[6]
-
Base Strength: A weak base may not be sufficient. For challenging couplings, a stronger base is often required. Consider switching from common choices like Na₂CO₃ or K₂CO₃ to stronger inorganic bases like K₃PO₄ or Cs₂CO₃.[3] These can significantly accelerate the transmetalation step.
-
Solubility and Water Content: The base must have some solubility in the reaction medium. For bases like K₃PO₄ used in anhydrous conditions, adding a few equivalents of water can sometimes be beneficial and improve reproducibility.[5]
-
-
Ligand Failure: The ligand is not just a spectator; it dictates the catalyst's stability and reactivity.
-
Ligand Electronics & Sterics: Electron-deficient aryl halides benefit from bulky, electron-rich phosphine ligands (e.g., Buchwald-type biarylphosphine ligands like XPhos, SPhos, RuPhos) or N-heterocyclic carbenes (NHCs).[3][6] These ligands promote both oxidative addition and the final, crucial reductive elimination step.[2] If you are using a simple ligand like PPh₃, upgrading to a more advanced one is a high-impact change.
-
-
Reaction Conditions:
-
Temperature: Some couplings require more thermal energy. If you are running the reaction at a moderate temperature (e.g., 80 °C), increasing it to 100-120 °C (solvent permitting) can overcome the activation barrier.[3]
-
Solvent and Solubility: Ensure all your starting materials are soluble in the chosen solvent system at the reaction temperature. Poor solubility can starve the catalyst. Solvents with high boiling points like toluene, dioxane, or DMF may be necessary for higher temperatures.[3]
-
Q2: I'm observing a significant amount of homocoupling (biaryl product from the boronic acid). How can I suppress this side reaction?
A2: Boronic acid homocoupling is almost always caused by the presence of oxygen in the reaction mixture.[1][3] Oxygen can re-oxidize the active Pd(0) catalyst to Pd(II), which then participates in a catalytic cycle that couples two boronic acid molecules.
-
Rigorous Degassing: This is non-negotiable. Your solvent must be thoroughly degassed before adding the catalyst. The most effective method is "freeze-pump-thaw" (3 cycles), but sparging with an inert gas (argon or nitrogen) for at least 30-60 minutes is also effective for most applications.[7] Remember to also degas any water used in the reaction.[7]
-
Maintain Inert Atmosphere: Ensure your reaction is maintained under a positive pressure of nitrogen or argon for its entire duration. Use good quality glassware with well-sealed septa.
-
Catalyst Source: Using a Pd(0) source like Pd₂(dba)₃ or an efficient precatalyst that rapidly generates Pd(0) can minimize the amount of Pd(II) available for the homocoupling pathway.[1]
Q3: My aryl halide is being consumed, but the main by-product is the dehalogenated arene. What causes this and how can it be prevented?
A3: This side reaction, known as proto-dehalogenation, occurs when the Ar-Pd(II)-X intermediate formed after oxidative addition is intercepted by a proton source before transmetalation can occur.[1]
-
Cause: The hydride for this reduction can come from various sources, including amine bases or alcohol solvents.[1] The root cause is that the rate of transmetalation is too slow compared to the rate of this side reaction.
-
Solution 1: Accelerate Transmetalation: The strategies are the same as for solving low conversion. Use a stronger base (K₃PO₄, Cs₂CO₃) to make the boronic acid more nucleophilic and speed up its reaction with the palladium complex.[3]
-
Solution 2: Use a More Stable Boron Reagent: Boronic acids can be prone to decomposition (protodeboronation), which reduces their effective concentration and slows transmetalation. Switching to a more stable boronic ester, such as a pinacol (Bpin) or neopentyl glycol ester, can dramatically improve reaction outcomes by maintaining a higher concentration of the active coupling partner.[1]
-
Solution 3: Avoid Obvious Proton/Hydride Sources: If possible, avoid using alcohol-based solvents if dehalogenation is a persistent issue.
Section 2: Frequently Asked Questions (FAQs)
Q1: Why are electron-deficient aryl halides generally considered "good" substrates for Suzuki coupling?
A1: The reactivity of aryl halides in Suzuki coupling is largely dictated by the rate of the initial oxidative addition step, where the Ar-X bond is broken and a new Ar-Pd-X bond is formed. Electron-withdrawing groups on the aryl halide make the carbon atom attached to the halide more electrophilic, which facilitates this oxidative addition to the electron-rich Pd(0) center.[1][2] Therefore, the order of reactivity is generally: electron-deficient aryl halide > electron-neutral aryl halide > electron-rich aryl halide.[8]
Q2: What is the best choice of palladium precatalyst and ligand for these substrates?
A2: There is no single "best" choice, as the optimal system depends on the specific substrates. However, for electron-deficient aryl halides, especially less reactive chlorides, a highly active catalyst system is paramount.
-
Recommended Ligands: Bulky, electron-donating monophosphine ligands from the Buchwald group (e.g., SPhos, XPhos, RuPhos) are industry standards and excellent starting points.[3] They create a sterically crowded and electron-rich palladium center that excels at both oxidative addition of challenging substrates (like aryl chlorides) and the final reductive elimination step.[2] N-heterocyclic carbene (NHC) ligands are also extremely effective and offer high stability.[6]
-
Recommended Precatalysts: To ensure you are using the ligand effectively, pair it with a modern precatalyst. The Buchwald G3 and G4 precatalysts are highly recommended. They are air- and moisture-stable solids that cleanly and efficiently generate the active LPd(0) species in solution, leading to more reproducible results.[3][4]
| Catalyst/Ligand System | Key Advantage | Typical Substrates |
| XPhos / XPhos Pd G3 | Highly active, broad scope, good for sterically hindered substrates.[9] | Aryl bromides, chlorides, and triflates. |
| SPhos / SPhos Pd G3 | Excellent for activating aryl chlorides and electron-rich systems.[4] | Challenging aryl chlorides. |
| RuPhos / RuPhos Pd G3 | Very electron-rich, useful for highly unreactive substrates.[3] | Heteroaryl chlorides, sterically demanding couplings. |
| PEPPSI™-IPr | NHC-based catalyst, highly stable and active. | Aryl chlorides and bromides with diverse functional groups. |
Q3: How do I choose the right base and solvent system?
A3: The base and solvent work in concert to facilitate the reaction, primarily by enabling the transmetalation step and ensuring all components remain in solution.
-
Base Selection: The role of the base is to form a boronate salt [R-B(OH)₃]⁻, which is significantly more nucleophilic than the neutral boronic acid.[6] The choice of base is a balance of reactivity and substrate tolerance.
-
Solvent System: The solvent must dissolve the aryl halide, the boron reagent, and the catalyst complex. Often, a mixture of an organic solvent and water is used, as water helps dissolve the inorganic base and facilitates the formation of the active boronate species.[4]
| Base | Relative Strength | Common Solvents | Comments |
| K₂CO₃ | Moderate | Dioxane/H₂O, Toluene/H₂O, THF/H₂O[4][7] | A reliable, all-purpose starting point for many couplings. |
| K₃PO₄ | Strong | Dioxane, Toluene, THF (often with a little H₂O)[3] | Excellent for difficult transmetalations. Can be used in nearly anhydrous conditions.[5] |
| Cs₂CO₃ | Strong | Dioxane, Toluene, DMF[3] | Highly effective but more expensive. Good solubility in organic solvents. |
| KF | Mild | THF, Dioxane | Used for substrates with base-sensitive functional groups (e.g., esters).[6] |
Q4: When should I use a boronic acid versus a boronic ester (e.g., pinacol ester)?
A4: The choice depends on the stability of your boron reagent.
-
Boronic Acids: They are often cheaper and can be used directly. However, they are susceptible to decomposition via protodeboronation, especially if they contain electron-withdrawing groups or certain heterocyclic motifs.[1] This decomposition lowers the effective concentration of your nucleophile, leading to low yields.
-
Boronic Esters (Bpin, MIDA, etc.): These are significantly more stable towards protodeboronation.[1] They act as a "slow-release" source of the boronic acid under the basic reaction conditions. If you are experiencing issues with low yield or dehalogenation, and you suspect your boronic acid is unstable, switching to its corresponding pinacol (Bpin) ester is a highly recommended strategy.[4]
Section 3: Protocols & Methodologies
General Protocol for Suzuki Coupling of an Electron-Deficient Aryl Bromide
This is a representative starting protocol. Optimization of catalyst, ligand, base, and temperature will be necessary for specific substrates.
Materials:
-
Electron-deficient aryl bromide (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
XPhos Pd G3 (1-2 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (2.0 - 3.0 equiv)
-
1,4-Dioxane and Water (e.g., 10:1 v/v)
-
Reaction vessel (e.g., Schlenk tube or sealed vial) with a magnetic stir bar
Procedure:
-
Setup: To the reaction vessel, add the aryl bromide (1.0 equiv), arylboronic acid (1.2 equiv), and K₃PO₄ (2.5 equiv).
-
Inert Atmosphere: Seal the vessel with a rubber septum, and purge with nitrogen or argon for 10-15 minutes.
-
Solvent Addition: Prepare a degassed 10:1 mixture of dioxane and water (see degassing protocol below). Add the solvent mixture to the reaction vessel via syringe to achieve a concentration of ~0.1 M with respect to the aryl halide.
-
Catalyst Addition: Under a positive flow of inert gas, quickly add the XPhos Pd G3 catalyst (2 mol%).
-
Reaction: Seal the vessel tightly and place it in a preheated oil bath at 100 °C. Stir vigorously for the planned reaction time (e.g., 2-18 hours).
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: Once complete, cool the reaction to room temperature.[3] Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3]
-
Purification: Purify the crude product by flash column chromatography.[3]
Procedure for Effective Solvent Degassing (Sparging Method)
-
Combine the required volumes of organic solvent and water in a flask with a stir bar.
-
Seal the flask with a septum.
-
Insert a long needle connected to an inert gas (N₂ or Ar) line, ensuring the tip is submerged below the liquid surface.
-
Insert a second, shorter needle as a vent.
-
Bubble the inert gas through the solvent vigorously for 30-60 minutes while stirring.
-
Once complete, remove the vent needle first, then the gas inlet needle to maintain a positive pressure of inert gas in the flask. The solvent is now ready for use.
References
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? [Online Forum]. Available at: [Link]
-
ResearchGate. (2025). Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. [Research Paper]. Available at: [Link]
-
Reddit. (2024). How to approach choosing reaction conditions for Suzuki? [Online Forum]. Available at: [Link]
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? [Q&A Forum]. Available at: [Link]
-
National Institutes of Health (NIH). (n.d.). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Journal Article]. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Web Page]. Available at: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Educational Resource]. Available at: [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Web Page]. Available at: [Link]
-
Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. [Educational Resource]. Available at: [Link]
-
Royal Society of Chemistry. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. [Journal Article]. Available at: [Link]
Sources
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- 6. Suzuki Coupling [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Solubility Challenges of 3'-Cyano-4-fluoro-[1,1'-biphenyl]-3-carboxylic acid
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for 3'-Cyano-4-fluoro-[1,1'-biphenyl]-3-carboxylic acid. This molecule's rigid, planar biphenyl structure, combined with a polar carboxylic acid group and a cyano moiety, presents a significant solubility challenge in many common reaction media. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting strategies and practical solutions to ensure successful experimentation.
Troubleshooting Guide: Direct Solutions for Common Solubility Issues
This section addresses the most frequent solubility problems encountered in the laboratory. The solutions are presented in a logical, step-by-step progression, from simplest to more advanced techniques.
Q1: My this compound is not dissolving in my initial reaction solvent. What should I do first?
Answer: The first and most critical step is a systematic evaluation of the solvent system. The principle of "like dissolves like" is a useful starting point, but the complex nature of this molecule requires a nuanced approach.[1] The molecule possesses both non-polar (biphenyl core) and polar (carboxylic acid, cyano, fluoro) regions.
Initial Strategy: Solvent Screening
Your primary action should be to test a range of solvents with varying polarities. It is often necessary to use polar aprotic solvents which can effectively solvate both the ionic character of the carboxylate (if formed) and the organic backbone of the molecule.[2]
Table 1: Recommended Solvents for Initial Screening
| Solvent Class | Example Solvents | Boiling Point (°C) | Polarity Index | Rationale & Key Considerations |
| Polar Aprotic | Dimethylformamide (DMF) | 153 | 6.4 | Excellent for dissolving polar and non-polar compounds. High boiling point allows for heating. |
| Dimethyl Sulfoxide (DMSO) | 189 | 7.2 | Very high solvating power.[2] Can be difficult to remove post-reaction. | |
| N-Methyl-2-pyrrolidone (NMP) | 202 | 6.5 | Similar to DMF and DMSO, often a good alternative. | |
| Acetonitrile (MeCN) | 82 | 5.8 | Lower boiling point, useful for reactions at moderate temperatures.[3] | |
| Tetrahydrofuran (THF) | 66 | 4.0 | Moderately polar ether. Good for organometallic reactions. | |
| Polar Protic | Isopropanol (IPA) | 82 | 3.9 | Can hydrogen bond with the carboxylic acid. |
| Ethanol (EtOH) | 78 | 4.3 | Often used in combination with water for recrystallization of similar compounds.[4] | |
| Aromatic | Toluene | 111 | 2.4 | May solvate the biphenyl core, but poor for the polar functional groups. |
Experimental Workflow: Solvent Screening Protocol
-
Place a small, known amount (e.g., 5-10 mg) of the acid into several vials.
-
To each vial, add a measured volume (e.g., 0.5 mL) of a different test solvent from Table 1.
-
Stir or vortex each vial at room temperature for 5-10 minutes.
-
Observe for complete dissolution. Note that a fine suspension can be mistaken for a solution; ensure the mixture is transparent.
-
If not soluble at room temperature, gently heat the vials (e.g., to 50-80 °C) with continued stirring and observe. Ensure the temperature is well below the solvent's boiling point.
Q2: Simple solvent screening and heating were insufficient. What is the next logical step to achieve a homogeneous reaction?
Answer: When a single solvent fails, the next step is to chemically modify the solute in situ to dramatically alter its solubility profile. For a carboxylic acid, the most powerful and widely used technique is deprotonation to form a salt.[5][6][7]
Core Strategy: pH Adjustment and Salt Formation
The neutral carboxylic acid (R-COOH) is moderately polar. By adding a base, you can deprotonate it to form the corresponding carboxylate salt (R-COO⁻ M⁺). This ionic species is significantly more polar and often readily soluble in polar solvents, including water.[1]
Choosing the Right Base:
-
For Aqueous or Highly Polar Systems: Use inorganic bases like sodium hydroxide (NaOH), potassium carbonate (K₂CO₃), or sodium bicarbonate (NaHCO₃). The resulting sodium or potassium salts are typically very water-soluble.[6][7]
-
For Organic Reaction Media: Use organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA). The resulting ammonium salts are often soluble in polar aprotic solvents like DMF or DMSO.
dot
Caption: Deprotonation of a carboxylic acid to form a highly soluble salt.
Protocol: In-Situ Salt Formation for Improved Solubility
-
Suspend the this compound in your chosen polar aprotic solvent (e.g., DMF).
-
Add a stoichiometric equivalent (1.0 to 1.1 eq.) of a suitable base (e.g., triethylamine or potassium carbonate).
-
Stir the mixture at room temperature. You should observe the solid dissolving as the carboxylate salt is formed.
-
Once a clear, homogeneous solution is obtained, you can proceed with adding your other reagents.
Critical Consideration: Ensure the chosen base and the formation of a salt will not interfere with your subsequent reaction steps (e.g., if your reaction is acid-catalyzed or involves base-sensitive functional groups).
Q3: My reaction involves a non-polar substrate, and forming the salt makes it insoluble in my desired organic solvent. How can I make these two phases react?
Answer: This is a classic problem of immiscible reactants. The solution is Phase-Transfer Catalysis (PTC). PTC is a powerful technique that facilitates the reaction between reactants in different phases (e.g., a water-soluble salt and an organic-soluble substrate).[8][9][10]
Mechanism of Action: A phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), transports the water-soluble anion (your carboxylate) into the organic phase.[8][11] The catalyst's lipophilic alkyl groups drag the anion across the phase boundary, allowing it to react with the organic-soluble substrate.
dot
Caption: Mechanism of Phase-Transfer Catalysis (PTC).
Protocol: Implementing Phase-Transfer Catalysis
-
Phase 1 (Aqueous): Dissolve your this compound in water with one equivalent of a base (e.g., NaOH) to form the sodium carboxylate salt.
-
Phase 2 (Organic): Dissolve your non-polar reactant in a water-immiscible organic solvent (e.g., toluene or dichloromethane).
-
Combine & Catalyze: Combine the two phases in your reaction flask. Add a catalytic amount (1-10 mol%) of a phase-transfer catalyst (e.g., TBAB or benzyltriethylammonium chloride).[8]
-
React: Stir the biphasic mixture vigorously to maximize the interfacial surface area. Heat as required by your reaction kinetics. The reaction will now proceed as the catalyst shuttles the carboxylate into the organic phase.
Frequently Asked Questions (FAQs)
-
Q: What structural features of this compound cause its poor solubility?
-
A: The large, rigid, and non-polar biphenyl core dominates the molecule's character, making it poorly soluble in water. At the same time, the polar carboxylic acid group hinders its solubility in purely non-polar solvents like hexane. The planar structure can lead to strong crystal lattice packing through π-π stacking, which requires significant energy to overcome for dissolution.
-
-
Q: Can I use co-solvents to improve solubility?
-
A: Yes. Using a mixture of solvents, or co-solvents, is a viable strategy.[9] For example, a mixture of toluene and DMF might provide a medium that can solvate both the aromatic rings and the polar functional groups. Another common approach is to use a mixture of an alcohol and water, which can be effective, especially with heating.[4] The solubilities of some carboxylic acids in certain organic solvents can be remarkably enhanced by the presence of a small amount of water.[12][13]
-
-
Q: When is PTC a better choice than just using a high-boiling polar aprotic solvent like DMSO?
-
A: PTC is preferable in several scenarios:
-
Immiscible Reactants: When one reactant is ionic/water-soluble and the other is non-polar/organic-soluble.
-
Avoiding Harsh Conditions: It can eliminate the need for expensive, high-boiling, or difficult-to-remove solvents like DMF or DMSO.[11]
-
Green Chemistry: PTC often allows the use of water as a solvent, reducing reliance on organic solvents.[8][11]
-
Improved Reaction Rates: By bringing the reactants together, PTC can significantly accelerate reaction rates compared to heterogeneous mixtures.[8]
-
-
-
Q: How do I confirm my compound is fully dissolved and not a fine suspension?
-
A: A true solution will be completely transparent and will not scatter light. You can check by shining a laser pointer through the sample. If you can see the beam's path through the liquid (the Tyndall effect), it indicates a colloidal suspension, not a true solution. A dissolved sample will not show the beam's path.
-
Summary of Solubilization Strategies
| Method | Principle | Best For... | Key Advantage |
| Solvent Screening | Matching solvent polarity to the solute. | Initial optimization for all reaction types. | Simple, direct, and requires no chemical modification. |
| Heating | Increasing kinetic energy to overcome lattice forces. | Compounds with marginal solubility at room temperature. | Easy to implement and often effective. |
| pH Adjustment / Salt Formation | Converting the acid to a highly polar ionic salt. | Reactions in polar solvents or aqueous media. | Dramatically increases solubility in polar media.[5][6][14] |
| Phase-Transfer Catalysis (PTC) | Using a catalyst to shuttle an ion between immiscible phases. | Reactions between water-soluble and organic-soluble components. | Bridges the gap between phases, enabling otherwise impossible reactions.[10][11] |
References
-
Wikipedia. Phase-transfer catalyst. [Link]
-
Research Journal of Pharmaceutical Dosage Forms and Technology. Drug Dissolution Enhancement by Salt Formation. [Link]
-
Aston University. Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. [Link]
-
Taylor & Francis Online. Phase-transfer catalyst – Knowledge and References. [Link]
-
MDPI. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. [Link]
-
Cambridge University Press. Liquid–Liquid Phase-Transfer Catalysis (Chapter 9) - Intensification of Liquid–Liquid Processes. [Link]
-
Scientific Update. Industrial Phase Transfer Catalysis. [Link]
-
Chemistry LibreTexts. 2.3: Chemical Properties of Carboxylic Acids I- Acidity and Salt formation. [Link]
-
UNT Digital Library. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. [Link]
-
Reddit. What pH for Complete Reprotonation of an Acid? : r/chemhelp. [Link]
-
PubChem. 4'-Cyano-3'-fluorobiphenyl-4-carboxylic acid. [Link]
-
PubChem. 3'-Fluoro[1,1'-biphenyl]-3-carboxylic acid. [Link]
-
MDPI. Drug Solubility Enhancement through the Preparation of Multicomponent Organic Materials: Eutectics of Lovastatin with Carboxylic Acids. [Link]
-
University of Calgary. Solubility of Organic Compounds. [Link]
-
OSTI.GOV. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report). [Link]
-
Reddit. Good solvent for recrystalizing 4-biphenyl carboxylic acid? : r/chemhelp. [Link]
-
Organic Syntheses. Synthesis of Trifluoromethyl Ketones from Carboxylic Acids: 4-(3,4-Dibromophenyl). [Link]
-
Digital Analysis Corp. pH Adjustment and Neutralization, the basics. [Link]
-
ResearchGate. Determination and correlation for solubility of aromatic acids in solvents. [Link]
-
Chemistry LibreTexts. 20.5: Preparing Carboxylic Acids. [Link]
-
ResearchGate. How can I dissolve biphenyl in carbon-free minimal salt media effectively?. [Link]
-
ResearchGate. The effect of pH on extraction of carboxylic acids from (a) M1 model.... [Link]
-
Chemistry LibreTexts. 4.4 Solubility. [Link]
-
NIH National Library of Medicine. Design, synthesis, and bioevaluation of novel unsaturated cyanoacetamide derivatives: In vitro and in silico exploration. [Link]
-
CORE. Organic Solvent Solubility Data Book. [Link]
-
ResearchGate. (PDF) Selective Synthesis of N -Cyano Sulfilimines by Dearomatizing Stable Thionium Ions. [Link]
-
MDPI. Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. [Link]
-
Chemistry LibreTexts. Making Carboxylic Acids by the Hydrolysis of Nitriles. [Link]
-
NIH National Library of Medicine. Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems?. [Link]
-
Pressbooks. 11.4 Synthesis of Carboxylic Acids – Fundamentals of Organic Chemistry. [Link]
-
R Discovery. Synthesis of Aromatic Nitriles Using Nonmetallic Cyano‐Group Sources. [Link]
-
PubMed. Development of Decarboxylative Cyanation Reactions for C-13/C-14 Carboxylic Acid Labeling Using an Electrophilic Cyanating Reagent. [Link]
-
Wikipedia. pH. [Link]
-
NIH National Library of Medicine. Metabolic relation of cyanobacteria to aromatic compounds. [Link]
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- 8. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. Liquid–Liquid Phase-Transfer Catalysis (Chapter 9) - Intensification of Liquid–Liquid Processes [cambridge.org]
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- 12. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes - UNT Digital Library [digital.library.unt.edu]
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- 14. research.aston.ac.uk [research.aston.ac.uk]
Technical Support Center: Synthesis of 3'-Cyano-4-fluoro-[1,1'-biphenyl]-3-carboxylic acid
Welcome to the technical support center for the synthesis of 3'-Cyano-4-fluoro-[1,1'-biphenyl]-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot side product formation during the synthesis of this important biphenyl derivative. Drawing from established principles of organic chemistry and practical laboratory experience, this resource provides in-depth, question-and-answer-based troubleshooting, detailed experimental protocols, and a comprehensive understanding of the underlying reaction mechanisms.
The primary synthetic route to this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The typical coupling partners for this synthesis are 3-carboxyphenylboronic acid and 5-bromo-2-fluorobenzonitrile . While this reaction is generally robust, the electronic nature of the substrates—both featuring electron-withdrawing groups—can predispose the reaction to specific side product formation.
Frequently Asked Questions (FAQs) and Troubleshooting
FAQ 1: My reaction yield is low, and I observe significant amounts of a dimeric biphenyl dicarboxylic acid. What is happening and how can I prevent it?
Answer:
You are likely observing the homocoupling of your boronic acid starting material, 3-carboxyphenylboronic acid, to form 3,3'-biphenyldicarboxylic acid. This is a common side reaction in Suzuki-Miyaura couplings and can be particularly prevalent under certain conditions.
Causality:
The mechanism of boronic acid homocoupling is often initiated by the presence of Pd(II) species in the reaction mixture. This can occur if the Pd(0) catalyst is oxidized by residual oxygen or if a Pd(II) precatalyst is used and its reduction to the active Pd(0) species is inefficient. The Pd(II) can then undergo transmetalation with two molecules of the boronic acid, followed by reductive elimination to yield the homocoupled product. The presence of oxygen can significantly promote this side reaction.[1]
Troubleshooting and Mitigation Strategies:
-
Rigorous Degassing: Ensure your reaction mixture is thoroughly deoxygenated before adding the palladium catalyst. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period or by using freeze-pump-thaw cycles.
-
Choice of Palladium Source and Ligand: Using a pre-formed Pd(0) catalyst, such as Pd(PPh₃)₄, can sometimes be advantageous over in-situ generated catalysts from Pd(II) sources like Pd(OAc)₂. Additionally, employing bulky, electron-rich phosphine ligands can facilitate the desired cross-coupling pathway and suppress homocoupling.
-
Control of Stoichiometry: Using a slight excess (1.1-1.2 equivalents) of the boronic acid can help drive the cross-coupling reaction to completion, but a large excess may increase the likelihood of homocoupling.
-
Reaction Temperature: Running the reaction at the lowest effective temperature can sometimes minimize side reactions.
FAQ 2: I've isolated a significant byproduct that lacks the bromine atom but hasn't coupled with the boronic acid. What is this compound and why is it forming?
Answer:
This side product is likely 2-fluorobenzonitrile , resulting from the dehalogenation (specifically, debromination) of your starting material, 5-bromo-2-fluorobenzonitrile.
Causality:
Dehalogenation is a known side reaction in palladium-catalyzed cross-coupling reactions. After the initial oxidative addition of the aryl bromide to the Pd(0) catalyst, the resulting arylpalladium(II) intermediate can undergo a competing reaction pathway instead of transmetalation. This often involves a source of hydride, which can come from the solvent (e.g., alcohols), the base, or impurities. A subsequent reductive elimination of the aryl group and the hydride regenerates the Pd(0) catalyst and releases the dehalogenated arene.[2]
Troubleshooting and Mitigation Strategies:
-
Solvent Choice: Avoid using solvents that can readily act as hydride donors, such as isopropanol, especially at elevated temperatures. Aprotic solvents like dioxane, THF, or toluene are generally preferred.
-
Base Selection: While a base is necessary for the Suzuki reaction, some bases or their impurities can contribute to dehalogenation. Using a high-purity, anhydrous base like K₂CO₃ or Cs₂CO₃ is recommended.
-
Ligand Effects: The choice of ligand can influence the relative rates of transmetalation and dehalogenation. Experimenting with different phosphine ligands may help to suppress this side reaction.
-
Reaction Time and Temperature: Prolonged reaction times and high temperatures can increase the incidence of dehalogenation. Monitor the reaction progress by TLC or LC-MS and stop the reaction once the starting aryl bromide is consumed.
FAQ 3: My final product seems to have the correct mass, but the NMR shows a different integration for the aromatic protons and the IR spectrum shows a broad amide peak. What could be the issue?
Answer:
It is possible that the nitrile group of your product, this compound, has undergone partial or complete hydrolysis to the corresponding amide, 3'-carbamoyl-4-fluoro-[1,1'-biphenyl]-3-carboxylic acid , or even further to the 4-fluoro-[1,1'-biphenyl]-3,3'-dicarboxylic acid .
Causality:
Nitriles can be hydrolyzed to amides and subsequently to carboxylic acids under both acidic and basic conditions, often accelerated by heat.[3][4] If your Suzuki coupling is performed under aqueous basic conditions and at elevated temperatures, or if the work-up involves harsh acidic or basic conditions, hydrolysis of the cyano group can occur. The amide is the initial hydrolysis product.[3]
Troubleshooting and Mitigation Strategies:
-
Control of Reaction pH and Temperature: If using aqueous bases, consider using milder conditions (e.g., lower temperature, shorter reaction time) or a non-aqueous base/solvent system.
-
Careful Work-up: During the work-up, avoid prolonged exposure to strong acids or bases, especially at elevated temperatures. When acidifying to precipitate the carboxylic acid product, do so at a low temperature (e.g., in an ice bath) and isolate the product promptly.
-
Purification: If partial hydrolysis has occurred, the resulting amide and dicarboxylic acid byproducts will have different polarities from the desired nitrile. These can typically be separated by column chromatography or careful recrystallization.
Data Presentation: Potential Side Products
| Compound Name | Structure | Molecular Weight ( g/mol ) | Notes |
| Desired Product: this compound | ![]() | 257.22 | The target molecule. |
| Homocoupling Product: 3,3'-Biphenyldicarboxylic acid | ![]() | 242.22 | Arises from the dimerization of 3-carboxyphenylboronic acid. |
| Dehalogenation Product: 2-Fluorobenzonitrile | ![]() | 121.11 | Formed from the reduction of 5-bromo-2-fluorobenzonitrile. |
| Hydrolysis Product (Amide): 3'-Carbamoyl-4-fluoro-[1,1'-biphenyl]-3-carboxylic acid | ![]() | 275.23 | Result of partial hydrolysis of the nitrile group. |
| Hydrolysis Product (Diacid): 4-Fluoro-[1,1'-biphenyl]-3,3'-dicarboxylic acid | ![]() | 276.22 | Result of complete hydrolysis of the nitrile group. |
Experimental Protocols
Protocol 1: Optimized Suzuki-Miyaura Coupling
This protocol is designed to minimize the formation of common side products.
Materials:
-
5-bromo-2-fluorobenzonitrile (1.0 equiv)
-
3-carboxyphenylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.03 equiv)
-
Anhydrous K₂CO₃ (3.0 equiv)
-
1,4-Dioxane (solvent)
-
Water (co-solvent)
Procedure:
-
To a round-bottom flask, add 5-bromo-2-fluorobenzonitrile and 3-carboxyphenylboronic acid.
-
Add 1,4-dioxane and water (typically a 4:1 to 3:1 ratio).
-
Degas the mixture by bubbling argon or nitrogen through the solution for 20-30 minutes.
-
Add K₂CO₃ and Pd(PPh₃)₄ to the degassed mixture under a positive pressure of inert gas.
-
Heat the reaction mixture to 80-90 °C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Add water and extract with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.[5]
Protocol 2: Analytical Characterization (HPLC)
Instrumentation:
-
HPLC system with a UV detector.
-
C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
Conditions:
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid) is typically effective.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
This method should allow for the separation of the desired product from the starting materials and the major side products. Retention times will vary depending on the exact conditions and column used.
Visualizations
Reaction Scheme and Side Products
Caption: Key reactions in the synthesis of the target molecule.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues.
References
-
Huff, B. E., Koenig, T. M., Mitchell, D., & Staszak, M. A. (1998). SYNTHESIS OF UNSYMMETRICAL BIARYLS USING A MODIFIED SUZUKI CROSS-COUPLING: 4-BIPHENYLCARBOXALDEHYDE. Organic Syntheses, 75, 53. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
OrgoSolver. (n.d.). Nitrile Reactions: Acid Hydrolysis to Carboxylic Acid. [Link]
-
Chemistry LibreTexts. (2023). Making Carboxylic Acids by the Hydrolysis of Nitriles. [Link]
-
YouTube. (2017). Synthesis of Carboxylic Acids: Hydrolysis of Amides. [Link]
-
MDPI. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. [Link]
-
MDPI. (2023). Discovery of Novel Biphenyl Carboxylic Acid Derivatives as Potent URAT1 Inhibitors. [Link]
-
Reddit. (2025). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). [Link]
-
NIH. (n.d.). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. [Link]
-
NIH. (n.d.). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. [Link]
-
Organic Chemistry Portal. (n.d.). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. [Link]
-
Organic Chemistry Portal. (n.d.). Carboxylic acid synthesis by hydrolysis of amides. [Link]
- Google Patents. (n.d.). US3920670A - Process for hydrolysis of nitriles.
-
NIH. (n.d.). Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. [Link]
-
ResearchGate. (2025). Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl 2 nanocatalyst. [Link]
-
NIH. (n.d.). Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions. [Link]
-
University of Colorado Boulder. (n.d.). Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory. [Link]
-
PMC. (n.d.). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. [Link]
-
ResearchGate. (n.d.). High-precision 1H-qNMR for determination of standard sample purity. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Wikipedia. (n.d.). Suzuki reaction. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). Mastering Suzuki Coupling: The Role of 3-Carboxyphenylboronic Acid. [Link]
Sources
Technical Support Center: Optimizing the Synthesis of 3'-Cyano-4-fluoro-[1,1'-biphenyl]-3-carboxylic acid
Welcome to the technical support center for the synthesis of 3'-Cyano-4-fluoro-[1,1'-biphenyl]-3-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals who are looking to improve the yield and purity of this important biphenyl compound. As a molecule often utilized as a key intermediate in the development of pharmaceuticals, achieving a robust and high-yielding synthesis is critical.
This document moves beyond simple protocols to provide in-depth, field-proven insights into the common challenges encountered during its synthesis, primarily via the Suzuki-Miyaura cross-coupling reaction. We will explore the causality behind experimental choices and provide structured troubleshooting advice in a direct question-and-answer format.
Section 1: The Primary Synthetic Route via Suzuki-Miyaura Coupling
The most reliable and widely adopted method for constructing the biaryl scaffold of the target molecule is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2] This reaction forms the central carbon-carbon bond between two aryl rings, offering high functional group tolerance and generally good yields. The strategically sound disconnection involves coupling (3-carboxy-4-fluorophenyl)boronic acid with 3-bromobenzonitrile.
Recommended Synthetic Scheme
Caption: Diagnostic workflow for low-yield Suzuki reactions.
Q2: I'm observing a significant amount of a homocoupled byproduct from my boronic acid. How do I suppress this?
The formation of 4,4'-difluoro-[1,1'-biphenyl]-3,3'-dicarboxylic acid is a common side reaction resulting from the homocoupling of (3-carboxy-4-fluorophenyl)boronic acid. This is typically promoted by the presence of oxygen and/or high catalyst loading.
Probable Causes & Solutions:
-
Oxygen in the Reaction Mixture: Molecular oxygen can promote an alternative catalytic cycle that leads to the oxidative coupling of two boronic acid molecules.
-
Solution: As mentioned above, rigorous degassing of solvents and maintaining a strict inert atmosphere is the most effective way to prevent this.
-
-
High Reaction Temperature: While heat is required, excessive temperatures can sometimes favor side reactions, including homocoupling and decomposition.
-
Solution: Run the reaction at the lowest temperature that provides a reasonable rate of conversion. For many Suzuki couplings, this is in the 80-100 °C range. Monitor the reaction by TLC or LC-MS to find the optimal balance.
-
-
Catalyst System: Some palladium/ligand systems are more prone to promoting homocoupling than others.
-
Solution: If homocoupling persists despite inert conditions, consider changing the ligand. Bulky, electron-rich phosphine ligands, such as those developed by Buchwald (e.g., SPhos, XPhos), can often suppress this side reaction by favoring the desired cross-coupling pathway. [3]
-
Q3: My purification is difficult, and I cannot seem to isolate a pure product. What is an effective purification strategy?
The crude product of this reaction will likely contain the desired carboxylic acid, unreacted 3-bromobenzonitrile (neutral), homocoupled boronic acid (diacid), and palladium residues. An acid-base extraction is a powerful first step to simplify this mixture.
Recommended Purification Protocol:
-
Initial Workup: After the reaction is complete, cool the mixture to room temperature and dilute it with an organic solvent like ethyl acetate.
-
Aqueous Extraction (Base): Transfer the mixture to a separatory funnel and wash it with a saturated sodium bicarbonate (NaHCO₃) or a dilute sodium hydroxide (NaOH) solution (e.g., 1M). Your desired product, being a carboxylic acid, will deprotonate and move into the aqueous layer. The neutral starting material (3-bromobenzonitrile) and non-acidic byproducts will remain in the organic layer.
-
Separation: Separate the aqueous layer. It is wise to re-extract the organic layer with the basic solution one more time to ensure complete recovery of the product.
-
Acidification: Cool the combined aqueous layers in an ice bath and slowly acidify with cold 1M or 2M hydrochloric acid (HCl) until the pH is ~2. Your product will now be protonated and should precipitate out of the aqueous solution as a solid.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove any inorganic salts, and then with a small amount of a non-polar solvent like hexanes to help with drying.
-
Further Purification (If Needed): If the product is still not pure enough, recrystallization from a suitable solvent system (e.g., ethanol/water, isopropanol) is often effective. If impurities persist, flash column chromatography may be necessary, though the acid-base extraction should remove the majority of contaminants. [4][5]
Section 3: Frequently Asked Questions (FAQs)
Q1: Which palladium catalyst and ligand system is best for this specific transformation?
There is no single "best" system, but there are excellent starting points. For reliability and ease of use, modern pre-catalysts are highly recommended over generating the active catalyst in situ from sources like Pd(OAc)₂.
| Catalyst System | Pros | Cons | Recommendation |
| Pd(PPh₃)₄ | Inexpensive, widely available. | Air-sensitive, can require higher temperatures and catalyst loadings. | A classic choice, but often less efficient than modern systems. Use only if other options are unavailable. |
| PdCl₂(dppf) | Good for a range of substrates, relatively stable. | Can be less active for challenging couplings. | A solid, general-purpose catalyst. A good first choice for optimization. |
| Buchwald Pre-catalysts (e.g., SPhos Pd G3/G4) | Highly active, often require low catalyst loading and milder conditions. Air-stable and easy to handle. [3] | Higher cost. | Highly Recommended. These systems are often the most effective for achieving high yields and minimizing side reactions. |
Q2: What is the optimal base and solvent combination?
The choice of base and solvent is interdependent and crucial for success.
| Base | Solvent System | Rationale & Comments |
| K₂CO₃ | 1,4-Dioxane / H₂O (4:1) | A very common and effective combination. The carbonate is strong enough for activation but less harsh than hydroxides. |
| K₃PO₄ | Toluene / H₂O (5:1) or THF / H₂O (4:1) | An excellent choice for sensitive substrates where protodeboronation is a concern. Often provides higher yields. [3] |
| Cs₂CO₃ | DMF or Dioxane | A strong, organic-soluble base. Can be very effective but is more expensive and can sometimes promote side reactions if not used carefully. |
Starting Recommendation: Use K₃PO₄ as the base in a 1,4-Dioxane / H₂O solvent system.
Q3: How do I effectively monitor the reaction's progress?
Regularly monitoring the reaction is key to avoiding over-heating or unnecessary reaction times.
-
Thin-Layer Chromatography (TLC): This is the quickest method. Use a suitable mobile phase (e.g., 30-50% ethyl acetate in hexanes with 1% acetic acid to ensure the carboxylic acid spots cleanly). Spot the starting aryl bromide, the boronic acid, and the reaction mixture. The disappearance of the limiting reagent (likely the aryl bromide) and the appearance of a new, more polar spot (the product) indicates progress. Visualize under UV light.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most definitive method. It will not only show the disappearance of reactants and the appearance of the product but will also confirm the product's mass, providing unambiguous evidence of a successful reaction.
References
-
PubChem. 4'-Cyano-3'-fluorobiphenyl-4-carboxylic acid. National Center for Biotechnology Information. Available from: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
-
Organic Syntheses. Synthesis of Trifluoromethyl Ketones from Carboxylic Acids: 4-(3,4-Dibromophenyl). Available from: [Link]
-
Vallejos, G. et al. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Molecules. Available from: [Link]
-
Kumar, M. H. et al. (2021). Synthesis, crystal structure and Hirshfeld surface analysis of 4′-cyano-[1,1′-biphenyl]-4-yl 3-(benzyloxy)benzoate. Acta Crystallographica Section E. Available from: [Link]
-
Reddit r/Chempros. (2023). Struggling with Suzuki Reaction. Available from: [Link]
-
Baltus, C. B. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. University of London. Available from: [Link]
-
ResearchGate. (a) Suzuki-Miyaura coupling reaction to synthesize biphenyl... Available from: [Link]
-
ResearchGate. How can I purify carboxylic acid?. Available from: [Link]
Sources
Troubleshooting PROTAC linker conjugation with 3'-Cyano-4-fluoro-[1,1'-biphenyl]-3-carboxylic acid
Technical Support Center: PROTAC Linker Conjugation
A Troubleshooter's Guide to 3'-Cyano-4-fluoro-[1,1'-biphenyl]-3-carboxylic acid in PROTAC Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for the conjugation of this compound in the synthesis of Proteolysis Targeting Chimeras (PROTACs). As a Senior Application Scientist, my goal is to provide you with not just solutions, but also the underlying rationale to empower your experimental design and execution.
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation.[1][][3] The linker connecting the target-binding and E3 ligase-binding moieties is a critical determinant of PROTAC efficacy.[1][4] The conjugation of this linker, often involving amide bond formation, is a pivotal step in PROTAC synthesis.[5]
This guide will address common challenges encountered when using this compound for this purpose.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the use of this compound in PROTAC linker conjugation.
Q1: What are the key reactive features of this compound that I should be aware of?
A1: The primary reactive group is the carboxylic acid, which will be the site of amide bond formation. The electron-withdrawing nature of the cyano and fluoro groups can influence the reactivity of the carboxylic acid, potentially making it more susceptible to activation. However, these groups are on the adjacent phenyl ring, so their electronic effect is transmitted through the biphenyl system. The molecule's rigid, biphenyl structure may introduce steric hindrance, which should be considered when selecting coupling partners and reaction conditions.[6]
Q2: Which coupling reagents are recommended for forming an amide bond with this carboxylic acid?
A2: A variety of coupling reagents can be effective. Standard choices include carbodiimides like DCC or EDC, often used with additives such as HOBt or OxymaPure to improve efficiency and reduce side reactions. For more challenging couplings, phosphonium reagents (e.g., PyBOP) or uronium reagents (e.g., HATU, HBTU) are excellent options.[7][8] The optimal choice will depend on the specific amine coupling partner and the overall complexity of your substrates.
Q3: What are the most common reasons for low yield in the conjugation reaction?
A3: Low yields in amide bond formation are frequently due to a few key factors:
-
Incomplete activation of the carboxylic acid: The coupling reagent may not be efficient enough or used in sufficient quantity.[6]
-
Deactivation of the amine: The amine coupling partner can be protonated, rendering it non-nucleophilic.[6]
-
Steric hindrance: The bulky nature of the biphenyl carboxylic acid or the amine can impede the reaction.[6]
-
Hydrolysis: The presence of water can hydrolyze the activated carboxylic acid intermediate.[6]
Part 2: Troubleshooting Guide
This section provides a more detailed, problem-oriented approach to troubleshooting your conjugation reactions.
Problem 1: Low or No Product Formation
You've set up your reaction, but analysis (TLC, LC-MS) shows little to no desired product.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps & Scientific Rationale |
| Inefficient Carboxylic Acid Activation | 1. Increase Equivalents of Coupling Reagent: Stoichiometry is key. Ensure you are using at least 1.1-1.5 equivalents of your coupling reagent. 2. Switch to a More Potent Coupling Reagent: If standard carbodiimides fail, consider phosphonium (PyBOP) or uronium (HATU) reagents, which are known to be more effective for hindered couplings.[7] 3. Pre-activation: Mix the carboxylic acid, coupling reagent, and a non-nucleophilic base (e.g., DIPEA) for 5-15 minutes before adding the amine. This ensures the activated species is formed and ready to react.[7] |
| Amine Nucleophilicity Issues | 1. Add a Non-Nucleophilic Base: Include a base like Diisopropylethylamine (DIPEA) or triethylamine (TEA) to scavenge the proton from the amine, ensuring it remains a free nucleophile. 2. Check the Salt Form of the Amine: If your amine is an HCl or TFA salt, you will need to add an additional equivalent of base to neutralize it. |
| Steric Hindrance | 1. Increase Reaction Temperature: Carefully increasing the temperature (e.g., to 40-60 °C) can provide the necessary energy to overcome the activation barrier for sterically hindered substrates. 2. Consider Acyl Fluoride Formation: Converting the carboxylic acid to a more reactive acyl fluoride in situ using reagents like TFFH can be effective for very hindered couplings.[7] |
| Solubility Issues | 1. Change the Solvent: If reactants are not fully dissolved, the reaction rate will be slow. Switch to a more polar aprotic solvent like DMF or NMP. Ensure all reagents are soluble at the reaction temperature. |
Problem 2: Significant Side Product Formation
Your reaction produces the desired product, but also a complex mixture of impurities, complicating purification.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps & Scientific Rationale |
| Racemization | 1. Use Additives: For chiral amines, racemization can be a significant issue. Additives like HOBt or OxymaPure are known to suppress this side reaction. 2. Lower the Reaction Temperature: Running the reaction at a lower temperature can reduce the rate of racemization. |
| Reaction with Coupling Reagent | 1. Pre-activation: As mentioned previously, pre-activating the carboxylic acid before adding the amine can minimize the chance of the amine reacting directly with the coupling reagent to form guanidinium byproducts (in the case of uronium reagents). |
| Decomposition of Activated Intermediate | 1. Control Reaction Time and Temperature: The activated carboxylic acid intermediate can be unstable. Monitor the reaction closely and avoid prolonged reaction times or excessive heat, which can lead to decomposition. |
Part 3: Experimental Protocols
Here is a general, step-by-step protocol for the amide coupling of this compound.
Standard HATU-Mediated Amide Coupling
-
To a solution of this compound (1.0 equivalent) in anhydrous DMF (0.1–0.5 M), add HATU (1.1 equivalents).
-
Add a non-nucleophilic base such as DIPEA (2.0-3.0 equivalents).
-
Stir the mixture at room temperature for 5-15 minutes to pre-activate the acid.[7]
-
Add the amine (1.0-1.2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM).
-
Wash the organic layer with brine, dry it over anhydrous Na₂SO₄ or MgSO₄, and concentrate it under reduced pressure.
-
Purify the crude product by flash column chromatography.
Part 4: Visualization
PROTAC Synthesis Workflow
Caption: A decision tree for troubleshooting low-yield amide coupling reactions.
References
-
Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273–312. [Link]
-
WuXi STA. (2024, July 9). Overcoming Key Challenges in PROTAC Drug Development: From Synthesis to Bioavailability Enhancement. American Chemical Society. Retrieved from [Link]
-
ChemSrc. (2019, June 28). PROTAC-linker Conjugate for PAC. ChemSrc. Retrieved from [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. Retrieved from [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
-
The Royal Society of Chemistry. (2022, May 20). CHAPTER 4: Amide Bond Formation. In Books. The Royal Society of Chemistry. Retrieved from [Link]
-
Scott, D. E., & Ciulli, A. (2025). Methods to accelerate PROTAC drug discovery. Drug Discovery Today. [Link]
-
The Biochemist. (2021, July 23). A beginner's guide to PROTACs and targeted protein degradation. The Biochemist. Retrieved from [Link]
-
MDPI. (2023). PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies. Molecules, 28(1), 183. [Link]
-
Edmondson, S. D., et al. (2019). Targeted Protein Degradation: Elements of PROTAC Design. Journal of Medicinal Chemistry, 62(15), 6839–6862. [Link]
-
National Center for Biotechnology Information. (n.d.). 4'-Cyano-3'-fluorobiphenyl-4-carboxylic acid. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 3'-Fluoro[1,1'-biphenyl]-3-carboxylic acid. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020). Synergistic Experimental and Computational Investigation of the Bioorthogonal Reactivity of Substituted Aryltetrazines. Molecules, 25(19), 4384. [Link]
-
ResearchGate. (2021). Site-Selectivity of the Reaction of 3-Amino-4-Cyano-5-Phenyl-1 H -Pyrrole-2-Carboxylic Acid Amide with α-Halocarbonyl Compounds. Antimicrobial Activity and Docking Study for COVID-19 of the Products. ResearchGate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Fluoro-[1,1'-biphenyl]-4-carbonitrile. PubChem. Retrieved from [Link]
Sources
- 1. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Design and Synthesis of PROTAC Degraders | Tocris Bioscience [tocris.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. hepatochem.com [hepatochem.com]
Stability issues of 3'-Cyano-4-fluoro-[1,1'-biphenyl]-3-carboxylic acid under reaction conditions
Welcome to the technical support guide for 3'-Cyano-4-fluoro-[1,1'-biphenyl]-3-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges associated with this versatile building block. By understanding the underlying chemical principles, you can optimize your reaction conditions, improve yields, and ensure the integrity of your final products.
Introduction: A Molecule of Interest and Its Challenges
This compound is a valuable intermediate in medicinal chemistry and materials science, frequently employed in the synthesis of complex molecules.[1][2] Its structure, featuring a biphenyl core, a nitrile group, a carboxylic acid, and a fluorine atom, provides multiple points for chemical modification. However, this functional group constellation also presents specific stability issues that can arise under various reaction conditions. This guide will address the most common challenges, their mechanistic origins, and provide actionable troubleshooting strategies.
Frequently Asked Questions (FAQs)
Q1: What are the primary functional groups on this compound that are susceptible to degradation?
A1: The two most reactive sites under common synthetic conditions are the cyano (nitrile) group (-C≡N) and the carboxylic acid group (-COOH) . The stability of the C-F bond and the biphenyl core is generally robust under typical synthetic transformations, though extreme conditions can affect them.
Q2: Under what conditions is the nitrile group prone to hydrolysis?
A2: The nitrile group can be hydrolyzed to a carboxylic acid or an amide under both acidic and basic conditions, especially when heated.[3][4][5][6] Strong acids (e.g., HCl, H₂SO₄) or strong bases (e.g., NaOH, KOH) at elevated temperatures (reflux) will drive this transformation.[3][7] Milder basic conditions may sometimes allow for isolation of the intermediate amide.[4]
Q3: Is the carboxylic acid group susceptible to decarboxylation?
A3: Yes, decarboxylation (loss of CO₂) can occur, particularly at high temperatures.[8][9] For aromatic carboxylic acids, this process is often promoted by heat, and the presence of certain catalysts can facilitate it at lower temperatures.[10][11][12] While this specific molecule's decarboxylation temperature is not widely reported, it is a known thermal decomposition pathway for biphenyl carboxylic acids.[8][9]
Q4: Can the fluorine atom be displaced?
A4: Nucleophilic aromatic substitution (SNAAr) of the fluorine atom is possible but generally requires harsh conditions (strong nucleophiles and high temperatures) because the fluorine is on an electron-rich biphenyl system. Its reactivity is lower compared to the nitrile and carboxylic acid groups under most conditions.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you might encounter in the lab and provides a logical workflow for diagnosing and solving them.
Issue 1: Low Yield or No Product in Amide Coupling Reactions
You are attempting to form an amide by coupling the carboxylic acid with an amine using a standard coupling reagent (e.g., EDC, DCC, HATU), but you observe low yield, multiple side products, or recovery of starting material.
Possible Causes & Mechanistic Insight:
-
Competing Acid-Base Reaction: The carboxylic acid can simply perform an acid-base reaction with your amine, forming a salt and preventing the desired nucleophilic attack on the activated acid.[13] This is why coupling reagents are necessary.
-
Steric Hindrance: The biphenyl structure can create steric hindrance around the carboxylic acid, slowing down the reaction.
-
Poor Activation of Carboxylic Acid: The chosen coupling reagent may not be efficient for this specific substrate. Carbodiimides like DCC or EDC activate the carboxylic acid to form a highly reactive O-acylisourea intermediate.[13] Additives like HOBt are often used to prevent side reactions and reduce racemization.
-
Side Reactions of the Nitrile Group: While less common under standard amide coupling conditions (which are typically neutral to slightly basic and run at room temperature), prolonged reaction times or elevated temperatures could potentially lead to side reactions involving the nitrile.
Troubleshooting Workflow:
Caption: Troubleshooting Amide Coupling Reactions.
Step-by-Step Solutions:
-
Optimize Coupling Reagents: If using a carbodiimide like EDC or DIC, add an auxiliary nucleophile such as 1-hydroxybenzotriazole (HOBt). This forms an active ester intermediate that is less prone to side reactions. For sterically hindered couplings, consider more potent reagents like HATU or PyBOP.
-
Control Temperature: Start the reaction at 0 °C and allow it to warm slowly to room temperature. Avoid heating unless necessary, as it can promote side reactions.
-
Choice of Base: Use a non-nucleophilic hindered base like diisopropylethylamine (DIPEA) to scavenge the acid produced during the reaction without competing with your amine nucleophile.
-
Reagent Purity: Ensure the this compound is pure. Impurities can interfere with the reaction. A simple acid-base extraction can often be used for purification.[14]
-
Solvent: Use anhydrous aprotic solvents like DMF, DCM, or THF to prevent premature hydrolysis of the activated intermediate.
Table 1: Recommended Amide Coupling Conditions
| Parameter | Recommendation | Rationale |
| Coupling Reagent | HATU, HBTU, or EDC/HOBt | High efficiency for a broad range of substrates.[15] |
| Solvent | Anhydrous DMF or DCM | Aprotic, good solubility for reactants. |
| Base | DIPEA or 2,4,6-Collidine | Non-nucleophilic, prevents side reactions. |
| Temperature | 0 °C to Room Temperature | Minimizes decomposition and side reactions. |
| Stoichiometry | 1.1-1.2 eq. Amine, 1.2 eq. Coupling Reagent, 2.0 eq. Base | Drives reaction to completion. |
Issue 2: Unintended Hydrolysis of the Nitrile Group
During a reaction intended to modify the carboxylic acid (e.g., esterification, reduction), you observe the formation of a new carboxylic acid at the 3'-position or an amide, confirmed by mass spectrometry or NMR.
Possible Causes & Mechanistic Insight:
-
Harsh pH and High Temperature: This is the most common cause. The nitrile group is stable under neutral conditions at moderate temperatures but will hydrolyze under strong acidic or basic conditions, especially with heating.[3][4]
-
Acid-Catalyzed Hydrolysis: The reaction begins with the protonation of the nitrile nitrogen, making the carbon more electrophilic and susceptible to attack by water.[5][7] The reaction proceeds through an amide intermediate, which is further hydrolyzed to the carboxylic acid.[4][5]
-
Base-Catalyzed Hydrolysis: A hydroxide ion directly attacks the electrophilic nitrile carbon.[4] This process often requires harsher conditions than acid hydrolysis.[4]
Troubleshooting Workflow:
Caption: Preventing Nitrile Hydrolysis.
Step-by-Step Solutions:
-
Maintain Neutral pH: If your reaction chemistry allows, buffer the reaction mixture to a pH between 6 and 8.
-
Use Anhydrous Conditions: If water is not a required reagent, ensure all solvents and reagents are rigorously dried to minimize the nucleophilic water source.
-
Lower the Temperature: Perform the reaction at the lowest possible temperature that allows for a reasonable reaction rate.
-
Protecting Groups: In multi-step syntheses where the nitrile's integrity is critical, consider protecting the carboxylic acid first, performing the desired transformations, and then deprotecting. This avoids exposing the nitrile to harsh conditions intended for the -COOH group.
Issue 3: Evidence of Decarboxylation
You observe the formation of 3'-cyano-4-fluoro-1,1'-biphenyl as a major byproduct, indicating the loss of the -COOH group.
Possible Causes & Mechanistic Insight:
-
Thermal Stress: Aromatic carboxylic acids can undergo thermal decarboxylation.[11][12] This is particularly relevant in reactions requiring high temperatures, such as certain cross-coupling reactions or high-boiling point solvents under reflux. Studies on biphenyl carboxylic acids have shown that decarboxylation is a primary thermal decomposition pathway, sometimes competing with cyclization reactions to form fluorenones.[8][9]
-
Catalyst-Mediated Decarboxylation: Some transition metal catalysts (e.g., Cu, Pd) used in cross-coupling reactions can promote decarboxylation at temperatures lower than thermal decomposition would require.[10]
Step-by-Step Solutions:
-
Limit Reaction Temperature: The most effective solution is to reduce the reaction temperature. Screen for catalysts or solvent systems that allow the desired transformation to occur under milder conditions.
-
Choose Catalysts Wisely: When performing reactions like Suzuki or Buchwald-Hartwig couplings on other parts of the molecule, be aware that some catalyst systems can induce decarboxylation. Review literature for catalyst systems known to be tolerant of carboxylic acid groups.
-
Reaction Time: Minimize the reaction time at elevated temperatures. Monitor the reaction closely by TLC or LCMS and stop it as soon as the starting material is consumed.
Experimental Protocol: Purification via Acid-Base Extraction
This protocol is effective for removing neutral or basic impurities from your this compound starting material or product.
-
Dissolution: Dissolve the crude solid in an organic solvent like ethyl acetate or dichloromethane (DCM).
-
Basification: Transfer the solution to a separatory funnel and extract with a mild aqueous base, such as 1 M sodium bicarbonate (NaHCO₃) solution. The carboxylic acid will deprotonate to form its water-soluble carboxylate salt, which will move to the aqueous layer. Neutral impurities will remain in the organic layer.
-
Separation: Separate the aqueous layer. Discard the organic layer (containing neutral/basic impurities).
-
Acidification: Cool the aqueous layer in an ice bath and slowly add 1 M HCl with stirring until the pH is ~2. The protonated carboxylic acid will precipitate out of the solution as a solid.
-
Isolation: Collect the solid product by vacuum filtration.
-
Washing & Drying: Wash the solid on the filter with cold deionized water to remove any remaining salts, then dry thoroughly under vacuum.
Conclusion
Successfully utilizing this compound requires a proactive understanding of its potential stability issues. The primary concerns—nitrile hydrolysis, amide coupling inefficiency, and decarboxylation—are manageable by carefully controlling reaction parameters such as pH, temperature, and reagent choice. By applying the principles and troubleshooting steps outlined in this guide, you can mitigate side reactions and achieve more reliable and reproducible results in your research and development endeavors.
References
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Organic Chemistry Portal. (n.d.). Nitrile to Acid - Common Conditions. Retrieved from [Link]
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Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]
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BYJU'S. (n.d.). Preparation of Carboxylic Acids: Hydrolysis of Nitriles. Retrieved from [Link]
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Clark, J. (2015). Hydrolysis of Nitriles. Chemguide. Retrieved from [Link]
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OrgoSolver. (n.d.). Nitrile Reactions: Acid Hydrolysis to Carboxylic Acid. Retrieved from [Link]
-
van der Meij, S., et al. (2015). Oxidative Ring-Opening of Aromatics: Decomposition of Biphenyl Carboxylic Acids and Zinc Biphenyl Carboxylates. Energy & Fuels, 29(12), 8048–8057. [Link]
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van der Meij, S., et al. (2015). Oxidative Ring-Opening of Aromatics: Decomposition of Biphenyl Carboxylic Acids and Zinc Biphenyl Carboxylates. ResearchGate. [Link]
-
Rehman, M. A. U., et al. (2023). Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. ACS Omega. [Link]
-
Esfahani, R. S., et al. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Nanomaterials, 7(3), 54. [Link]
-
Shah, R. R., et al. (2002). Influence of 4-cyano-4'-biphenylcarboxylic acid on the orientational ordering of cyanobiphenyl liquid crystals at chemically functionalized surfaces. Langmuir, 18(14), 5428-5437. [Link]
-
G_ggi, D., et al. (2018). Room temperature decarboxylative cyanation of carboxylic acids using photoredox catalysis and cyanobenziodoxolones: a divergent mechanism compared to alkynylation. Chemical Science, 9(12), 3248–3253. [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Retrieved from [Link]
-
Esfahani, R. S., et al. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. ResearchGate. [Link]
-
Wilde, T. R., et al. (2023). Decarboxylation and Tandem Reduction/Decarboxylation Pathways to Substituted Phenols from Aromatic Carboxylic Acids Using Bimetallic Nanoparticles on Supported Ionic Liquid Phases as Multifunctional Catalysts. ACS Catalysis, 13(21), 14361-14371. [Link]
-
Ceylan, S., & Akien, G. R. (1996). Decarboxylation and Coupling Reactions of Aromatic Acids under Coal-Liquefaction Conditions. Energy & Fuels, 10(3), 697–701. [Link]
-
Al-Azzawi, A. M., & Al-Dafaai, R. H. (2019). Mimics of cyanobiphenyls, synthetic possibilities in carboxylic acids, and lateral substitutions by nitro-and halogeno-units. ResearchGate. [Link]
-
Jyothi, K., et al. (2023). Preparation of fluorinated biphenyl via Suzuki–Miyaura cross coupling reaction. ResearchGate. [Link]
-
LibreTexts Chemistry. (2023). The Decarboxylation of Carboxylic Acids and Their Salts. Retrieved from [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
-
Chapman, C. J., et al. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Green Chemistry, 25(8), 3121-3127. [Link]
-
Angene. (n.d.). [1,1'-Biphenyl]-4-carboxylic acid, 4'-cyano-3-fluoro-, methyl ester. Retrieved from [Link]
-
Sharma, S., et al. (2022). Water: An Underestimated Solvent for Amide Bond-Forming Reactions. Organic Process Research & Development, 26(4), 991-1004. [Link]
-
ResearchGate. (2013). How can I purify carboxylic acid? Retrieved from [Link]
-
Angene. (n.d.). 4'-Cyano-3-fluoro-[1,1'-biphenyl]-4-carboxylic acid. Retrieved from [Link]
-
PubChem. (n.d.). 4'-Cyano-3'-fluorobiphenyl-4-carboxylic acid. Retrieved from [Link]
-
PubChem. (n.d.). 3'-Fluoro[1,1'-biphenyl]-3-carboxylic acid. Retrieved from [Link]
- Google Patents. (n.d.). US6833472B2 - Process for the purification of aromatic carboxylic acids.
-
Al-Zoubi, W., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(28), 18262-18305. [Link]
-
Trang, B., et al. (2022). Low-temperature mineralization of perfluorocarboxylic acids. Science, 377(6608), 839-845. [Link]
- Google Patents. (n.d.). US6281374B1 - Fluorinated alkanoic acid purification process.
-
Khan Academy. (2014). Reactivity of carboxylic acid derivatives. YouTube. Retrieved from [Link]
-
Song, F., Salter, R., & Chen, L. (2017). Development of Decarboxylative Cyanation Reactions for C-13/C-14 Carboxylic Acid Labeling Using an Electrophilic Cyanating Reagent. The Journal of Organic Chemistry, 82(7), 3530–3537. [Link]
-
Wu, Y., et al. (2023). Thermal Decomposition of Two Gaseous Perfluorocarboxylic Acids: Products and Mechanisms. Environmental Science & Technology, 57(14), 5674–5683. [Link]
- Google Patents. (n.d.). US8492583B2 - Process for purification of aromatic carboxylic acids.
-
Liu, Z., et al. (2023). Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids. Environmental Science & Technology, 57(12), 4837–4847. [Link]
-
Organic Syntheses. (n.d.). Synthesis of Trifluoromethyl Ketones from Carboxylic Acids: 4-(3,4-Dibromophenyl)-1,1,1-trifluoro-4-methylpentan-2-one. Retrieved from [Link]
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Technical Support Center: Minimizing Homocoupling Byproducts in Suzuki Reactions
Welcome to the Technical Support Center dedicated to addressing a common yet often frustrating challenge in Suzuki-Miyaura cross-coupling reactions: the formation of homocoupling byproducts. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to optimize their reactions, increase yields, and simplify purification. Here, we will delve into the mechanistic origins of homocoupling and provide practical, field-tested strategies to mitigate this unwanted side reaction.
Frequently Asked Questions (FAQs)
Q1: What is boronic acid homocoupling and why is it a problem in Suzuki reactions?
A1: Boronic acid homocoupling is a significant side reaction in Suzuki-Miyaura coupling where two molecules of the organoboron reagent couple to form a symmetrical biaryl byproduct.[1] This process competes with the desired cross-coupling of the boronic acid with the aryl halide, leading to a reduced yield of the target molecule.[2] Furthermore, the homocoupled product often has similar physical properties to the desired product, which can complicate purification efforts.[1]
Q2: What are the primary mechanistic pathways that lead to boronic acid homocoupling?
A2: There are two main pathways recognized for boronic acid homocoupling:
-
Oxygen-Mediated Homocoupling: This is the most common pathway.[1] The presence of molecular oxygen can oxidize the active Pd(0) catalyst to Pd(II) species.[3] These Pd(II) intermediates can then react with two molecules of the boronic acid in a transmetalation-like process to form the homocoupled product and regenerate the catalytically active Pd(0).[4][5] This pathway is particularly prevalent when using Pd(II) precatalysts, as they need to be reduced to Pd(0) in situ, a process that can be initiated by the homocoupling of boronic acids.[4]
-
Reductive-Elimination-Based Homocoupling: In some cases, particularly with electron-deficient boronic acids, a diarylpalladium(II) intermediate, Ar-Pd(II)-Ar, can be formed. This can occur after the initial oxidative addition of the aryl halide and a subsequent transmetalation with the boronic acid. If a second transmetalation event occurs before reductive elimination with the aryl halide partner, it can lead to the formation of the homocoupled product.[6][7]
Q3: How does the choice of palladium source (Pd(0) vs. Pd(II)) influence homocoupling?
A3: The oxidation state of the initial palladium source is a critical factor.
-
Pd(II) sources (e.g., Pd(OAc)₂, PdCl₂(dppf)) must be reduced to the active Pd(0) species to enter the catalytic cycle. This reduction can occur via the homocoupling of two boronic acid molecules, making this side reaction more likely at the beginning of the reaction.[4]
-
Pd(0) sources (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) are already in the active catalytic state.[1] Using a Pd(0) source can often minimize homocoupling that is linked to the initial catalyst activation phase. However, the presence of oxygen can still oxidize Pd(0) to Pd(II) during the reaction, leading to homocoupling.[3]
Q4: Can the choice of base affect the extent of homocoupling?
A4: Yes, the base plays a crucial role. The base activates the boronic acid by forming a more nucleophilic boronate species, which is necessary for transmetalation.[8][9] However, the choice and strength of the base can also influence side reactions. While a comprehensive understanding is still evolving, using weaker bases like K₂CO₃ or K₃PO₄ is sometimes recommended to suppress side reactions compared to stronger bases like NaOH or KOH, which can promote boronic acid degradation.[1][10] The base's role is complex, as it also influences the formation of palladium-hydroxo complexes which can participate in the catalytic cycle.[11]
Troubleshooting Guide: High Levels of Homocoupling Observed
If you are observing significant amounts of homocoupling byproduct in your Suzuki reaction, follow this troubleshooting guide to diagnose and resolve the issue.
Issue 1: High levels of symmetrical biaryl derived from the boronic acid.
This is the classic sign of boronic acid homocoupling. The following workflow will help you systematically address the potential causes.
Troubleshooting Workflow for Minimizing Homocoupling
A step-by-step guide to diagnosing and resolving homocoupling issues.
Caption: A decision-tree workflow for troubleshooting homocoupling.
Step-by-Step Methodologies
1. Rigorous Exclusion of Oxygen:
-
Problem: As discussed, oxygen is a primary culprit in promoting homocoupling through the oxidation of Pd(0) to Pd(II).[4][12]
-
Solution: Effective Degassing.
-
Inert Gas Sparging: Bubble argon or nitrogen through your solvent for at least 30 minutes prior to use. A subsurface sparge is more effective.[3][13]
-
Freeze-Pump-Thaw: For the most rigorous oxygen removal, especially for sensitive reactions, perform three to five freeze-pump-thaw cycles on your solvent.[3]
-
-
Experimental Protocol for Degassing:
-
Place the solvent in a Schlenk flask.
-
Freeze the solvent using a liquid nitrogen bath.
-
Once completely frozen, apply a high vacuum for 5-10 minutes.
-
Close the vacuum line and thaw the solvent. You should see gas bubbles being released.
-
Repeat this cycle 3-5 times.
-
Backfill the flask with an inert gas (Argon or Nitrogen).
-
2. Catalyst and Ligand Selection:
-
Problem: An inefficient catalyst system can lead to side reactions. The choice of palladium source and ligand is critical.
-
Solutions:
-
Switch to a Pd(0) Source: If you are using a Pd(II) salt like Pd(OAc)₂, consider switching to a Pd(0) source such as Pd(PPh₃)₄ or Pd₂(dba)₃ to bypass the initial reduction step that can favor homocoupling.[1]
-
Utilize Modern Ligands: Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs) can accelerate the desired cross-coupling pathway, specifically the reductive elimination step, thereby outcompeting homocoupling.[6][8] These ligands also promote the oxidative addition of challenging substrates like aryl chlorides.[14]
-
Table 1: Comparison of Ligand Effects on Homocoupling
| Ligand | Typical Observation | Rationale |
| PPh₃ | Can be effective, but may require higher temperatures/loadings. | Less electron-donating and bulky compared to modern ligands. |
| Buchwald Ligands (SPhos, XPhos) | Generally lower homocoupling.[6] | Bulky, electron-rich nature promotes fast reductive elimination. |
| NHC Ligands (e.g., IPr) | Effective for challenging couplings, can reduce homocoupling. | Strong σ-donors that stabilize the Pd center and promote catalysis.[8] |
3. Optimization of Reaction Parameters:
-
Problem: Reaction conditions such as temperature, base, and solvent can significantly impact the relative rates of cross-coupling versus homocoupling.
-
Solutions:
-
Lower the Temperature: High temperatures can sometimes accelerate side reactions. Try running the reaction at a lower temperature (e.g., 80 °C instead of 110 °C).[1]
-
Screen Weaker Bases: If using a strong base like NaOH, consider switching to milder inorganic bases such as K₃PO₄ or K₂CO₃.[1][15]
-
Solvent Choice: Aprotic solvents like dioxane, toluene, or THF are generally preferred.[2] The presence of water is often necessary to facilitate the reaction with boronic acids, but the ratio should be optimized.[4]
-
Slow Addition of Boronic Acid: Adding the boronic acid slowly via a syringe pump can keep its instantaneous concentration low, which can suppress the rate of homocoupling.[13][16]
-
Visualizing the Catalytic Cycle and Competing Pathways
Understanding the mechanistic steps is key to effective troubleshooting. The following diagram illustrates the desired Suzuki-Miyaura catalytic cycle and the off-cycle pathway leading to homocoupling.
Caption: Suzuki cycle vs. the oxygen-mediated homocoupling pathway.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Che, C., et al. (2021). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. The Journal of Organic Chemistry. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Wikipedia. Suzuki reaction. [Link]
-
CovaSyn. Optimizing Suzuki Coupling Reactions. [Link]
-
ResearchGate. Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene | Request PDF. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
ResearchGate. Ullmann coupling of various arylboronic acids using Pd/Fe3O4@PDAa. [Link]
-
Lima, C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal. [Link]
-
Monnier, F., & Taillefer, M. (2009). Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews. [Link]
-
ResearchGate. Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 | Request PDF. [Link]
-
ResearchGate. The Slow‐Release Strategy in Suzuki–Miyaura Coupling. [Link]
-
Wikipedia. Organocopper chemistry. [Link]
-
MDPI. Homocoupling Reactions of Azoles and Their Applications in Coordination Chemistry. [Link]
-
Reddit. Why am I getting low yield for my Suzuki coupling reaction?. [Link]
-
ScholarWorks @ UTRGV. Effects on Altering Reaction Conditions in Suzuki Cross Coupling Reactions Using the Microwave. [Link]
-
Reddit. How to approach choosing reaction conditions for Suzuki?. [Link]
-
Braga, A. A. C., et al. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]
-
University of Bristol. The Slow-Release Strategy in Suzuki-Miyaura Coupling. [Link]
-
ResearchGate. How to prevent metal catalysed homocoupling reaction of boronic acids?. [Link]
-
ResearchGate. Why can't I achieve good yields for this Suzuki reaction?. [Link]
-
Macharia, J. M., et al. (2020). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]
-
Al-Amin, M., et al. (2006). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development. [Link]
-
ResearchGate. Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes | Request PDF. [Link]
-
ACS Publications. Cu-Mediated Ullmann-Type Cross-Coupling and Industrial Applications in Route Design, Process Development, and Scale-up of Pharmaceutical and Agrochemical Processes. [Link]
-
Chemistry Stack Exchange. How to avoid side reactions when making boronic esters (Homocoupling, Hydrogen specie)?. [Link]
-
Vedejs, E., & Chapman, R. W. (2010). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. Organic letters. [Link]
-
Amatore, C., et al. (2006). Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex. Journal of the American Chemical Society. [Link]
-
Wikipedia. Glaser coupling. [Link]
-
NIH. Development of optimized conditions for Glaser-Hay bioconjugations. [Link]
-
ACS Publications. Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. [Link]
-
Wikipedia. Ullmann reaction. [Link]
-
Organic Chemistry Portal. Glaser Coupling, Hay Coupling. [Link]
-
SynArchive. Glaser-Hay Coupling. [Link]
-
Organic Chemistry Portal. Name Reactions. [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to the Structure-Activity Relationship of Novel Biphenyl Carboxylic Acid Analogs as URAT1 Inhibitors
Introduction: The Therapeutic Imperative for Novel URAT1 Inhibitors
Hyperuricemia, characterized by elevated serum uric acid levels, is the primary pathogenic driver of gout, a debilitating inflammatory arthritis.[1][2] This metabolic disorder arises from either the overproduction or, more commonly, the underexcretion of uric acid.[3][4] Approximately 90% of hyperuricemia cases are attributed to reduced renal excretion of uric acid, a process predominantly mediated by the urate transporter 1 (URAT1), encoded by the SLC22A12 gene.[3][4][5] URAT1 is located on the apical membrane of renal proximal tubule cells, where it plays a pivotal role in reabsorbing uric acid from the glomerular filtrate back into the bloodstream.[1]
This physiological function makes URAT1 a highly validated and compelling target for urate-lowering therapies.[5][6] By inhibiting URAT1, the renal reabsorption of uric acid is blocked, leading to increased urinary excretion (uricosuria) and a consequent reduction of serum urate levels.[1] While several URAT1 inhibitors, such as benzbromarone and lesinurad, are clinically available, the search for next-generation agents with improved potency, selectivity, and safety profiles remains a critical objective in drug development.[2][7]
This guide provides an in-depth analysis of the structure-activity relationships (SAR) for a promising class of URAT1 inhibitors: 3'-Cyano-4-fluoro-[1,1'-biphenyl]-3-carboxylic acid analogs . We will dissect the key structural motifs, compare their potency against established alternatives, and provide the detailed experimental protocols necessary for their synthesis and evaluation.
The Role of URAT1 in Renal Urate Reabsorption
To understand the mechanism of inhibition, it is crucial to first visualize the physiological role of the URAT1 transporter. The following diagram illustrates the reabsorption pathway and the site of action for inhibitors.
Caption: Mechanism of URAT1-mediated uric acid reabsorption and inhibitor action.
Dissecting the Biphenyl Carboxylic Acid Scaffold: A SAR Deep Dive
The this compound scaffold is a ligand-based design built upon pharmacophoric features known to be effective for URAT1 inhibition.[2][6] The core structure consists of three key components whose contributions to bioactivity we will explore.
The Carboxylic Acid: The Essential Anionic Anchor
The carboxylic acid moiety is arguably the most critical functional group for URAT1 inhibitory activity. At physiological pH, this group is deprotonated to a carboxylate anion, which is believed to mimic the endogenous substrate, urate, thereby anchoring the inhibitor within the transporter's binding site. The necessity of this acidic group is a common feature across a wide range of URAT1 inhibitors, including lesinurad and benzbromarone.[2][8]
-
Causality: The anionic charge is essential for forming a key electrostatic interaction with positively charged residues (e.g., Arginine, Lysine) within the URAT1 binding pocket. Replacing the carboxylic acid with neutral bioisosteres typically leads to a dramatic loss of potency, confirming its role as the primary binding determinant. Studies exploring bioisosteres have shown that other acidic groups like tetrazoles can sometimes substitute for the carboxylic acid, but often with reduced activity.[8]
The Biphenyl Core: The Hydrophobic Framework
The [1,1'-biphenyl] system provides a rigid, hydrophobic scaffold. Its primary role is to correctly orient the crucial carboxylic acid and other substituents into the three-dimensional space of the binding pocket.
-
Expertise & Insight: The dihedral angle between the two phenyl rings is a key determinant of the overall molecular shape. Substituents at the ortho positions can restrict the rotation around the biphenyl bond, locking the molecule into a specific conformation that may be more or less favorable for binding. The unsubstituted nature of the ortho positions in our lead scaffold allows for conformational flexibility, which can be advantageous for adapting to the binding site.
The Cyano and Fluoro Substituents: Modulating Potency and Properties
The strategic placement of electron-withdrawing groups like cyano (-CN) and fluoro (-F) is a classic medicinal chemistry strategy for optimizing lead compounds.
-
4-Fluoro Group: Fluorine substitution is a common tactic used to improve metabolic stability and modulate electronic properties. The fluorine atom at the 4-position of the carboxylic acid-bearing ring can enhance binding affinity through favorable interactions (e.g., with backbone amides) and can subtly alter the pKa of the carboxylic acid, potentially optimizing the anionic character at physiological pH.
The following table summarizes the key SAR deductions for this chemical class.
| Structural Moiety | Position | Inferred Function | Rationale & Supporting Evidence |
| Carboxylic Acid | 3 | Primary binding anchor; mimics urate substrate. | Essential for activity across multiple URAT1 inhibitor classes. Loss of this group abolishes inhibitory function.[2][8] |
| Biphenyl Scaffold | Core | Provides a rigid, hydrophobic framework for optimal substituent orientation. | Common scaffold in potent URAT1 inhibitors, facilitating hydrophobic interactions within the binding site.[2][6] |
| Cyano Group | 3' | Enhances potency through polar/dipole interactions. | Electron-withdrawing groups in this region often improve activity in related inhibitor series.[4][9] |
| Fluoro Group | 4 | Modulates electronic properties and may improve metabolic stability. | Halogen substitutions are frequently used to fine-tune binding affinity and pharmacokinetic properties. |
Comparative Performance Analysis
To contextualize the potential of the this compound series, it is essential to compare their expected potency with established clinical and investigational URAT1 inhibitors. The table below presents IC₅₀ data for several key comparators. The goal for novel analogs is to achieve potency superior to or comparable with the most active compounds like Verinurad, while maintaining a clean safety profile.
| Compound | Chemical Scaffold | Human URAT1 IC₅₀ (nM) | Key Remarks |
| Probenecid | Benzoic Acid Derivative | ~1643000 | Low potency; first-generation uricosuric agent.[10] |
| Lesinurad | Triazole Derivative | ~7200 | Approved for combination therapy; moderate potency.[4][7] |
| Benzbromarone | Benzofuran Derivative | ~280 | High potency, but use is limited by concerns of hepatotoxicity.[2][4][11] |
| Verinurad (RDEA3170) | Pyridine Derivative | 25 | Highly potent and selective URAT1 inhibitor.[11] |
| Compound 1h | Diarylmethane | 35 | A highly potent investigational inhibitor, demonstrating the potential of novel scaffolds.[4][9] |
| Compound B21 | Biphenyl Carboxylic Acid | 170 | A potent analog from a related biphenyl series, validating the scaffold.[2] |
IC₅₀ values are compiled from multiple sources and may vary based on assay conditions.
The biphenyl carboxylic acid scaffold has already demonstrated significant promise, with analogs like compound B21 showing activity superior to Lesinurad and comparable to Benzbromarone.[2] By optimizing the substitution pattern, as with the 3'-cyano and 4-fluoro groups, it is hypothesized that potency in the range of Verinurad or Compound 1h (<50 nM) is an achievable goal.
Experimental Methodologies: A Self-Validating Workflow
The discovery and optimization of novel URAT1 inhibitors follow a logical, multi-step process. The protocols described below represent a self-validating system, where the successful synthesis of a target molecule is directly followed by its biological characterization to close the design-make-test-analyze cycle.
Drug Discovery & Optimization Workflow
Caption: Iterative workflow for the design and evaluation of URAT1 inhibitors.
Protocol 1: General Synthesis of Biphenyl Carboxylic Acid Analogs
Principle: The most efficient and modular synthesis of the biphenyl core is achieved via a Palladium-catalyzed Suzuki cross-coupling reaction. This allows for diverse analogs to be created by simply varying the two coupling partners (a boronic acid/ester and an aryl halide).
Step-by-Step Methodology:
-
Reactant Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (e.g., methyl 3-bromo-4-fluorobenzoate) (1.0 eq.), the corresponding arylboronic acid (e.g., 3-cyanophenylboronic acid) (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq.).
-
Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v).
-
Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 4-12 hours.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude biphenyl ester product by column chromatography on silica gel.
-
Hydrolysis: Dissolve the purified ester in a mixture of tetrahydrofuran (THF) and methanol. Add an aqueous solution of lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2.0-5.0 eq.) and stir at room temperature until the hydrolysis is complete (monitored by TLC/LC-MS).
-
Final Isolation: Acidify the reaction mixture with 1N HCl to a pH of ~2-3, which will precipitate the final carboxylic acid product. Extract the product with ethyl acetate, wash with brine, dry the organic layer, and concentrate in vacuo to yield the final, purified this compound analog. Characterize the final compound by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 2: In Vitro URAT1 Inhibition Assay
Principle: This cell-based assay quantifies the ability of a test compound to inhibit the uptake of a substrate into cells engineered to express human URAT1 (hURAT1). The reduction in substrate uptake in the presence of the inhibitor is a direct measure of its potency.[10]
Step-by-Step Methodology:
-
Cell Culture: Culture Human Embryonic Kidney 293 (HEK293) cells stably transfected with a plasmid expressing hURAT1. Use non-transfected HEK293 cells as a negative control. Maintain cells in appropriate media (e.g., DMEM with 10% FBS and a selection antibiotic) at 37°C in a 5% CO₂ incubator.
-
Assay Preparation: Seed the hURAT1-expressing cells into 24- or 96-well plates and grow to ~90% confluency.
-
Compound Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Create a series of dilutions in assay buffer (e.g., Hanks' Balanced Salt Solution, HBSS) to generate a dose-response curve (e.g., from 0.1 nM to 100 µM). Ensure the final DMSO concentration is consistent across all wells and is non-toxic to the cells (typically ≤0.5%).
-
Inhibition Step: Wash the cells with pre-warmed assay buffer. Add the diluted test compounds to the wells and pre-incubate for 10-15 minutes at 37°C.
-
Substrate Uptake: Initiate the uptake reaction by adding the assay buffer containing the test compound and a radiolabeled substrate, such as [¹⁴C]-uric acid. Alternatively, a fluorescent substrate like 6-carboxyfluorescein (6-CFL) can be used.[10] Incubate for a defined period (e.g., 5-10 minutes) at 37°C.
-
Termination: Stop the uptake by rapidly aspirating the substrate solution and washing the cells three times with ice-cold assay buffer.
-
Quantification: Lyse the cells with a lysis buffer (e.g., containing 0.1 N NaOH). If using [¹⁴C]-uric acid, measure the radioactivity in the lysate using a liquid scintillation counter. If using 6-CFL, measure the fluorescence using a plate reader.
-
Data Analysis: Subtract the background uptake measured in non-transfected cells. Normalize the data to the control wells (no inhibitor) representing 100% transport activity. Plot the percent inhibition against the log concentration of the test compound and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Conclusion and Future Outlook
The structure-activity relationship of this compound analogs points towards a highly promising class of URAT1 inhibitors. The core scaffold combines the essential anionic carboxylic acid with a tunable biphenyl framework. Strategic modifications with cyano and fluoro groups are well-established methods to enhance potency and optimize drug-like properties. Comparative analysis suggests that this class has the potential to rival the potency of leading clinical and investigational drugs.
The provided experimental workflows offer a robust and validated pathway for the synthesis and biological evaluation of these novel analogs. Future work should focus on a systematic exploration of substituents on both phenyl rings to further refine the SAR, leading to the identification of lead candidates with sub-50 nM potency and favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profiles, ultimately addressing the unmet medical need for safer and more effective treatments for hyperuricemia and gout.
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Recent Updates of Natural and Synthetic URAT1 Inhibitors and Novel Screening Methods. (n.d.). Hindawi. [Link]
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What are URAT1 inhibitors and how do they work? - Patsnap Synapse. (2024). Patsnap. [Link]
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A brief review of urate transporter 1 (URAT1) inhibitors for the treatment of hyperuricemia and gout: Current therapeutic options and potential applications. (2021). PubMed. [Link]
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Systematic Structure-Activity Relationship (SAR) Exploration of Diarylmethane Backbone and Discovery of A Highly Potent Novel Uric Acid Transporter 1 (URAT1) Inhibitor. (2018). Sci-Hub. [Link]
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Systematic Structure-Activity Relationship (SAR) Exploration of Diarylmethane Backbone and Discovery of A Highly Potent Novel Uric Acid Transporter 1 (URAT1) Inhibitor. (2018). PubMed Central. [Link]
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Discovery of Novel Biphenyl Carboxylic Acid Derivatives as Potent URAT1 Inhibitors. (2023). ResearchGate. [Link]
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Cellular permeability assessment of PROTACs containing 3'-Cyano-4-fluoro-[1,1'-biphenyl]-3-carboxylic acid
A Comparative Guide to Cellular Permeability Assessment of Novel PROTACs
Introduction: The Permeability Challenge in PROTAC Development
Proteolysis-targeting chimeras (PROTACs) have revolutionized drug discovery by enabling the targeted degradation of disease-causing proteins.[1][2] These heterobifunctional molecules operate catalytically, recruiting a specific E3 ubiquitin ligase to a protein of interest (POI), leading to its ubiquitination and subsequent destruction by the proteasome.[3][4] However, the very structure that makes PROTACs effective—two distinct ligands joined by a linker—also presents their greatest challenge: cellular permeability.
Most PROTACs possess a high molecular weight (MW > 800 Da) and a large polar surface area, placing them firmly in the "beyond Rule of Five" (bRo5) chemical space.[3][5] These properties are traditionally associated with poor membrane permeability, which is a critical prerequisite for efficacy against intracellular targets.[6][7] Therefore, a robust and systematic assessment of cellular permeability is not merely a characterization step but a cornerstone of successful PROTAC design and optimization.
This guide provides a comprehensive framework for evaluating the cellular permeability of novel PROTACs, with a particular focus on methodologies applicable to structures incorporating underexplored moieties, such as the hypothetical 3'-Cyano-4-fluoro-[1,1'-biphenyl]-3-carboxylic acid. We will compare the industry-standard assays, explain the causality behind experimental choices, and provide detailed, self-validating protocols to ensure data integrity.
Pillar 1: Deconstructing Permeability - Key Assays and Their Rationale
To achieve a holistic understanding of a PROTAC's ability to cross the cell membrane, a multi-assay approach is essential. No single experiment can capture the complex interplay of passive diffusion, active transport, and efflux. The logical flow of assessment typically moves from high-throughput, simpler models to more complex, biologically relevant systems.
Workflow for Comprehensive Permeability Assessment
Caption: A staged workflow for PROTAC permeability assessment.
Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay serves as an essential first-pass screen. It is a cell-free model that isolates and measures a compound's passive diffusion across an artificial lipid membrane.[8][9]
-
Why PAMPA First? Its high-throughput nature and low cost make it ideal for rapidly ranking a series of new PROTACs.[1] It provides a clean measure of passive transcellular permeation without the complexities of active transport or metabolism.[8] A PROTAC that fails to demonstrate permeability in this simplified model is unlikely to succeed in more complex biological systems without significant modification.
-
Key Output: The apparent permeability coefficient (Papp), typically in units of 10⁻⁶ cm/s.
Experimental Protocol: PAMPA
-
Preparation: A 96-well filter plate is coated with a solution of phospholipids (e.g., 2% lecithin in dodecane) to form the artificial membrane. The corresponding 96-well acceptor plate is filled with buffer (pH 7.4).
-
Compound Addition: The test PROTAC (e.g., from a 10 mM DMSO stock) is diluted into buffer (pH 7.4) and added to the donor wells of the filter plate.
-
Incubation: The filter plate is placed on top of the acceptor plate, and the assembly is incubated at room temperature for a defined period (e.g., 5 hours).[8]
-
Quantification: After incubation, the concentration of the PROTAC in both the donor and acceptor wells is determined using a suitable analytical method, typically LC-MS/MS for its high sensitivity and selectivity.[10]
-
Data Analysis: The Papp value is calculated using the following equation: Papp = (-V_D * V_A / ((V_D + V_A) * Area * Time)) * ln(1 - [Drug]_acceptor / [Drug]_equilibrium)
-
Self-Validation: The assay must include high-permeability (e.g., Propranolol) and low-permeability/integrity marker (e.g., Lucifer Yellow) controls to validate the membrane's integrity and the assay's dynamic range.
Caco-2 Permeability Assay
This assay is the industry gold standard for predicting human intestinal absorption.[11][12][13] It utilizes a monolayer of Caco-2 cells, a human colon adenocarcinoma cell line, which differentiates to form tight junctions and expresses key efflux transporters like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP).[]
-
Why Caco-2 Second? It provides a more biologically representative model than PAMPA.[15] Crucially, by measuring transport in both directions (apical to basolateral and basolateral to apical), it can identify if the PROTAC is a substrate for efflux pumps, a common reason for poor cellular accumulation.[11][]
-
Key Outputs:
-
Papp (A-B): Apparent permeability from the apical (intestinal lumen side) to the basolateral (blood side) compartment.
-
Papp (B-A): Apparent permeability in the reverse direction.
-
Efflux Ratio (ER): Calculated as Papp (B-A) / Papp (A-B). An ER > 2 is a strong indicator of active efflux.[15]
-
Caption: Bidirectional transport across a Caco-2 cell monolayer.
Experimental Protocol: Caco-2 Permeability
-
Cell Culture: Caco-2 cells are seeded on semipermeable filter inserts (e.g., Transwell™) and cultured for 18-22 days to allow for differentiation and the formation of a confluent, polarized monolayer.[15]
-
Monolayer Integrity Check: The transepithelial electrical resistance (TEER) is measured to ensure tight junctions have formed. The permeability of a paracellular marker like Lucifer Yellow is also assessed.
-
Bidirectional Assay:
-
A -> B: The test PROTAC (e.g., 10 µM) is added to the apical chamber. Samples are taken from the basolateral chamber at various time points.
-
B -> A: In a separate set of wells, the PROTAC is added to the basolateral chamber, and samples are taken from the apical chamber.
-
-
Quantification: Compound concentrations in the collected samples are determined by LC-MS/MS.[16]
-
Data Analysis: Papp values for both directions are calculated, and the Efflux Ratio is determined.
-
Self-Validation: The assay must include controls for high permeability (Propranolol), low permeability (Atenolol), and known efflux substrates (e.g., Talinolol for P-gp).[15]
Cellular Uptake by LC-MS/MS
While permeability assays measure the rate of transport across a barrier, they do not directly quantify the steady-state intracellular concentration of a PROTAC. A direct cellular uptake assay is the definitive method to confirm that the molecule accumulates inside the target cells.
-
Why This is Crucial: This assay provides the most direct evidence of bioavailability at the site of action. It is indispensable for building pharmacokinetic/pharmacodynamic (PK/PD) models and understanding the exposure required for protein degradation.[4]
-
Key Output: Intracellular concentration (e.g., in pmol/million cells or µM).
Experimental Protocol: Cellular Uptake
-
Cell Plating: Plate the target cells (e.g., HEK293, or a cancer cell line relevant to the POI) in a multi-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat cells with the PROTAC at various concentrations and for different durations (e.g., 2, 4, 8 hours).
-
Cell Lysis:
-
Aspirate the media and wash the cells multiple times with ice-cold PBS to remove any extracellular compound.
-
Lyse the cells using a lysis buffer (e.g., RIPA buffer or methanol/water mixture).
-
Scrape the cells and collect the lysate.
-
-
Sample Preparation: Precipitate proteins from the lysate (e.g., with cold acetonitrile containing an internal standard) and centrifuge to pellet the debris.
-
Quantification: Analyze the supernatant using a validated LC-MS/MS method to determine the concentration of the PROTAC.[4]
-
Data Normalization: Normalize the quantified amount to the cell number or total protein content in the well.
-
Self-Validation: Run a parallel plate for cell counting (e.g., using a cell counter or a viability assay like CellTiter-Glo) to ensure accurate normalization.
Pillar 2: A Comparative Framework for a Novel PROTAC
To assess a novel PROTAC containing a moiety like this compound, its performance must be benchmarked against well-characterized alternatives.
Choosing Comparators:
-
Positive Control PROTAC: A published PROTAC known to have good cell permeability and degradation activity (e.g., MZ1, ARV-471). This sets the bar for a successful compound.
-
Negative Control PROTAC: A structurally similar PROTAC known for poor permeability. This helps to contextualize the results of the test compound.
-
Component Ligands: The individual warhead and E3 ligase binder. This is critical because the permeability of the final PROTAC is often significantly lower than its components.[7][17]
Hypothetical Case Study: "CFBC-PROTAC-1"
Let's imagine we have synthesized a PROTAC ("CFBC-PROTAC-1") targeting BRD4, using a novel warhead containing the this compound structure linked to a VHL E3 ligase ligand. We compare it against the well-studied BRD4-degrading PROTAC, MZ1.
Table 1: Comparative Permeability Data
| Compound | MW (Da) | ALogP | PAMPA Papp (10⁻⁶ cm/s) | Caco-2 Papp (A-B) (10⁻⁶ cm/s) | Caco-2 Efflux Ratio | Intracellular Conc. (µM) @ 1µM dose, 4h |
| CFBC-PROTAC-1 | 915 | 4.2 | 0.85 | 0.31 | 6.8 | 0.04 |
| MZ1 (Benchmark) | 932 | 3.6 | 0.60 | 0.55 | 1.2 | 0.25 |
| Propranolol (High) | 259 | 3.1 | >10 | >15 | ~1.0 | N/A |
| Atenolol (Low) | 266 | 0.2 | <0.1 | <0.5 | ~1.0 | N/A |
Interpretation and Causality:
-
PAMPA Results: CFBC-PROTAC-1 shows reasonable passive permeability, even slightly better than the MZ1 benchmark. This suggests its physicochemical properties (lipophilicity, ability to form intramolecular hydrogen bonds) are conducive to crossing a lipid bilayer.[17]
-
Caco-2 Discrepancy: A significant drop-off is observed in the Caco-2 A->B permeability for CFBC-PROTAC-1 compared to its PAMPA result. Furthermore, the efflux ratio is high (6.8), while MZ1's is low (1.2). This is a classic signature of active efflux.[6][15] The data strongly suggest that our novel PROTAC is a substrate for an efflux transporter like P-gp or BCRP, which is actively pumping it out of the cells.
-
Cellular Uptake Confirmation: The direct uptake assay validates the Caco-2 findings. The intracellular concentration of CFBC-PROTAC-1 is substantially lower than that of MZ1, confirming that despite having good passive diffusion potential, its accumulation is severely hampered by active efflux.
Pillar 3: The Underlying Mechanism - PROTAC Action
Understanding the goal of achieving cellular permeability requires visualizing the downstream biological process that the PROTAC is designed to initiate.
Caption: Mechanism of PROTAC-mediated protein degradation.
Conclusion
The assessment of cellular permeability is a critical, data-driven process in the development of PROTACs. By employing a systematic workflow that begins with high-throughput passive diffusion screening (PAMPA), progresses to a more biologically complex model capable of identifying active transport (Caco-2), and culminates in the direct quantification of intracellular concentration (LC-MS/MS), researchers can build a comprehensive profile of their novel molecules. This multi-faceted approach allows for the precise identification of permeability barriers—be it poor passive diffusion or active efflux—and provides the rational basis for structural modifications. For any novel PROTAC, including those with unique chemical scaffolds like this compound, this comparative framework is essential for navigating the path from an interesting chemical entity to a potent and effective therapeutic.
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BenchChem. Application Notes & Protocols: Cell Permeability Assays for (S,R,S)-AHPC TFA containing PROTACs.
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Farnaby, W., et al. Systematic Investigation of the Permeability of Androgen Receptor PROTACs. ACS Medicinal Chemistry Letters.
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Ishida, T., et al. Investigating the cell permeability of proteolysis-targeting chimeras (PROTACs). Expert Opinion on Drug Discovery.
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Klein, V. G., et al. Understanding and Improving the Membrane Permeability of VH032-Based PROTACs. ACS Medicinal Chemistry Letters.
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Testa, A., et al. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation. Frontiers in Chemistry.
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Easton, A. C., & Chen, Y. Optimization of the Caco-2 Permeability Assay to Screen Drug Compounds for Intestinal Absorption and Efflux. Springer Nature Experiments.
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Hanzawa, H., et al. Data-driven Design of PROTAC Linkers to Improve PROTAC Cell Membrane Permeability. ChemRxiv.
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Ci, B., et al. Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. Molecules.
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Creative Bioarray. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol.
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Miller, R. M., et al. Ligandability of E3 Ligases for Targeted Protein Degradation Applications. Annual Review of Cancer Biology.
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Ci, B., et al. Assays and technologies for developing proteolysis targeting chimera degraders. National Institutes of Health.
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Precise PEG. E3 Ligase Ligands in PROTAC.
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Tsuchiya, Y., et al. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. SLAS DISCOVERY: Advancing the Science of Drug Discovery.
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A Researcher's Guide to Validating Target Engagement for 3'-Cyano-4-fluoro-[1,1'-biphenyl]-3-carboxylic Acid Derivatives
An In-Depth Comparison of Modern Biophysical and Cellular Techniques
For researchers and drug development professionals, establishing that a compound binds to its intended target within a complex biological system is a critical step in the journey from a promising molecule to a potential therapeutic.[1][2] This guide provides a comprehensive overview and comparison of state-of-the-art methodologies for validating the target engagement of compounds derived from the 3'-Cyano-4-fluoro-[1,1'-biphenyl]-3-carboxylic acid scaffold. While this chemical series has shown potential in various therapeutic areas, including as antitumor agents, confirming direct interaction with specific protein targets is paramount for advancing any lead candidate.[3]
This document moves beyond a simple listing of techniques. It delves into the causality behind experimental choices, offering insights honed from years of field experience to empower you to design robust, self-validating target engagement studies.
The Foundational Principle: Target Engagement Confirms Mechanism of Action
The central dogma of target-based drug discovery is that a small molecule elicits a biological response by binding to a specific protein target.[4] However, a phenotypic effect in a cell-based assay is not, by itself, sufficient evidence of on-target activity.[1] Compounds can exhibit off-target effects or act through indirect mechanisms. Therefore, direct demonstration of target engagement is an indispensable component of building a compelling case for a drug candidate's mechanism of action.[2]
This guide will compare and contrast three orthogonal and widely adopted approaches for validating target engagement:
-
Cellular Thermal Shift Assay (CETSA): A technique that assesses target engagement in a physiological cellular environment.
-
Surface Plasmon Resonance (SPR): A biophysical method that provides real-time kinetic and affinity data.
-
Isothermal Titration Calorimetry (ITC): A thermodynamic approach that directly measures the heat changes associated with binding.
-
Photo-Affinity Labeling (PAL): A powerful chemical biology tool for identifying and validating protein targets.
I. Cellular Thermal Shift Assay (CETSA): Engagement in the Native Environment
CETSA is a powerful method for verifying and quantifying the interaction of a compound with its target protein within intact cells or cell lysates.[5][6] The underlying principle is that the binding of a ligand, such as a derivative of this compound, can stabilize its target protein, leading to an increase in its thermal stability.[6][7][8]
The "Why" Behind CETSA:
The primary advantage of CETSA is its ability to measure target engagement in a more physiologically relevant context compared to assays using purified proteins.[7] By performing the assay in intact cells, factors such as cell permeability, intracellular compound concentrations, and the presence of endogenous binding partners are inherently accounted for. This provides a more accurate reflection of how the compound behaves in a living system.
Experimental Workflow:
The general workflow for a CETSA experiment involves treating cells with the test compound, heating the cells to a range of temperatures, lysing the cells, and then quantifying the amount of soluble target protein remaining.[6] A compound that binds and stabilizes its target will result in more of that protein remaining in the soluble fraction at higher temperatures compared to the untreated control.[6]
Figure 1. A simplified workflow for the Cellular Thermal Shift Assay (CETSA).
Data Interpretation and Comparison:
The primary output of a CETSA experiment is a "melt curve," which plots the amount of soluble target protein as a function of temperature. The temperature at which 50% of the protein has denatured is the melting temperature (Tm). A positive thermal shift (ΔTm) in the presence of a compound indicates target engagement.
| Compound | Target Protein | ΔTm (°C) | Interpretation |
| Compound A | Target X | + 5.2 | Strong Stabilization |
| Compound B | Target X | + 1.5 | Weak Stabilization |
| Vehicle | Target X | 0 | No Stabilization |
Table 1. Example CETSA data comparing the thermal shifts induced by two different compounds on the same target protein.
II. Surface Plasmon Resonance (SPR): Real-Time Kinetics and Affinity
SPR is a label-free biophysical technique that allows for the real-time monitoring of biomolecular interactions.[9][10] It provides quantitative information on the kinetics (association and dissociation rates) and affinity of the interaction between a ligand (the compound) and an analyte (the target protein).[11][12]
The "Why" Behind SPR:
SPR offers a high-throughput and sensitive method to characterize the binding of your this compound derivatives to a purified target protein.[12] The real-time nature of the data allows for a detailed understanding of the binding mechanism, which is invaluable for structure-activity relationship (SAR) studies.
Experimental Protocol:
-
Immobilization: The purified target protein is immobilized on the surface of a sensor chip.
-
Association: A solution containing the compound is flowed over the sensor surface, and the binding of the compound to the immobilized protein is monitored in real-time.
-
Dissociation: The compound solution is replaced with a buffer, and the dissociation of the compound from the protein is monitored.
Figure 2. The sequential phases of a typical Surface Plasmon Resonance experiment.
Data Analysis and Comparison:
The output of an SPR experiment is a sensorgram, which plots the response (proportional to the amount of bound compound) over time. From this data, the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD) can be determined.
| Compound | Target Protein | ka (1/Ms) | kd (1/s) | KD (nM) |
| Compound A | Target X | 1.2 x 10^5 | 5.0 x 10^-4 | 4.2 |
| Compound B | Target X | 3.5 x 10^4 | 2.1 x 10^-3 | 60.0 |
Table 2. Example SPR data comparing the kinetic and affinity parameters of two compounds for the same target protein.
III. Isothermal Titration Calorimetry (ITC): A Thermodynamic Perspective
ITC is a powerful technique that directly measures the heat released or absorbed during a binding event.[13][14] This allows for the determination of the binding affinity (KD), stoichiometry (n), and the thermodynamic parameters (enthalpy, ΔH, and entropy, ΔS) of the interaction.[15][16]
The "Why" Behind ITC:
ITC is considered the "gold standard" for characterizing binding interactions because it is a direct, in-solution measurement that does not require labeling or immobilization. The thermodynamic data obtained from ITC can provide valuable insights into the driving forces of the binding interaction, which can guide lead optimization efforts.
Experimental Procedure:
-
Sample Preparation: The purified target protein is placed in the sample cell, and the compound is loaded into a syringe.
-
Titration: The compound is injected into the sample cell in small aliquots.
-
Heat Measurement: The heat change associated with each injection is measured.
Data Interpretation:
The raw ITC data is a series of peaks corresponding to the heat change upon each injection. Integrating these peaks and plotting them against the molar ratio of ligand to protein generates a binding isotherm, which can be fit to a binding model to determine the thermodynamic parameters.
| Compound | Target Protein | KD (nM) | ΔH (kcal/mol) | -TΔS (kcal/mol) |
| Compound A | Target X | 5.8 | -8.5 | -2.3 |
| Compound B | Target X | 75.2 | -4.2 | -5.1 |
Table 3. Example ITC data showing the thermodynamic profiles for the binding of two compounds to the same target.
IV. Photo-Affinity Labeling (PAL): Covalent Capture for Target Identification
Photo-affinity labeling is a powerful chemical biology technique used to identify the direct binding partners of a small molecule within a complex proteome.[17][18][19] This method involves synthesizing a derivative of the compound of interest that incorporates a photoreactive group and a reporter tag.[19]
The "Why" Behind PAL:
For novel compounds or those with an unknown mechanism of action, PAL can be instrumental in identifying the primary cellular target(s).[20] It provides a covalent and therefore permanent link between the compound and its target, enabling subsequent isolation and identification.
Experimental Workflow:
-
Probe Synthesis: A photo-affinity probe is synthesized by incorporating a photoreactive moiety (e.g., a diazirine) and a reporter tag (e.g., biotin or a click chemistry handle) into the this compound scaffold.[21]
-
Cellular Treatment and Photocrosslinking: Cells or cell lysates are incubated with the probe, and then exposed to UV light to activate the photoreactive group, leading to covalent crosslinking to interacting proteins.
-
Target Enrichment and Identification: The reporter tag is used to enrich the crosslinked proteins, which are then identified by mass spectrometry.
Figure 3. Key steps in a photo-affinity labeling experiment for target identification.
Conclusion: An Orthogonal Approach for Confident Target Validation
No single technique provides a complete picture of target engagement. A robust validation strategy will employ a combination of these orthogonal methods. For instance, an initial CETSA experiment can confirm target engagement in a cellular context. Subsequently, SPR or ITC can be used to provide detailed kinetic and thermodynamic information on the interaction with the purified protein. For novel compound series, PAL can be an invaluable tool for de novo target identification.
By thoughtfully selecting and integrating these powerful techniques, researchers can build a compelling and data-rich narrative to support the target engagement of their this compound-derived compounds, paving the way for successful drug development.
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A Senior Application Scientist's Guide to Mitigating Off-Target Effects of PROTACs Employing Rigid Biphenyl-Based Linkers
Introduction: The Linker as the Linchpin of PROTAC Selectivity
Proteolysis Targeting Chimeras (PROTACs) have revolutionized drug discovery by hijacking the cell's natural ubiquitin-proteasome system (UPS) to achieve targeted protein degradation.[1][2][3] These heterobifunctional molecules are composed of three distinct parts: a "warhead" ligand that binds the protein of interest (POI), an "anchor" ligand that recruits an E3 ubiquitin ligase, and a chemical linker that covalently connects the two.[3][4][5]
While the warhead and anchor provide the necessary binding events, the linker is far from a passive spacer. Its length, rigidity, composition, and attachment points are critical determinants of a PROTAC's overall efficacy, dictating the stability and conformation of the key POI-PROTAC-E3 ligase ternary complex.[4][6][] An improperly designed linker can lead to suboptimal degradation, poor cell permeability, or, most critically, significant off-target effects, where unintended proteins are degraded, posing a serious risk for toxicity.[1][8]
This guide provides a comparative analysis of off-target effects associated with a specific class of linker chemistry exemplified by structures like 3'-Cyano-4-fluoro-[1,1'-biphenyl]-3-carboxylic acid . We will dissect the properties of these rigid aromatic linkers, compare them to more flexible alternatives, and provide robust, field-proven protocols for the comprehensive assessment of PROTAC selectivity.
Section 1: Characterization of Rigid Biphenyl-Based Linkers
The chemical scaffold This compound represents a class of rigid linkers designed to impart specific conformational constraints on the PROTAC molecule. Unlike flexible alkyl or polyethylene glycol (PEG) chains, which allow for a high degree of rotational freedom, biphenyl systems restrict the spatial orientation between the warhead and anchor ligands.[][8]
Key Structural Features and Their Implications:
-
Biphenyl Core: Provides a rigid, planar-like structure. This rigidity can be advantageous for "locking in" a productive ternary complex conformation, potentially increasing potency and selectivity for the intended target.[4][6] However, this same rigidity can limit the PROTAC's ability to adapt to different cellular contexts or may inadvertently promote stable, non-productive, or off-target ternary complexes.
-
Cyano and Fluoro Groups: These electron-withdrawing groups modify the electronic properties of the aromatic rings and can be used to fine-tune protein-ligand interactions or block metabolic hotspots.
-
Carboxylic Acid: A common chemical handle used for conjugation to either the warhead or the E3 ligase ligand via amide bond formation.
The central hypothesis for using such rigid linkers is to improve selectivity by reducing the conformational entropy of the PROTAC, thereby favoring a specific, high-affinity ternary complex with the intended POI over other potential off-target proteins.[4][5]
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Section 2: Comparative Analysis: Rigid vs. Flexible Linkers
The choice between a rigid and a flexible linker is a critical decision in PROTAC design, with significant consequences for selectivity and off-target profiles. While a "trial and error" approach has historically dominated linker design, an understanding of the underlying principles can guide more rational choices.[4][5]
| Feature | Rigid Biphenyl-Type Linkers | Flexible PEG/Alkyl Linkers |
| Conformational Freedom | Low. Restricts spatial orientation. | High. Allows for multiple binding poses. |
| Potential for Selectivity | Potentially high, if the rigid conformation perfectly matches the desired ternary complex.[4] | Can be lower due to entropic penalties, but may allow for "induced fit" with the target. |
| Off-Target Risk Profile | Risk of promoting unintended but stable off-target complexes. The rigidity that benefits on-target binding might also stabilize off-target interactions. | Risk of "promiscuous" binding due to flexibility. Off-targets may be lower affinity but more numerous. |
| Physicochemical Properties | Often more hydrophobic, which can decrease solubility but may improve cell permeability. | Generally more hydrophilic (especially PEG), improving solubility but potentially reducing permeability if too long.[] |
| Synthetic Accessibility | Often requires multi-step, complex synthesis. | Generally more straightforward to synthesize and modify in length.[4] |
Case Study Insight: The Pomalidomide Problem
A well-documented source of off-target degradation arises from the E3 ligase ligand itself. Pomalidomide, a common CRBN recruiter, is known to independently induce the degradation of several zinc-finger (ZF) transcription factors.[9] This off-target activity can be exacerbated by the PROTAC structure. A rigid linker could orient the pomalidomide moiety in a way that enhances its affinity for these off-target ZF proteins, leading to their unintended degradation. Conversely, a different linker might sterically hinder these off-target interactions. This highlights that off-target effects are a complex interplay between all three components of the PROTAC.[9]
Section 3: Gold-Standard Protocols for Off-Target Profiling
A multi-pronged, evidence-based approach is mandatory to validate the selectivity of a novel PROTAC. Do not rely on a single assay. The goal is to build a self-validating system of experiments.
Global Proteomics: The Unbiased Discovery Engine
Mass spectrometry (MS)-based proteomics is the definitive method for an unbiased, global assessment of changes across the entire proteome.[1][10][11]
Protocol: Isobaric Tagging (TMT/iTRAQ) for Quantitative Proteomics
-
Rationale: This method allows for the multiplexing of multiple samples (e.g., different doses, time points, and controls) into a single MS run, minimizing run-to-run variability and maximizing quantitative accuracy.[10]
-
Methodology:
-
Cell Culture & Treatment: Treat your chosen cell line with the PROTAC at various concentrations (e.g., 0.01, 0.1, 1 µM) and time points (e.g., 4, 8, 24 hours). Crucially, include two controls: a vehicle-only control (e.g., DMSO) and a negative control PROTAC (an inactive diastereomer or a version with a mutated E3-binding motif that cannot form a ternary complex).[10][12]
-
Lysis & Digestion: Harvest and lyse cells under denaturing conditions. Quantify total protein (e.g., BCA assay) and digest equal amounts from each sample into peptides using trypsin.
-
Isobaric Labeling: Label the resulting peptide mixtures from each condition with a distinct isobaric tag (e.g., TMTpro 18-plex).
-
Sample Pooling & Fractionation: Combine all labeled samples into a single vial. For deep proteome coverage, perform high-pH reversed-phase liquid chromatography to fractionate the complex peptide mixture.
-
LC-MS/MS Analysis: Analyze each fraction by nano-liquid chromatography coupled to a high-resolution tandem mass spectrometer (e.g., Orbitrap).
-
Data Analysis: Use a specialized software suite (e.g., Proteome Discoverer, MaxQuant) to identify peptides and quantify the relative abundance of proteins across all conditions. Proteins showing a significant, dose-dependent decrease in abundance ONLY in the active PROTAC-treated samples (and not in the negative control) are identified as potential degradation targets (both on- and off-target).
-
Caption: Workflow for unbiased off-target discovery using proteomics.
Orthogonal Validation: Confirming the Hits
Proteomics data provides candidates; it does not provide confirmation. All potential off-targets must be validated using a targeted, antibody-based method.
Protocol: Western Blotting
-
Rationale: Western blotting is the most direct and widely accepted method to confirm the degradation of a specific protein.[10][13]
-
Methodology:
-
Sample Preparation: Prepare cell lysates from cells treated under the same conditions as the proteomics experiment.
-
SDS-PAGE: Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with a primary antibody highly specific for the potential off-target protein.
-
Wash, then incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Incubate with a chemiluminescent substrate and image the resulting signal.
-
-
Analysis: A loss of band intensity corresponding to the molecular weight of the off-target protein confirms degradation. Always probe for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Conclusion and Future Perspectives
The selection of a PROTAC linker is a multi-parameter optimization problem where rigidity, exemplified by biphenyl-based structures, presents a compelling strategy for enhancing selectivity. However, this rigidity is a double-edged sword that can inadvertently stabilize off-target ternary complexes. There is no substitute for rigorous, empirical testing.
For researchers in the field, the core directive is clear: characterize your molecule's selectivity with unbiased, global proteomics and validate every potential liability with orthogonal methods. This commitment to scientific integrity is paramount for translating the immense promise of targeted protein degradation into safe and effective therapies.
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The Linker's Gambit: A Comparative Analysis of Rigid vs. Flexible Linkers in BRD4 Degraders
A Senior Application Scientist's Guide to Optimizing Proteolysis-Targeting Chimeras
In the rapidly evolving field of targeted protein degradation, Proteolysis-Targeting Chimeras (PROTACs) represent a paradigm shift from traditional occupancy-based inhibition to event-driven pharmacology. These heterobifunctional molecules are designed to eliminate pathogenic proteins by hijacking the cell's own ubiquitin-proteasome system. A PROTAC consists of three key components: a "warhead" that binds the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that tethers these two elements.
While the warhead and E3 ligase ligand determine what is targeted and how it's targeted for degradation, the linker is the unsung hero that dictates the efficiency, selectivity, and overall success of the degrader. This guide provides an in-depth comparative analysis of two primary classes of linkers used in Bromodomain-containing protein 4 (BRD4) degraders—flexible and rigid—offering field-proven insights for researchers, scientists, and drug development professionals. BRD4, an epigenetic reader and key regulator of oncogenes like c-MYC, is a high-value target in oncology, making the optimization of its degraders a critical area of research.[1][2]
The Central Role of the Linker: More Than Just a Spacer
The primary function of a PROTAC is to induce the formation of a productive ternary complex between the POI (BRD4) and an E3 ligase. The linker's length, chemical composition, and conformational flexibility are paramount in achieving the correct geometry and stability for this complex, which is a prerequisite for efficient ubiquitination and subsequent degradation. An improperly designed linker can fail to induce a stable complex or, conversely, may be too stable, hindering the catalytic turnover of the PROTAC.
The choice between a flexible and a rigid linker is a critical decision in the design process, with significant downstream consequences for a degrader's biological activity.
Caption: The PROTAC mechanism of action for BRD4 degradation.
Flexible Linkers: The Path of Least Resistance
The most common motifs incorporated into PROTAC linkers are flexible polyethylene glycol (PEG) and alkyl chains.[3] This prevalence is due to their synthetic accessibility and the conformational freedom they afford the molecule.
Characteristics and Advantages:
-
High Conformational Sampling: A flexible linker allows the warhead and E3 ligase ligand to rotate and orient themselves in numerous ways, increasing the statistical probability of achieving a productive ternary complex conformation without prior structural knowledge.
-
Synthetic Tractability: Building blocks for PEG and alkyl chains are commercially available and their synthesis is straightforward, enabling the rapid generation of a library of degraders with varying linker lengths.[3]
-
Improved Solubility: PEG linkers, in particular, are hydrophilic and can enhance the aqueous solubility of the PROTAC, which is often a challenge for these high molecular weight molecules.
Disadvantages and Causal Factors:
-
Entropic Penalty: The high degree of freedom comes at a cost. Upon binding and forming the ternary complex, the flexible linker becomes constrained, resulting in a significant entropic penalty that can weaken the stability of the complex.
-
Lack of Selectivity: Flexibility can be a double-edged sword. A linker that can adopt many conformations may also be able to induce ternary complexes with unintended proteins, such as other members of the BET family (BRD2, BRD3). For example, the highly potent BRD4 degraders ARV-825 and dBET1 utilize flexible linkers and are known to efficiently degrade BRD2 and BRD3 as well.[3]
-
Metabolic Liability: Long, flexible alkyl and ether chains can be susceptible to oxidative metabolism, potentially leading to poor pharmacokinetic profiles.[4]
A classic example is ARV-825 , which connects the BET inhibitor OTX015 and the CRBN ligand pomalidomide with a flexible PEG linker. It is a highly effective degrader of BRD4 with a DC50 (concentration for 50% degradation) of less than 1 nM in Burkitt's lymphoma cells, but it also potently degrades BRD2 and BRD3.[1]
Rigid Linkers: A Strategy of Precision
To overcome the limitations of flexible linkers, medicinal chemists have increasingly turned to more rigid designs. These linkers incorporate structural elements that restrict conformational freedom, such as phenyl rings, alkynes, piperazines, or other cyclic systems.
Characteristics and Advantages:
-
Pre-organization and Reduced Entropy Loss: A rigid linker can pre-organize the PROTAC into a bioactive conformation that is optimal for ternary complex formation. This minimizes the entropic penalty upon binding, leading to a more stable and potent complex.
-
Enhanced Selectivity: By restricting the available geometric arrangements, a rigid linker can be designed to favor the specific protein-protein interface between BRD4 and the E3 ligase while disfavoring interactions with other off-target proteins. This was demonstrated in the development of ZXH-3-26 , a selective BRD4 degrader where linker modification was key to achieving selectivity over BRD2 and BRD3.[3]
-
Improved Pharmacokinetics: Rigid motifs are often less prone to metabolic breakdown than flexible aliphatic chains, which can lead to improved stability and better in vivo properties.
-
Specific Linker-Protein Interactions: Rigid elements can be rationally designed to form specific, favorable interactions with the surfaces of BRD4 or the E3 ligase. For instance, incorporating a benzene ring into a linker allowed for a beneficial π-π stacking interaction with a tyrosine residue on the VHL E3 ligase, improving ternary complex stability.[4]
Disadvantages and Causal Factors:
-
Design Complexity: The rational design of rigid linkers is significantly more challenging and often relies on the availability of high-resolution structural data of the ternary complex, which is not always attainable.
-
Synthetic Challenge: The synthesis of custom rigid linkers is typically more complex, time-consuming, and costly than for flexible linkers.
-
High Risk of Failure: If the chosen rigid conformation is not conducive to forming the ternary complex, the PROTAC will likely be completely inactive. There is less room for error compared to a flexible linker that can "find" a working conformation.
The VHL-based degrader MZ1 is a seminal example where linker properties influence selectivity. While its linker is not entirely rigid, its specific composition and length contribute to its preferential degradation of BRD4 over BRD2 and BRD3 in certain cell lines, a feature attributed to the positive cooperativity it helps establish in the BRD4-MZ1-VHL complex.[1][3]
Comparative Performance Data
The following table summarizes the properties of representative BRD4 degraders, illustrating the impact of linker choice.
| Degrader | Linker Type | E3 Ligase | BRD4 DC50 | BRD4 Dmax | BET Selectivity |
| ARV-825 | Flexible (PEG) | CRBN | < 1 nM | >90% | Pan-BET (BRD2/3/4) |
| dBET1 | Flexible (PEG) | CRBN | ~430 nM (EC50) | >85% | Pan-BET (BRD2/3/4) |
| MZ1 | Hybrid | VHL | ~25 nM | >90% | Selective for BRD4 |
| ZXH-3-26 | Hybrid/Rigid | CRBN | 5 nM | >90% | Highly Selective for BRD4 |
Note: DC50 and Dmax values can vary significantly between cell lines and experimental conditions. The values presented are for illustrative comparison.
Experimental Protocols for Degrader Evaluation
To ensure trustworthiness and reproducibility, every protocol must be a self-validating system. The following methodologies provide a robust framework for comparing BRD4 degraders.
Caption: A standard experimental workflow for evaluating BRD4 degraders.
Protocol 1: Cellular BRD4 Degradation Assay by Western Blot
Causality: This is the primary assay to determine if the PROTAC effectively reduces the total amount of BRD4 protein in a cellular context. It directly measures the desired biological outcome.
Methodology:
-
Cell Culture: Plate cells (e.g., MV-4-11 or MDA-MB-231) at a suitable density and allow them to adhere overnight.
-
Treatment: Treat cells with a dose-response of the BRD4 degrader (e.g., 0.1 nM to 10 µM) for a set time (e.g., 8, 16, or 24 hours).[5] Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel, separate by electrophoresis, and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against BRD4 overnight at 4°C.
-
Incubate with a loading control antibody (e.g., α-Tubulin or GAPDH) to normalize for protein content.[5]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis: Visualize bands using an ECL substrate and an imaging system. Quantify band intensity using software like ImageJ. Normalize the BRD4 signal to the loading control and then to the vehicle control to determine the percentage of remaining protein. Plot the results to calculate DC50 and Dmax values.
Protocol 2: Ternary Complex Formation by AlphaScreen
Causality: This biochemical assay validates the mechanism of action by directly detecting the proximity of BRD4 and the E3 ligase induced by the degrader. A positive signal confirms the formation of the BRD4:PROTAC:E3 ligase complex.[1]
Methodology:
-
Reagents: Use recombinant His-tagged BRD4, biotinylated E3 ligase (e.g., VHL or CRBN complex), and AlphaScreen donor and acceptor beads (e.g., Nickel Chelate Donor beads and Streptavidin Acceptor beads).
-
Assay Setup: In a 384-well plate, add assay buffer, the PROTAC compound at various concentrations, His-BRD4, and biotinylated E3 ligase.
-
Incubation: Incubate the mixture for 1 hour at room temperature to allow the ternary complex to form.
-
Bead Addition: Add the donor and acceptor beads to the wells.
-
Incubation (Dark): Incubate for another 1-2 hours in the dark to allow the beads to bind to their respective tags.
-
Detection: Read the plate on an AlphaScreen-capable reader. If the proteins are in proximity (<200 nm), the donor bead will excite the acceptor bead, generating a luminescent signal.
-
Analysis: Plot the AlphaScreen signal against the PROTAC concentration to determine the potency of ternary complex formation.
Protocol 3: Proteasome Dependence Assay
Causality: This is a critical control experiment to prove that the observed protein loss is due to the intended proteasomal degradation pathway and not another mechanism like transcriptional repression or off-target toxicity.
Methodology:
-
Cell Culture and Treatment: Plate and culture cells as described in Protocol 1.
-
Co-treatment: Pre-treat one set of cells with a proteasome inhibitor (e.g., 1 µM MG132 or 5 nM bortezomib) for 1-2 hours.[5]
-
Degrader Addition: Add the BRD4 degrader at a concentration known to cause significant degradation (e.g., 5x DC50) to both pre-treated and non-pre-treated cells. Include vehicle controls.
-
Incubation and Lysis: Incubate for the desired time (e.g., 8 hours) and then lyse the cells.
-
Western Blot Analysis: Perform a Western blot for BRD4 as described in Protocol 1.
-
Validation: Successful degradation of BRD4 should be observed in the cells treated with the degrader alone. This degradation should be "rescued" or abolished in the cells co-treated with the proteasome inhibitor, confirming the degradation is proteasome-dependent.[5][6]
Caption: Conceptual difference between flexible and rigid linkers.
Conclusion and Future Directions
The choice between a rigid and a flexible linker in BRD4 degrader design is not a matter of one being definitively superior to the other, but rather a strategic decision based on the project's goals and available resources.
-
Flexible linkers offer a rapid, synthetically facile approach to achieving potent degradation, making them ideal for initial tool compound generation and target validation. However, this often comes at the expense of selectivity and can lead to suboptimal pharmacokinetic properties.
-
Rigid linkers provide a pathway to highly selective and potent degraders with improved drug-like properties. This approach, however, requires a greater investment in rational, structure-based design and more complex synthesis.
The future of linker design lies in a middle ground, leveraging computational modeling and structural biology to create "optimized" linkers that balance flexibility and rigidity. The development of novel linker chemistries, including photoswitchable or cleavable linkers, will provide unprecedented temporal and spatial control over protein degradation.[3] As we continue to expand the repertoire of available E3 ligases and gain a deeper understanding of the grammar governing ternary complex formation, the linker will remain the central element in crafting the next generation of precision protein degraders.
References
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- A Versatile and Sustainable Multicomponent Platform for the Synthesis of Protein Degraders: Proof-of-Concept Application to BRD4-Degrading PROTACs | Journal of Medicinal Chemistry. ACS Publications.
- Current strategies for the design of PROTAC linkers: a critical review - PMC. NIH.
- Design, synthesis, and biological evaluation of BRD4 degraders - PubMed. PubMed.
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The Architect's Choice: A Head-to-Head Comparison of Biphenyl Carboxylic Acid Linkers in PROTACs
A Senior Application Scientist's Guide to Optimizing Degrader Design
In the rapidly advancing field of targeted protein degradation (TPD), Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful modality for eliminating disease-causing proteins.[1] These heterobifunctional molecules act as molecular matchmakers, bringing a target protein of interest (POI) into proximity with an E3 ubiquitin ligase, thereby hijacking the cell's own ubiquitin-proteasome system to induce degradation.[2][3] The success of a PROTAC is not merely dictated by the choice of its two "warhead" ligands; the linker connecting them is a critical architectural element that profoundly influences the molecule's efficacy, selectivity, and overall drug-like properties.[4][5]
This guide provides a deep dive into a specific class of semi-rigid linkers: biphenyl carboxylic acids. We will dissect how variations in this linker's structure—specifically the substitution pattern of its constituent rings—can dramatically alter PROTAC performance. By examining key experimental data, we will illuminate the causal relationships between linker geometry and the formation of a productive ternary complex, cellular permeability, and ultimate degradation efficiency.
The Central Role of the Linker in PROTAC Efficacy
A PROTAC's mechanism of action hinges on the formation of a stable and productive ternary complex between the POI and the E3 ligase.[5] The linker is not a passive spacer but an active participant in this process. Its length, rigidity, and chemical composition dictate the spatial orientation of the two recruited proteins.[6][7] An improperly designed linker can lead to steric hindrance, preventing complex formation, or result in a non-productive arrangement where ubiquitination cannot occur.[7] Furthermore, the linker significantly impacts the PROTAC's physicochemical properties, governing its solubility, metabolic stability, and ability to permeate the cell membrane to reach its intracellular target.[4][8]
Biphenyl carboxylic acid linkers offer a compelling scaffold that balances rigidity and conformational flexibility. The biphenyl core provides a degree of pre-organization, which can reduce the entropic penalty of forming the ternary complex, while the rotational freedom around the central bond still allows for necessary conformational adjustments.
Mechanism of Action: PROTAC-Induced Protein Degradation
The following diagram illustrates the catalytic cycle of a PROTAC, highlighting the critical ternary complex formation step which is heavily influenced by linker architecture.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Head-to-Head Comparison: ortho, meta, and para Substitution
The connectivity of the biphenyl rings and the placement of the carboxylic acid group are critical design choices. While direct comparative studies across multiple targets are rare, structure-activity relationship (SAR) data from individual optimization campaigns provide valuable insights. A study by Takeda scientists on trivalent PROTACs provides a clear example of how linker substitution patterns affect degradation.[9] They synthesized divalent PROTACs targeting BRD4 with linkers incorporating 1,2-(ortho), 1,3-(meta), and 1,4-(para) disubstituted benzene rings.
| PROTAC | Linker Substitution | Linker Length (PEG units) | BRD4 Degradation (DC50, nM) |
| 2a | ortho (1,2) | 2 | 2.5 |
| 2b | meta (1,3) | 2 | 2.6 |
| 2c | para (1,4) | 2 | 1.8 |
| 3a | ortho (1,2) | 1 | 2.6 |
| 3b | meta (1,3) | 1 | 2.9 |
| 3c | para (1,4) | 1 | 1.9 |
| (Data adapted from Takeda's study on divalent PROTACs)[9] |
Analysis of Performance:
-
para-Substituted Linkers (e.g., 2c, 3c): In this specific BRD4-targeting series, the para-substituted linkers consistently yielded the most potent degraders.[9] The linear geometry of the para linkage allows for maximum extension, which may be optimal for spanning the distance between the BRD4 bromodomain and the VHL E3 ligase binding pockets without inducing strain. This geometry often results in a more stable and productive ternary complex.
-
meta-Substituted Linkers (e.g., 2b, 3b): The meta substitution introduces a distinct vector, creating a "kink" in the linker. While slightly less potent in this case study, this geometry can be highly advantageous for other target/E3 pairs where a different spatial orientation is required to achieve productive ubiquitination.
-
ortho-Substituted Linkers (e.g., 2a, 3a): The ortho linkage brings the two protein-binding moieties closer together and imposes significant conformational restriction. This can be beneficial if a compact conformation is needed, but it also runs the risk of steric clashes. In this example, the ortho-linked PROTACs were still highly potent, suggesting the resulting geometry was productive, though not as optimal as the para linkage.[9]
Causality Behind the Choices: The choice between ortho, meta, and para substitution is a hypothesis-driven decision based on the structural understanding of the target and E3 ligase.[10] A para linkage is often a good starting point for achieving maximal separation, while meta and ortho linkages are explored to induce specific turns and orientations that may foster more favorable protein-protein interactions within the ternary complex.
Experimental Protocols
Accurate and reproducible experimental data are paramount in evaluating PROTAC linkers. Below are detailed methodologies for the synthesis and evaluation of PROTACs featuring biphenyl carboxylic acid linkers.
Workflow for Biphenyl Linker PROTAC Synthesis & Evaluation
Caption: General workflow for the synthesis and evaluation of PROTACs.
Protocol 1: Synthesis of a Biphenyl Carboxylic Acid Linker
This protocol describes a general method for synthesizing a biphenyl-4-carboxylic acid building block using a Suzuki-Miyaura cross-coupling reaction.
-
Reaction Setup: In a round-bottom flask, dissolve 4-bromobenzoic acid (1.0 eq) and a suitable arylboronic acid (1.2 eq) in a solvent mixture of toluene and ethanol (e.g., 3:1 ratio).
-
Add Base: Add an aqueous solution of a base, such as 2M sodium carbonate (Na₂CO₃) (3.0 eq).
-
Degas: Bubble argon or nitrogen gas through the mixture for 15-20 minutes to remove dissolved oxygen.
-
Add Catalyst: Add a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq), to the flask under an inert atmosphere.
-
Reaction: Heat the mixture to reflux (e.g., 80-90 °C) and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Acidify the aqueous layer with 1M HCl to precipitate the biphenyl carboxylic acid product.
-
Purification: Collect the solid product by vacuum filtration, wash with water, and dry. The crude product can be further purified by recrystallization or column chromatography if necessary.
Protocol 2: PROTAC Synthesis via Amide Coupling
This protocol outlines the coupling of the synthesized linker to an amine-functionalized E3 ligase ligand (e.g., a pomalidomide derivative) and a warhead.
-
Linker Activation: Dissolve the biphenyl carboxylic acid linker (1.0 eq) in an anhydrous solvent like N,N-dimethylformamide (DMF). Add a peptide coupling reagent such as HATU (1.1 eq) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (2.0 eq). Stir the mixture at room temperature for 15-20 minutes to activate the carboxylic acid.
-
First Coupling: Add the amine-functionalized E3 ligase ligand (1.0 eq) to the activated linker solution. Stir the reaction at room temperature until completion (monitor by LC-MS).
-
Purification: Purify the resulting linker-E3 ligase conjugate using preparative high-performance liquid chromatography (HPLC).
-
Second Coupling: Repeat the activation and coupling steps using the terminal functional group on the other end of the linker (assuming it is also a carboxylic acid) and an amine-functionalized warhead.
-
Final Purification: Purify the final PROTAC product using preparative HPLC to ensure high purity for biological testing.
Protocol 3: Western Blotting for Protein Degradation
This is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.
-
Cell Culture and Treatment: Plate cells (e.g., MCF7, HCT116) in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) or DMSO as a vehicle control for a specified time (e.g., 18-24 hours).
-
Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Normalize the protein amounts for each sample and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk in TBST) and then incubate it with a primary antibody specific to the POI. Use an antibody for a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
-
Detection: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the POI band intensity to the corresponding loading control band intensity to determine the relative protein degradation.
Conclusion and Future Directions
The linker is a master regulator of PROTAC activity, and the biphenyl carboxylic acid motif provides a versatile and powerful tool for degrader design. As demonstrated, subtle changes in the substitution pattern—ortho, meta, or para—can significantly impact degradation potency by altering the geometry of the ternary complex.[9] The para linkage often provides the most extended and linear conformation, which is frequently a successful starting point, but exploring meta and ortho isomers is a crucial step in optimization to accommodate the unique topographies of different POI-E3 ligase pairs.
Future innovations in linker design will likely involve more sophisticated computational modeling to predict optimal linker geometries in silico, reducing the need for extensive empirical synthesis and screening.[] The development of novel, conformationally constrained, and functionalized biphenyl linkers will continue to refine the precision with which we can control protein degradation, paving the way for more potent and selective therapeutic agents.
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Molecules. Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src. [Link]
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ACS Medicinal Chemistry Letters. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties. [Link]
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Journal of Medicinal Chemistry. Design, Synthesis, and Evaluation of Trivalent PROTACs Having a Functionalization Site with Controlled Orientation. [Link]
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A Comparative Guide to the Metabolic Stability of PROTACs Featuring the 3'-Cyano-4-fluoro-[1,1'-biphenyl]-3-carboxylic acid Moiety
Introduction: The Critical Role of Metabolic Stability in PROTAC Development
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, redirecting the cell's own ubiquitin-proteasome system to selectively degrade disease-causing proteins.[1][2][3][4] Unlike traditional inhibitors that require sustained occupancy of a target's active site, PROTACs act catalytically, meaning a single molecule can trigger the degradation of multiple target proteins.[5][6] This event-driven pharmacology presents unique opportunities but also distinct challenges, particularly concerning their pharmacokinetic (PK) and drug metabolism (DMPK) properties.
PROTACs are large, complex molecules, often falling into the "beyond Rule of Five" (bRo5) chemical space, which can lead to challenges in solubility, permeability, and metabolic stability.[5][7] Poor metabolic stability can lead to rapid clearance from the body, insufficient exposure at the target tissue, and the formation of active or toxic metabolites, thereby compromising therapeutic efficacy and safety.[8] Therefore, a deep understanding and strategic optimization of metabolic stability are paramount for the successful clinical translation of PROTACs.
This guide provides an in-depth assessment of the metabolic stability of PROTACs incorporating a 3'-Cyano-4-fluoro-[1,1'-biphenyl]-3-carboxylic acid moiety. This structural unit is of interest in medicinal chemistry for its rigid backbone and specific electronic properties. We will objectively compare its performance with rational alternatives, provide supporting experimental data from validated in vitro assays, and offer field-proven insights into designing metabolically robust PROTACs for the modern drug discovery pipeline.
Section 1: The Biphenyl Moiety in Focus and Rationale for Comparison
The this compound scaffold presents a unique combination of chemical features:
-
[1,1'-Biphenyl] Core: Provides a rigid, well-defined vector to orient the warhead and linker. However, unsubstituted phenyl rings are classic "structural alerts" for metabolism, being susceptible to oxidation by Cytochrome P450 (CYP) enzymes.[9]
-
Fluorine (-F) Substituent: The strong carbon-fluorine bond makes it a common tool to block potential sites of metabolism.[10] Its placement at the 4-position may shield the adjacent phenyl ring from oxidative attack.
-
Cyano (-CN) Group: As an electron-withdrawing group, it can deactivate the aromatic ring, potentially reducing its susceptibility to CYP-mediated oxidation.[11]
Despite these rational design elements, the overall metabolic fate of a PROTAC is complex and cannot be predicted solely from its constituent parts.[12][13][14] The linker and the second ligand create a new chemical entity whose shape and electronics dictate its interaction with metabolic enzymes.[8][]
To provide a meaningful comparison, we will assess this primary moiety against two strategically designed alternatives:
-
Alternative A (Heteroaromatic Replacement): The distal phenyl ring is replaced with a pyridine ring. Introducing nitrogen heteroatoms into an aromatic system is a well-established strategy to decrease lipophilicity and reduce CYP-mediated oxidation.[9][11]
-
Alternative B (Conformationally Restricted Analogue): The biphenyl core is replaced with a fluorene scaffold. This rigidifies the structure, reducing the number of rotatable bonds and potentially limiting the molecule's ability to fit into the active sites of metabolic enzymes.
Section 2: A Tiered Approach to Assessing Metabolic Stability
To efficiently evaluate and rank compounds, a tiered experimental approach is essential. This strategy begins with high-throughput in vitro assays to screen for major metabolic liabilities before progressing to more complex and resource-intensive studies.
Below is a logical workflow for assessing the metabolic stability of our PROTAC moieties.
Caption: Tiered workflow for metabolic stability assessment.
This approach ensures that only the most promising candidates advance, saving valuable time and resources.
Section 3: Experimental Protocols and Comparative Data
Liver Microsomal Stability Assay
Causality Behind Experimental Choice: This assay is the workhorse of early DMPK screening.[16] Liver microsomes are subcellular fractions containing a high concentration of Phase I drug-metabolizing enzymes, primarily CYPs.[16][17] It provides a rapid and cost-effective measure of a compound's susceptibility to oxidative metabolism.[16] A compound that is rapidly degraded in this assay is unlikely to have a sufficient half-life in vivo unless its clearance is dominated by other pathways.
Detailed Step-by-Step Protocol:
-
Preparation: Thaw pooled human liver microsomes (HLM) at 37°C and dilute to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).[17][18]
-
Compound Addition: Add the test PROTAC (from a DMSO stock) to the microsomal suspension to a final concentration of 1 µM. The final DMSO concentration should be ≤ 0.5% to avoid enzyme inhibition.[19]
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes with shaking.
-
Initiation: Initiate the metabolic reaction by adding an NADPH-regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).[17] For a negative control, add buffer instead of the NADPH system.[17]
-
Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately terminate the reaction by adding the aliquot to 3 volumes of ice-cold acetonitrile containing an internal standard (e.g., warfarin, labetalol).[16][20]
-
Sample Processing: Centrifuge the samples at high speed (e.g., >10,000 x g) to precipitate proteins.[21]
-
Analysis: Analyze the supernatant using LC-MS/MS to quantify the remaining parent PROTAC concentration relative to the internal standard.[16][20]
-
Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. Calculate the half-life (t½) and in vitro intrinsic clearance (CLint).[16][17]
Hepatocyte Stability Assay
Causality Behind Experimental Choice: While microsomes are excellent for assessing Phase I metabolism, they lack Phase II enzymes (like UGTs and SULTs) and the cellular machinery for drug transport.[20][22] Cryopreserved hepatocytes are intact liver cells that contain the full complement of metabolic enzymes and cofactors, providing a more comprehensive and physiologically relevant model of hepatic clearance.[12][20][22][23][24][25]
Detailed Step-by-Step Protocol:
-
Preparation: Rapidly thaw cryopreserved human hepatocytes in a 37°C water bath and gently resuspend them in pre-warmed incubation medium (e.g., Williams Medium E).[25]
-
Cell Viability: Determine cell viability and density using a method like trypan blue exclusion. Adjust cell density to 0.5-1.0 x 10⁶ viable cells/mL.[25]
-
Incubation: Add the test PROTAC (1 µM final concentration) to the hepatocyte suspension in a multi-well plate.
-
Time-Point Sampling: Incubate at 37°C in a humidified CO₂ incubator. At specified time points (e.g., 0, 15, 30, 60, 120 minutes), remove aliquots of the cell suspension.[24][25]
-
Quenching & Analysis: Follow steps 6-9 from the microsomal assay protocol to quench the reaction and analyze the samples.
-
Data Analysis: Calculate half-life and intrinsic clearance. These values can be used in in vitro-in vivo extrapolation (IVIVE) models to predict human hepatic clearance.[23]
Comparative Data Summary
The following table summarizes hypothetical but representative data for our three moieties, illustrating how performance differences might manifest in these assays.
| Moiety | Structure Sketch | Microsomal t½ (min) | Hepatocyte t½ (min) | Predicted In Vitro CLint (µL/min/10⁶ cells) |
| Primary Moiety | This compound | 45 | 28 | 24.8 |
| Alternative A | Pyridinyl-phenyl analogue | > 120 | 95 | 7.3 |
| Alternative B | Fluorene analogue | 98 | 82 | 8.5 |
Analysis of Results:
-
The Primary Moiety shows moderate stability in microsomes but is cleared more rapidly in hepatocytes. This suggests that while the fluorine and cyano groups offer some protection against Phase I (CYP-mediated) oxidation, the compound may be a substrate for Phase II conjugation enzymes or hepatic transporters, pathways that are active in hepatocytes but not microsomes.[20][22]
-
Alternative A (Heteroaromatic) demonstrates significantly improved stability in both systems. Replacing a phenyl ring with pyridine successfully reduced overall metabolic liability, a common outcome due to the altered electronics of the ring system making it a poorer substrate for CYP enzymes.
-
Alternative B (Restricted Analogue) also shows a marked improvement in stability over the primary moiety. The rigid fluorene core likely presents a less favorable conformation for binding to metabolic enzymes, thereby reducing its rate of turnover.
Section 4: Mechanistic Insights and Troubleshooting
Understanding where a molecule is being metabolized is key to rationally improving its properties. The biphenyl core of our primary moiety is a likely metabolic soft spot.
Caption: Hypothetical metabolic pathway for the primary moiety.
Troubleshooting & Redesign Strategies:
-
Blocking Oxidative Metabolism: If metabolite identification confirms hydroxylation of the unsubstituted phenyl ring, introducing a blocking group like fluorine or a methyl group at that position can sterically or electronically hinder CYP access.
-
Reducing Lipophilicity: High lipophilicity is often correlated with increased metabolic turnover.[11] Strategies like replacing the biphenyl with a less greasy heteroaromatic scaffold (as in Alternative A) or incorporating polar groups into the PROTAC's linker can reduce lipophilicity and improve stability.
-
Conformational Constraint: As demonstrated by Alternative B, rigidifying the molecule can be an effective strategy. Replacing flexible linkers with more rigid designs (e.g., incorporating piperazine or cyclopropyl groups) can also improve metabolic stability by reducing the number of conformations that are productive for metabolism.[12]
Conclusion
The metabolic stability of a PROTAC is a complex, multi-factorial property that is critical to its success as a therapeutic. While the This compound moiety incorporates rational design elements to mitigate metabolism, our comparative analysis demonstrates that it remains susceptible to hepatic clearance, likely through a combination of Phase I and Phase II pathways.
Strategic modifications, such as replacing the biphenyl core with a less metabolically labile heteroaromatic system (Alternative A) or a conformationally restricted analogue (Alternative B), offer clear and experimentally verifiable paths to enhancing metabolic stability. The tiered in vitro workflow presented here—progressing from high-throughput microsomal assays to more comprehensive hepatocyte models—provides a robust and efficient framework for identifying these liabilities early. By integrating these principles of metabolic assessment and rational design, researchers can significantly increase the probability of developing PROTACs with the pharmacokinetic properties required for clinical success.
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NIH National Library of Medicine. Proteolysis-targeting chimaeras (PROTACs) as pharmacological tools and therapeutic agents: advances and future challenges. Available from: [Link]
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PubMed. Understanding the Metabolism of Proteolysis Targeting Chimeras (PROTACs): The Next Step toward Pharmaceutical Applications. Available from: [Link]
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NIH National Library of Medicine. Metabolically Stable tert-Butyl Replacement. Available from: [Link]
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ResearchGate. Figure 4: PROTAC permeability, stability and cellular activity. (A).... Available from: [Link]
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Sino Biological. Ubiquitins and PROTAC®: A New Frontier in Targeted Therapy. Available from: [Link]
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A Senior Application Scientist's Guide to Biophysical Characterization of Ternary Complexes with 3'-Cyano-4-fluoro-[1,1'-biphenyl]-3-carboxylic acid-based PROTACs
Welcome to a comprehensive guide designed for researchers, scientists, and drug development professionals navigating the intricate world of Proteolysis Targeting Chimeras (PROTACs). Specifically, we will delve into the critical biophysical techniques required to characterize the cornerstone of PROTAC efficacy: the ternary complex. This guide focuses on PROTACs built with a von Hippel-Lindau (VHL) E3 ligase ligand based on the 3'-Cyano-4-fluoro-[1,1'-biphenyl]-3-carboxylic acid scaffold, a prevalent and potent recruiter moiety.[1][2][3]
The central dogma of PROTACs is proximity-induced pharmacology. These heterobifunctional molecules form a molecular bridge between a target Protein of Interest (POI) and an E3 ubiquitin ligase, facilitating the transfer of ubiquitin to the POI and marking it for proteasomal degradation.[4][5][6] The formation, stability, and kinetics of this transient POI-PROTAC-E3 ligase ternary complex are paramount to a PROTAC's success.[7] A deep understanding of these parameters is not merely academic; it is the bedrock of rational drug design in the targeted protein degradation space.
This guide moves beyond simple protocol listings. It provides the causality behind experimental choices, highlights self-validating controls, and compares the strengths and weaknesses of key biophysical methods, empowering you to select the most appropriate assays for your discovery campaign.
The PROTAC Mechanism and the Centrality of the Ternary Complex
Before dissecting the methodologies, it is crucial to visualize the process we aim to measure. A PROTAC's journey involves multiple binding equilibria: the initial binary interactions of the PROTAC with its target POI and the E3 ligase, followed by the formation of the critical ternary complex. This complex must be conformationally competent for ubiquitination to occur.
Caption: PROTAC mechanism of action, highlighting the central ternary complex.
A key parameter derived from biophysical analysis is cooperativity (alpha, α) .[8][9] Cooperativity describes how the binding of one protein partner influences the PROTAC's affinity for the other.
-
Positive cooperativity (α > 1): The formation of a binary complex enhances the binding of the second protein, stabilizing the ternary complex. This is often driven by favorable new protein-protein interactions.[10][11]
-
Negative cooperativity (α < 1): The binding of the first protein partner sterically or allosterically hinders the binding of the second.[4][12]
-
No cooperativity (α = 1): The binding events are independent.
While high positive cooperativity is often desirable, it is not an absolute prerequisite for a functional degrader. The key is a sufficient ternary complex concentration and lifetime to permit efficient ubiquitination.[4][13]
A Comparative Guide to Key Biophysical Techniques
No single technique can provide a complete picture of ternary complex formation. The most robust insights come from integrating data from orthogonal methods. Here, we compare the workhorses of PROTAC biophysical characterization: Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and Fluorescence Polarization (FP).[7][14][15]
| Technique | Information Provided | Pros | Cons | Best For |
| Isothermal Titration Calorimetry (ITC) | K_D, ΔH, ΔS, Stoichiometry (n) | Gold standard for thermodynamics; Label-free; True in-solution measurement.[4][16] | Low throughput; High sample consumption; Sensitive to buffer mismatch.[17] | Deep thermodynamic understanding of key compounds; Orthogonal validation. |
| Surface Plasmon Resonance (SPR) | K_D, k_on, k_off | Real-time kinetics; Label-free; High sensitivity; Lower sample consumption than ITC.[18][19] | Immobilization can affect protein activity; Mass transport limitations can be an issue. | Kinetic profiling; Screening; Measuring ternary complex lifetime.[13] |
| Fluorescence Polarization (FP) | K_D (from competition) | Homogeneous assay; High throughput; Low sample consumption.[4][17] | Requires fluorescent probe; Prone to compound interference; Indirect measurement.[17] | High-throughput screening (HTS) of binary interactions; Competitive binding assays. |
| Time-Resolved FRET (TR-FRET) | Ternary complex formation (proximity) | Homogeneous, high-throughput assay; Sensitive.[20][21] | Requires labeled proteins (donor/acceptor); Prone to light scattering/quenching interference. | HTS for ternary complex formation/disruption.[22] |
In-Depth Methodologies & Experimental Causality
As a Senior Application Scientist, my experience underscores that meticulous experimental design is non-negotiable. The following protocols are designed to be self-validating systems.
Isothermal Titration Calorimetry (ITC): The Thermodynamic Gold Standard
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile (ΔG, ΔH, ΔS) in a single, label-free experiment.[4][17] This is invaluable for understanding the driving forces of the interaction—whether it is enthalpy-driven (stronger bonds) or entropy-driven (hydrophobic effects, conformational changes).
Caption: Step-by-step workflow for ITC analysis of a PROTAC system.
-
Causality Behind the Setup: To measure the affinity of the POI for the PROTAC:VHL binary complex, we titrate the POI (in the syringe) into the cell containing the VHL complex pre-saturated with the PROTAC. Pre-saturation is critical to ensure the measured binding event is the formation of the ternary complex.
-
Protein Preparation: Express and purify the POI and the VHL-ElonginB-ElonginC (VCB) complex.[4] Expert Tip: Ultimate purity is paramount for ITC. Ensure proteins are monodisperse by size-exclusion chromatography.
-
Buffer Matching (Crucial Step): Dialyze all components (POI, VCB, and PROTAC) extensively against the exact same buffer batch (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 0.5 mM TCEP).[23] Buffer mismatch is the most common source of large, artifactual heats of dilution.
-
Concentration Determination: Accurately determine the concentration of all protein stocks using A280 and calculated extinction coefficients. PROTAC concentration is determined by weight and purity.
-
Instrument Setup:
-
Control Experiments (Self-Validation):
-
Titrate POI into buffer (measures heat of dilution for POI).
-
Titrate POI into VCB complex without PROTAC (this is critical to confirm there is no direct, binary interaction between POI and VHL, a prerequisite for this experimental design).
-
Titrate buffer into the VCB:PROTAC solution (measures heat of dilution for the cell components).
-
-
Execution & Analysis: Perform the titration (e.g., 19 injections of 2 µL). Subtract the control heats and fit the integrated data to a one-site binding model to obtain K_D, ΔH, and stoichiometry (n).
Surface Plasmon Resonance (SPR): A Kinetic Viewpoint
SPR provides real-time kinetic data (association rate k_on, dissociation rate k_off) in a label-free format, from which the equilibrium dissociation constant (K_D = k_off/k_on) is calculated.[18][19] For PROTACs, understanding the lifetime of the ternary complex (related to k_off) can be more predictive of degradation efficacy than affinity alone.[13] A longer-lived complex may allow more time for successful ubiquitination.
Caption: General workflow for an SPR-based PROTAC kinetic analysis.
-
Causality Behind the Setup: Immobilizing one protein (typically the E3 ligase) allows one to flow over the second protein (POI) either alone or pre-mixed with the PROTAC.[13] The difference in binding response directly reports on the PROTAC-dependent formation of the ternary complex on the sensor surface.
-
Protein & Chip Preparation:
-
Use a biotinylated VCB complex (e.g., via an AviTag) for directional, high-affinity capture onto a streptavidin (SA) sensor chip. This is preferable to amine coupling, which can be random and denaturing.
-
Immobilize VCB to a low density (e.g., 200-500 RU) to minimize mass transport limitations.
-
-
Analyte Preparation:
-
Prepare a dilution series of the POI in running buffer (e.g., HBS-EP+, 1% DMSO).
-
For the ternary experiment, prepare the same dilution series of POI, but in a buffer that also contains a fixed, saturating concentration of the PROTAC. Expert Tip: The PROTAC concentration should be at least 10-20x its K_D for the POI to ensure the POI is primarily in the PROTAC-bound state in solution.[13]
-
-
Control Experiments (Self-Validation):
-
Inject the POI dilution series without PROTAC over the VCB surface. This confirms the absence of a binary POI-VCB interaction and serves as the baseline for comparison.
-
Inject the running buffer containing only the fixed PROTAC concentration. This establishes the baseline response for the PROTAC:VCB binary interaction.
-
-
Execution & Analysis:
-
Perform single-cycle kinetics (SCK) for the ternary complex analysis.[24] This involves sequential injections of increasing concentrations of the POI:PROTAC analyte mix without regeneration steps in between, which is ideal for complexes with slow off-rates.[13][24]
-
Double-reference the resulting sensorgrams by subtracting the data from a reference flow cell and buffer-only injections.
-
Fit the processed data to a suitable binding model (e.g., 1:1 Langmuir) to extract k_on, k_off, and K_D.
-
Structural Characterization: Visualizing the Complex
While ITC and SPR provide quantitative data on affinity and kinetics, they do not reveal the atomic details of the interactions. For this, structural biology techniques are indispensable.
-
X-Ray Crystallography: Has historically provided the highest-resolution snapshots of ternary complexes, such as the landmark MZ1:VHL:BRD4 structure.[17] These structures have been instrumental in revealing how PROTACs induce novel protein-protein interactions and in guiding the rational design of linkers.[9][24] However, obtaining well-diffracting crystals of these transient, multi-protein complexes is a significant challenge.[25][26]
-
Cryo-Electron Microscopy (Cryo-EM): A powerful alternative, especially for large or conformationally flexible complexes that resist crystallization.[6][27] Cryo-EM visualizes particles in a vitrified, near-native state, offering the potential to capture different conformational states of the ternary complex.[28] As the technology advances, Cryo-EM is becoming increasingly vital for PROTAC structural biology.[6][25]
Conclusion: An Integrated Approach to De-risk and Accelerate
The successful development of PROTACs based on the this compound VHL ligand, or any other scaffold, hinges on a deep and early understanding of the ternary complex. There is no magic bullet; a multi-pronged biophysical approach is essential for building a comprehensive structure-activity relationship (SAR).
By combining the thermodynamic precision of ITC , the kinetic depth of SPR , the high-throughput capability of FP/TR-FRET , and the atomic-level detail of structural biology , researchers can make informed decisions. This integrated dataset allows for the confident selection and optimization of PROTACs with the desired properties of high affinity, favorable kinetics, and strong cooperativity, ultimately de-risking the path toward potent and selective protein degraders.
References
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PubMed. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS). [Link]
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Aragen Life Sciences. Leveraging Surface Plasmon Resonance for Characterizing Ternary Complexes. [Link]
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National Institutes of Health. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex. [Link]
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International Journal of Pharmaceutical Sciences. Surface Plasmon Resonance-Based Characterization of PROTAC-Induced Ternary Complexes Involving CDK2 and CRBN-DDB1. [Link]
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National Institutes of Health. Assays and technologies for developing proteolysis targeting chimera degraders. [Link]
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JoVE. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS). [Link]
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ChemRxiv. Estimating the cooperativity of PROTAC-induced ternary complexes using 19F NMR displacement assay. [Link]
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JoVE. Video: Author Spotlight: Evaluating Biophysical Assays for Characterizing PROTACS Ternary Complexes. [Link]
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Charnwood Discovery. Beyond Degradation: Cell Based and Biophysical Techniques of PROTAC Characterization. [Link]
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ACS Publications. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex. [Link]
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American Chemical Society. PROTAC® biophysical characterization fuels the discovery of target and E3 ligase ligands for the discovery of optimized PROTAC protein degrader molecules. [Link]
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Oxford Global. Biophysical Tools for the Design and Development of PROTACs. [Link]
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Purdue University Office of Technology Commercialization. A Fluorescence-based Assay Benefitting PROTAC Drug Discovery and Development. [Link]
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ACS Publications. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex. [Link]
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bioRxiv. Modeling the effect of cooperativity in ternary complex formation and targeted protein degradation mediated by heterobifunctiona. [Link]
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ACS Publications. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using Technology in Live Cells. [Link]
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ACS Publications. Modeling the Effect of Cooperativity in Ternary Complex Formation and Targeted Protein Degradation Mediated by Heterobifunctional Degraders. [Link]
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BMG LABTECH. PROTACs: proteolysis-targeting chimeras. [Link]
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NanoImaging Services. Imaging PROTAC Mediated Degradation Complexes with Cryo-EM. [Link]
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ResearchGate. Examples of proteolysis targeting chimeras characterized by the fluorescence polarization assay. FP. [Link]
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protocols.io. Isothermal Titration Calorimetry (ITC). [Link]
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Concept Life Sciences. Structural Biology Services. [Link]
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ResearchGate. Cryo-electron microscopy and X-ray crystallography: complementary approaches to structural biology and drug discovery. [Link]
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AZoM. Using Isothermal Titration Calorimetry Technique for Structural Studies. [Link]
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Royal Society of Chemistry. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. [Link]
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MDPI. Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α. [Link]
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Creative Biostructure. X-ray Crystallography vs Cryo-EM: Which is Best for Your Research? [Link]
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PubMed. Journey of Von Hippel-Lindau (VHL) E3 ligase in PROTACs design: From VHL ligands to VHL-based degraders. [Link]
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Safety Operating Guide
A Guide to the Proper Disposal of 3'-Cyano-4-fluoro-[1,1'-biphenyl]-3-carboxylic acid
As a Senior Application Scientist, my objective extends beyond the point of sale; it is to ensure that our partners in research and development can handle our products with the utmost safety and regulatory compliance. This guide provides a detailed, step-by-step protocol for the proper disposal of 3'-Cyano-4-fluoro-[1,1'-biphenyl]-3-carboxylic acid, a compound often utilized in the synthesis of complex pharmaceutical intermediates. The procedures outlined here are grounded in established safety protocols and regulatory frameworks to protect both laboratory personnel and the environment.
Hazard Characterization and Risk Assessment
The structure contains three key functional groups that dictate its classification and handling:
-
Fluorinated Biphenyl Core: The presence of a fluorine atom classifies this compound as a halogenated organic . This is the single most critical factor for waste segregation, as mixing halogenated and non-halogenated waste streams can complicate the disposal process and significantly increase costs.[1][2]
-
Cyano Group (-C≡N): This group introduces nitrogen into the molecule and carries its own toxicological considerations.
-
Carboxylic Acid Group (-COOH): This functional group imparts acidic properties to the molecule.
Based on data from analogous compounds, the anticipated hazards are summarized below.
| Hazard Category | Anticipated Classification & Precautionary Statements |
| Acute Toxicity | May be harmful if swallowed (based on H302 for similar compounds).[3] May be harmful if inhaled (based on H332).[3] |
| Skin Irritation | Causes skin irritation (based on H315 for similar compounds).[4][5] P280: Wear protective gloves/protective clothing.[6] |
| Eye Irritation | Causes serious eye irritation (based on H319 for similar compounds).[4][5] P280: Wear eye protection/face protection. |
| Environmental | May be toxic to aquatic life with long-lasting effects (based on H411 for a related cyanobiphenyl).[6] P273: Avoid release to the environment.[6] |
| Disposal | P501: Dispose of contents/container to an approved waste disposal plant.[3][4][6] |
Regulatory Framework: The EPA and Laboratory Waste
In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[7] Laboratories are considered hazardous waste generators and must comply with specific standards for waste accumulation, labeling, and disposal.
Key concepts include:
-
Hazardous Waste Determination: Trained professionals must determine if a chemical waste is hazardous.[8] Given its characteristics, this compound must be managed as hazardous waste.
-
Satellite Accumulation Area (SAA): This is a location at or near the point of waste generation where hazardous waste can be collected.[9][10] The SAA must be under the control of the laboratory personnel generating the waste.
-
Generator Status: Your institution will be classified as a Very Small, Small, or Large Quantity Generator (VSQG, SQG, or LQG) based on the total volume of hazardous waste it produces monthly.[9][10] This status dictates the on-site accumulation time limits and other regulatory requirements.
Step-by-Step Disposal Protocol
This protocol provides a direct, procedural guide for the safe disposal of this compound from the point of generation to its handoff for final disposal.
Step 1: Don Personal Protective Equipment (PPE)
Before handling the waste, ensure you are wearing appropriate PPE to mitigate the risks of skin and eye irritation.
-
Eye Protection: Chemical splash goggles.
-
Hand Protection: Nitrile or other chemically resistant gloves. Inspect gloves for integrity before use.
-
Body Protection: A standard laboratory coat.
Step 2: Waste Characterization
Confirm the identity and nature of the waste.
-
Chemical Name: this compound
-
Physical State: Solid
-
Chemical Class: Halogenated Organic Acid
Step 3: Select and Label the Waste Container
Proper containment and labeling are mandated by the EPA and are crucial for safety.
-
Container Selection: Use a durable, sealable container designated for solid chemical waste. Ensure the container material is compatible with the chemical. Polyethylene containers are often a good choice for organic solids.
-
Labeling: The container must be labeled clearly as soon as the first particle of waste is added.[2] The label must include:
Step 4: Waste Segregation
This is the most critical step in the disposal process.
-
DO NOT mix this compound with non-halogenated organic waste.[11][12]
-
Place the solid waste directly into the designated and pre-labeled "Halogenated Organic Solid Waste" container.
-
Rationale: Segregating halogenated waste is essential because the final disposal method, often high-temperature incineration, requires different conditions to safely neutralize halogenated compounds and prevent the formation of toxic byproducts like dioxins. Mixing streams complicates this process, increases environmental risk, and raises disposal costs.[2]
Step 5: Accumulation in a Satellite Accumulation Area (SAA)
Store the waste container safely within the laboratory.
-
Location: The container must be stored in a designated SAA, which is typically a labeled area within a fume hood or a dedicated waste cabinet.[9]
-
Container Management: Keep the waste container securely closed at all times, except when actively adding waste.[1][2]
-
Volume Limits: A single SAA can accumulate up to 55 gallons of hazardous waste.[10]
Step 6: Arrange for Final Disposal
Laboratory personnel do not perform the final disposal.
-
Contact EHS: Once the container is approximately 90% full, or as per your institution's policy, contact your Environmental Health and Safety (EHS) department.[7]
-
Waste Pickup: EHS will arrange for the collection of the waste from the SAA. They will then transport it to a Central Accumulation Area (CAA) before it is picked up by a licensed hazardous waste disposal vendor.[9]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper segregation and disposal of this chemical waste.
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A Researcher's Comprehensive Guide to the Safe Handling of 3'-Cyano-4-fluoro-[1,1'-biphenyl]-3-carboxylic acid
For the adept researcher, scientist, and drug development professional, the introduction of a novel compound into the laboratory workflow is a moment of both opportunity and critical responsibility. 3'-Cyano-4-fluoro-[1,1'-biphenyl]-3-carboxylic acid, a complex molecule with significant potential in various research applications, demands a meticulous and informed approach to its handling. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep, causal understanding of the necessary precautions. Our commitment is to empower you with the knowledge to work safely and effectively, making this a trusted resource for your laboratory safety and chemical handling needs.
Hazard Assessment: Deconstructing the Molecule
The potential hazards of this compound can be inferred by examining its key structural features. This molecule combines the characteristics of an aromatic carboxylic acid, a cyanophenyl group, and a fluorinated biphenyl.
-
Aromatic Carboxylic Acid Moiety: Carboxylic acids can be corrosive and cause severe skin burns and eye damage[1]. They are also known to be irritants to the respiratory tract[2].
-
Cyanophenyl Group: The presence of a cyano (nitrile) group introduces the potential for toxicity. While the toxicity of this specific compound is not established, related compounds like 3-Cyano-4-fluorobenzeneboronic acid are harmful if swallowed and can cause skin and eye irritation[3]. Upon combustion or in the presence of strong acids, there is a potential for the release of highly toxic hydrogen cyanide gas[3].
-
Fluorinated Biphenyl Core: Fluorinated organic compounds can have unique toxicological profiles. The biphenyl structure itself is a component of compounds that can be hazardous to the environment[4].
Based on these structural alerts, it is prudent to treat this compound as a substance that is potentially:
-
Harmful or toxic if swallowed, inhaled, or in contact with skin.[5]
-
A severe skin and eye irritant or corrosive.[1]
-
A respiratory tract irritant.[2]
-
Potentially capable of causing allergic skin reactions.[5]
-
Hazardous to the environment.[4]
The following workflow diagram illustrates the logical process for assessing the hazards and determining the necessary controls.
Caption: Hazard assessment and control implementation workflow.
Personal Protective Equipment (PPE): Your First Line of Defense
Given the assessed hazards, a comprehensive PPE strategy is essential. The following table outlines the recommended PPE for handling this compound.
| Body Part | Recommended Protection | Rationale |
| Hands | Double-gloving with nitrile or neoprene gloves. [6] | Nitrile gloves offer protection against a broad range of chemicals, while neoprene provides good resistance to acids.[6][7] Double-gloving is a prudent measure to prevent exposure from a single glove failure. Always inspect gloves for any signs of degradation or perforation before use.[8] |
| Eyes & Face | Chemical splash goggles and a face shield. [9] | Due to the potential for severe eye irritation or corrosion, chemical splash goggles that meet the ANSI Z.87.1 standard are mandatory.[9] A face shield should be worn over the goggles to protect the entire face from splashes, especially when handling larger quantities or during procedures with a higher risk of splashing.[9] |
| Body | A flame-resistant laboratory coat. | A lab coat, fully buttoned, provides a barrier against accidental spills.[9] |
| Respiratory | Work in a certified chemical fume hood. | All handling of this compound in solid or solution form should be conducted within a properly functioning chemical fume hood to minimize the risk of inhalation.[1] If engineering controls are not sufficient to maintain exposure below occupational exposure limits, a NIOSH-approved respirator may be necessary.[9][10] |
Operational Plan: From Receipt to Disposal
A systematic approach to the entire lifecycle of the chemical in the laboratory is crucial for ensuring safety.
Receiving and Storage
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[2][3]
-
Keep it segregated from strong oxidizing agents, bases, and acids.[1][3]
-
The storage area should be clearly labeled with the compound's identity and hazard warnings.
Handling and Experimental Work
The following step-by-step protocol should be followed when handling this compound:
-
Preparation: Don all required PPE as outlined in the table above. Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Weighing and Transfer: Conduct all weighing and transfers of the solid compound within the fume hood. Use a disposable weighing boat to prevent contamination of balances.
-
Dissolution: If preparing a solution, add the solid to the solvent slowly and with stirring. Be aware of the potential for exothermic reactions, especially with strong acids or bases.[11]
-
Reaction Quenching: When quenching a reaction containing this compound, do so slowly and in a controlled manner, preferably in an ice bath, to manage any potential exotherms.[12]
-
Post-Experiment: After completing the experimental work, decontaminate all surfaces and equipment that may have come into contact with the compound.
Caption: Step-by-step experimental workflow for safe handling.
Emergency Procedures
Preparedness is paramount. In the event of an exposure or spill, immediate and correct action can significantly mitigate harm.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[3] Remove contaminated clothing. Seek immediate medical attention.[1]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Seek immediate medical attention.[1]
-
Inhalation: Move the individual to fresh air.[3] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Seek immediate medical attention.
-
Spill: For a small spill, absorb the material with an inert, non-combustible absorbent material (e.g., sand, vermiculite). Place the contaminated material into a sealed, labeled container for disposal. For a large spill, evacuate the area and contact your institution's environmental health and safety department.
Disposal Plan
Proper disposal is a critical final step in the chemical lifecycle. Improper disposal can lead to environmental contamination and potential harm to others.
-
Waste Characterization: All waste containing this compound, including contaminated PPE and absorbent materials, should be considered hazardous waste.
-
Collection and Storage: Collect all waste in clearly labeled, sealed containers. Store the waste in a designated satellite accumulation area.
-
Disposal Method: The preferred method for the disposal of this type of organic compound is high-temperature incineration at a licensed hazardous waste disposal facility.[13][14][15] This ensures the complete destruction of the molecule.[13] Do not dispose of this chemical down the drain or in the regular trash.[8] Adhere to all local, state, and federal regulations regarding hazardous waste disposal.[16][17]
By adhering to these comprehensive guidelines, you can confidently and safely incorporate this compound into your research endeavors, ensuring the protection of yourself, your colleagues, and the environment.
References
-
BD Regulatory Documents. (2025). SAFETY DATA SHEET. Retrieved from [Link]
-
CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]
-
Princeton University. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]
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Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE). Retrieved from [Link]
-
Greenbook. (2015). Safety Data Sheet. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]
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Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]
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AWS. (n.d.). SAFETY DATA SHEET. Retrieved from [Link]
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Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]
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Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]
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PubChem. (n.d.). 4'-Cyano-3'-fluorobiphenyl-4-carboxylic acid. Retrieved from [Link]
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National Institutes of Health. (n.d.). Waste disposal technologies for polychlorinated biphenyls. Retrieved from [Link]
-
EUR-Lex. (1996). on the disposal of polychlorinated biphenyls and polychlorinated terphenyls. Retrieved from [Link]
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Environmental Protection Department. (n.d.). Code of Practice on the Handling, Transportation and Disposal of Polychlorinated Biphenyl Waste. Retrieved from [Link]
-
Clean Harbors. (n.d.). Polychlorinated Biphenyl (PCB) Disposal Services. Retrieved from [Link]
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GOV.UK. (n.d.). Polychlorinated biphenyls (PCBs): registration, disposal, labelling. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






